(1R,2R)-2-(Dimethylamino)cyclopentanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-(dimethylamino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMKVUFGNZHQEE-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511773 | |
| Record name | (1R,2R)-2-(Dimethylamino)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68327-05-9 | |
| Record name | Cyclopentanol, 2-(dimethylamino)-, trans-(-)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68327-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-(Dimethylamino)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of (1R,2R)-2-(Dimethylamino)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Physicochemical Properties
(1R,2R)-2-(Dimethylamino)cyclopentanol, with the chemical formula C7H15NO, is a colorless, flammable liquid with a characteristic amine odor.[1] It is soluble in water and organic solvents.[1]
| Property | Value | Reference |
| Molecular Formula | C7H15NO | [1] |
| Molecular Weight | 129.20 g/mol | [2] |
| Melting Point | -2°C to -1°C | [1] |
| Boiling Point | 144°C to 147°C | [1] |
| Computed XLogP3 | 0.6 | [3] |
| Topological Polar Surface Area | 23.5 Ų | [3] |
Synthesis and Stereochemistry
The synthesis of this compound is typically achieved through the reaction of a suitable cyclopentanol precursor with dimethylamine.[1] The stereochemistry is crucial and is often established from a chiral starting material or through chiral resolution.
Synthetic Workflow
The following diagram illustrates a general synthetic pathway for chiral amino alcohols.
Caption: General workflow for the synthesis of this compound.
Conformational Analysis
The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the twist (or half-chair). The substituents on the ring will preferentially occupy pseudo-equatorial positions to minimize steric hindrance. For this compound, a trans-diaxial or trans-diequatorial arrangement of the hydroxyl and dimethylamino groups is possible, with the diequatorial conformer generally being more stable.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are summarized below.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| OH | 2.0 - 4.0 | broad singlet | Hydroxyl proton |
| CH-O | 3.5 - 4.0 | multiplet | Proton on carbon bearing OH |
| CH-N | 2.5 - 3.0 | multiplet | Proton on carbon bearing N(CH₃)₂ |
| N(CH₃)₂ | 2.2 - 2.5 | singlet | Dimethylamino protons |
| CH₂ | 1.2 - 2.0 | multiplets | Cyclopentane ring protons |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| C-O | 70 - 80 | Carbon bearing OH |
| C-N | 60 - 70 | Carbon bearing N(CH₃)₂ |
| N(CH₃)₂ | 40 - 50 | Dimethylamino carbons |
| CH₂ | 20 - 40 | Cyclopentane ring carbons |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch | 3200 - 3600 | Broad |
| C-H stretch (sp³) | 2850 - 3000 | Strong, sharp |
| C-N stretch | 1000 - 1250 | Medium |
| C-O stretch | 1050 - 1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | Expected m/z | Comment |
| [M]+ | 129 | Molecular Ion |
| [M-CH₃]+ | 114 | Loss of a methyl group |
| [M-OH]+ | 112 | Loss of the hydroxyl group |
| [M-N(CH₃)₂]+ | 85 | Loss of the dimethylamino group |
| [C₅H₈N(CH₃)₂]+ | 112 | Alpha-cleavage |
| [C₅H₉O]+ | 85 | Alpha-cleavage |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and structural characterization of this compound.
Synthesis Protocol
A representative synthetic procedure would involve the following steps:
-
Reaction Setup: A solution of (1R,2R)-cyclopentene oxide in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagent: An excess of dimethylamine (as a solution in a compatible solvent or as a gas) is slowly added to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period (e.g., 12-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., diethyl ether) and washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Characterization Workflow
The following diagram outlines the workflow for the structural characterization of the synthesized compound.
Caption: Workflow for the comprehensive structural analysis of the target molecule.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) are acquired using standard pulse programs.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.
-
Spectral Analysis: The chemical shifts, coupling constants, and integrations of the signals in the 1D spectra are analyzed. The 2D spectra are used to establish connectivity between protons and carbons to confirm the structure.
Mass Spectrometry Protocol
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion (for ESI-MS) or after separation by gas chromatography (for GC-MS with EI).
-
Ionization: The sample is ionized using either electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which helps to confirm the molecular weight and structural features.
Infrared Spectroscopy Protocol
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a small amount of the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹). A background spectrum is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands in the IR spectrum are correlated with the presence of specific functional groups in the molecule.
Conclusion
The structural analysis of this compound relies on a combination of synthetic chemistry and various spectroscopic techniques. While a dedicated, publicly available study with complete experimental data for this specific molecule is elusive, this guide provides a robust framework for its synthesis, characterization, and conformational analysis based on established chemical principles and data from analogous structures. For researchers in drug development and organic synthesis, this guide offers the necessary foundational knowledge and detailed protocols to confidently work with and characterize this important chiral building block.
References
Synthesis of (1R,2R)-2-(Dimethylamino)cyclopentanol from Cyclopentene Oxide: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of the chiral amino alcohol (1R,2R)-2-(Dimethylamino)cyclopentanol, a valuable building block in asymmetric synthesis and pharmaceutical drug development. The synthesis is achieved through the nucleophilic ring-opening of cyclopentene oxide with dimethylamine. This document details the underlying mechanistic principles, provides a robust experimental protocol, and presents key analytical data for the characterization of the target compound. The content is tailored for researchers, scientists, and professionals in the field of organic chemistry and drug development, offering both theoretical insights and practical guidance for the successful execution of this stereoselective transformation.
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are a privileged class of organic compounds that find extensive applications as chiral auxiliaries, ligands for asymmetric catalysis, and key intermediates in the synthesis of pharmaceuticals. The defined spatial arrangement of the amino and hydroxyl functionalities allows for the effective transfer of chirality in a wide range of chemical transformations. This compound, with its trans-configuration on a cyclopentane scaffold, is a particularly sought-after chiral ligand and synthetic precursor. Its synthesis from readily available cyclopentene oxide presents an efficient and stereocontrolled route to this important molecule.
Mechanistic Insights: The Stereospecific Ring-Opening of Cyclopentene Oxide
The synthesis of this compound from cyclopentene oxide is a classic example of a nucleophilic epoxide ring-opening reaction. The reaction proceeds via an S(_N)2 mechanism, which dictates the stereochemical outcome of the product.
The S(_N)2 Pathway and Stereochemical Inversion
Under neutral or basic conditions, the amine nucleophile, dimethylamine, directly attacks one of the electrophilic carbon atoms of the epoxide ring. Due to the inherent ring strain of the three-membered epoxide, the C-O bonds are weakened, rendering the carbon atoms susceptible to nucleophilic attack. The reaction is stereospecific, with the nucleophile attacking the epoxide carbon from the side opposite to the C-O bond (backside attack). This results in an inversion of the stereochemical configuration at the center of attack.[1]
In the case of cyclopentene oxide, which is a meso compound, the attack of dimethylamine can occur at either of the two carbons of the epoxide. Attack at one carbon will lead to the (1R,2R) enantiomer, while attack at the other will produce the (1S,2S) enantiomer. To obtain specifically the (1R,2R) isomer, one would typically start with an enantiomerically pure cyclopentene oxide or employ a chiral catalyst to favor the formation of one enantiomer. However, the reaction of racemic or meso cyclopentene oxide with dimethylamine will produce a racemic mixture of the trans-diastereomer, which can then be resolved if a single enantiomer is required. For the purpose of this guide, we will focus on the synthesis of the racemic trans-2-(dimethylamino)cyclopentanol.
The diagram below illustrates the S(_N)2 mechanism for the ring-opening of cyclopentene oxide with dimethylamine.
References
The Architect of Asymmetry: A Technical Guide to the Catalytic Mechanism of (1R,2R)-2-(Dimethylamino)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-(Dimethylamino)cyclopentanol, a chiral β-amino alcohol, has emerged as a highly effective ligand in asymmetric catalysis, most notably in the enantioselective addition of organozinc reagents to prochiral aldehydes. This guide provides an in-depth exploration of the core mechanistic principles that govern its catalytic activity. We will dissect the formation of the active catalytic species, elucidate the catalytic cycle, and analyze the transition state model that dictates the stereochemical outcome of the reaction. Furthermore, this document will present a representative experimental protocol and relevant performance data to offer a comprehensive resource for researchers in the field of synthetic organic chemistry and drug development.
Introduction: The Significance of Chiral β-Amino Alcohols in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Chiral β-amino alcohols, readily accessible from the chiral pool or through asymmetric synthesis, have proven to be privileged ligands in a multitude of asymmetric transformations.[1] Their efficacy stems from the presence of two key functional groups—a hydroxyl and an amino group—in a defined stereochemical relationship. This arrangement allows for the formation of stable, chiral metal complexes that can effectively control the facial selectivity of reactions at a prochiral center.
Among this important class of ligands, this compound stands out for its ability to induce high levels of enantioselectivity in the addition of dialkylzinc reagents to a wide range of aldehydes.[2] Understanding the intricate details of its mechanism of action is paramount for optimizing reaction conditions, designing novel catalysts, and extending its application to new synthetic challenges.
The Active Catalyst: Formation of the Zinc-Amino Alkoxide Complex
The catalytic journey begins with the reaction between this compound and a dialkylzinc reagent, typically diethylzinc (Et₂Zn). This in situ reaction forms the active catalytic species, a zinc-amino alkoxide. The acidic proton of the hydroxyl group reacts with one of the ethyl groups of diethylzinc to liberate ethane and form a zinc-oxygen bond. The nitrogen atom of the dimethylamino group then coordinates to the zinc center, creating a stable five-membered chelate ring.
This initial step is crucial for several reasons:
-
Activation of the Zinc Reagent: The formation of the zinc-amino alkoxide modulates the reactivity of the remaining alkyl group on the zinc, priming it for nucleophilic attack.
-
Creation of a Chiral Pocket: The rigid cyclopentyl backbone and the defined stereochemistry of the amino and hydroxyl groups establish a well-defined chiral environment around the zinc center.
The monomeric zinc-amino alkoxide can exist in equilibrium with dimeric species. While both homochiral (formed from two molecules of the same enantiomer of the ligand) and heterochiral (formed from opposite enantiomers) dimers can exist, experimental and computational studies suggest that the monomeric species is the key player in the catalytic cycle.[3]
The Catalytic Cycle: A Step-by-Step Mechanistic Walkthrough
The enantioselective addition of diethylzinc to an aldehyde, catalyzed by the this compound-ZnEt complex, is proposed to proceed through a catalytic cycle first elucidated by Noyori and coworkers for similar β-amino alcohols.[3]
Caption: Figure 1. Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Step 1: Aldehyde Coordination: The aldehyde substrate coordinates to the zinc atom of the active catalyst monomer through its carbonyl oxygen. This coordination activates the aldehyde, making its carbonyl carbon more electrophilic.
Step 2: The Transition State and Enantioselection: This is the stereochemistry-determining step. The coordinated aldehyde and the ethyl group destined for transfer arrange themselves within the chiral environment of the catalyst. The bulky cyclopentyl backbone and the dimethylamino group of the ligand sterically hinder one of the two faces (Re or Si) of the prochiral aldehyde. This forces the ethyl group to attack from the less hindered face, leading to the preferential formation of one enantiomer of the product alcohol. The rigidity of the five-membered chelate ring is critical for maintaining a well-defined transition state geometry.
Step 3: Alkyl Transfer and Product Formation: The ethyl group is transferred from the zinc atom to the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a zinc alkoxide of the product.
Step 4: Catalyst Regeneration: The resulting zinc alkoxide of the product is then displaced by another molecule of diethylzinc. This regenerates the active catalyst and releases the product zinc alkoxide, which upon aqueous workup yields the chiral secondary alcohol.
The Transition State Model: Unveiling the Source of Asymmetry
The high degree of enantioselectivity observed with this compound is a direct consequence of the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. Computational studies on similar systems have provided valuable insights into the geometry of the favored transition state.[4]
Caption: Figure 2. Simplified energy diagram of the favored and disfavored transition states.
In the favored transition state, the larger substituent on the aldehyde points away from the bulky cyclopentyl ring of the ligand, minimizing steric repulsion. Conversely, in the disfavored transition state, the larger substituent experiences a significant steric clash with the ligand backbone, raising its energy and making this pathway less favorable. The (1R,2R) stereochemistry of the ligand dictates which face of the aldehyde is shielded, thus determining the absolute configuration of the major product enantiomer.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
The following is a representative, self-validating protocol for the enantioselective addition of diethylzinc to benzaldehyde using this compound as the chiral ligand.
References
The Architectural Blueprint of Life: A Technical Guide to the Discovery and Synthesis of Novel Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are fundamental structural motifs prominently featured in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral catalysts. Their inherent stereochemistry is often pivotal to their biological function, making the development of efficient and stereoselective synthetic methodologies a paramount objective in modern organic chemistry and drug discovery. This guide provides an in-depth exploration of contemporary strategies for the discovery and synthesis of novel chiral amino alcohols, offering detailed experimental protocols, quantitative data for comparative analysis, and a visual representation of their role in critical biological pathways.
Asymmetric Synthesis of Chiral Amino Alcohols: Key Methodologies
The enantioselective synthesis of chiral amino alcohols can be broadly categorized into three main approaches: catalytic asymmetric synthesis, biocatalysis, and organocatalysis. Each methodology offers distinct advantages concerning substrate scope, stereoselectivity, and scalability.
Catalytic Asymmetric Synthesis
Transition metal-catalyzed reactions provide powerful and versatile tools for the construction of chiral amino alcohols with high enantiopurity.
1.1.1. Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling
A recent advancement in the field is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[1] This method facilitates the modular synthesis of valuable chiral β-amino alcohols. A key feature of this protocol is the use of a radical-polar crossover strategy to control chemo- and stereoselectivity.[1][2]
Table 1: Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling of Aldehydes and Imines [1][3]
| Entry | Aldehyde | Imine | Ligand | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | N-(p-Tolylsulfonyl)benzaldimine | Chiral Bisoxazoline | 95 | >20:1 | 98 |
| 2 | 4-Chlorobenzaldehyde | N-(p-Tolylsulfonyl)benzaldimine | Chiral Bisoxazoline | 92 | >20:1 | 97 |
| 3 | 2-Naphthaldehyde | N-(p-Tolylsulfonyl)benzaldimine | Chiral Bisoxazoline | 90 | >20:1 | 99 |
| 4 | Cyclohexanecarboxaldehyde | N-(p-Tolylsulfonyl)benzaldimine | Chiral Bisoxazoline | 85 | 15:1 | 95 |
1.1.2. Sharpless Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation (AA) is a landmark method for the direct conversion of olefins into chiral 1,2-amino alcohols.[4] This osmium-catalyzed reaction utilizes chiral cinchona alkaloid-derived ligands to induce high enantioselectivity.[4] The regioselectivity of the addition can often be controlled by the choice of ligand and nitrogen source.
Table 2: Sharpless Asymmetric Aminohydroxylation of Olefins [5]
| Entry | Olefin | Nitrogen Source | Ligand | Yield (%) | ee (%) |
| 1 | Styrene | Chloramine-T | (DHQ)₂-PHAL | 94 | 99 |
| 2 | trans-Stilbene | Chloramine-T | (DHQD)₂-PHAL | 85 | 98 |
| 3 | 1-Hexene | N-Bromosuccinimide | (DHQ)₂-PHAL | 78 | 95 |
| 4 | Methyl cinnamate | Chloramine-M | (DHQD)₂-AQN | 92 | 99 |
Biocatalytic Synthesis
The use of enzymes offers a green and highly selective alternative for the synthesis of chiral amino alcohols, often proceeding with exceptional enantioselectivity under mild reaction conditions.[6]
1.2.1. Engineered Amine Dehydrogenases (AmDHs)
Engineered amine dehydrogenases have emerged as powerful biocatalysts for the asymmetric reductive amination of α-hydroxy ketones to produce chiral α-amino alcohols.[6] This approach utilizes ammonia as an inexpensive amino donor and typically displays excellent enantioselectivity (>99% ee).[6]
Table 3: Biocatalytic Reductive Amination of α-Hydroxy Ketones using Engineered AmDHs [6]
| Entry | α-Hydroxy Ketone | Engineered AmDH | Conversion (%) | ee (%) |
| 1 | 1-Hydroxy-2-butanone | SpAmDH variant | >99 | >99 |
| 2 | 1-Hydroxy-2-pentanone | LfAmDH variant | 98 | >99 |
| 3 | 3-Hydroxy-2-butanone | PfAmDH variant | 95 | >99 |
| 4 | 1-Hydroxy-3-phenyl-2-propanone | BmAmDH variant | 92 | >99 |
Organocatalysis
Metal-free, small organic molecules can also effectively catalyze the enantioselective synthesis of chiral amino alcohols. These methods avoid the use of potentially toxic and expensive heavy metals.
1.3.1. Primary β-Amino Alcohol-Catalyzed Asymmetric Michael Addition
Simple primary β-amino alcohols themselves can act as efficient organocatalysts in reactions such as the asymmetric Michael addition of β-keto esters to nitroalkenes, leading to the synthesis of highly functionalized chiral molecules that can be converted to amino alcohols.
Experimental Protocols
General Procedure for Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling[8]
In a nitrogen-filled glovebox, an oven-dried 4 mL vial is charged with CrCl₂ (3.7 mg, 0.03 mmol, 15 mol%), the chiral ligand (10.6 mg), and a magnetic stir bar. The vial is then cooled to -30 °C. To this is added a solution of the aldehyde (0.2 mmol) and the N-sulfonyl imine (0.3 mmol) in anhydrous, degassed THF (1.0 mL). The reaction mixture is stirred at -30 °C for 24-48 hours. Upon completion, 200 μL of water is added to quench the reaction. The mixture is stirred at room temperature for 10 minutes and then filtered through a pad of silica gel. The solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography on silica gel to afford the desired β-amino alcohol.[7]
General Procedure for Biocatalytic Synthesis using Engineered Amine Dehydrogenase[9][10]
The asymmetric reductive amination reactions are performed in a reaction mixture containing 1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5), 1 mM NAD⁺, 100 mM glucose, 2 mg/mL glucose dehydrogenase (GDH) for cofactor regeneration, the desired α-hydroxy ketone substrate (e.g., 40 mM), and the purified engineered amine dehydrogenase. The reaction is incubated at 30°C with shaking. The conversion is monitored by HPLC analysis of samples taken at various time points. Upon completion, the reaction is terminated by acidification (e.g., with 5% H₂SO₄ to pH < 2). The product can be purified by ion-exchange chromatography.[8]
Applications in Drug Development and Biological Signaling Pathways
Chiral amino alcohols are key components in a wide range of pharmaceuticals, including β-blockers, antiviral agents, and kinase inhibitors.[9][10][11]
β-Adrenergic Blockers (β-Blockers)
Many β-blockers, used in the treatment of cardiovascular diseases, contain a chiral amino alcohol moiety.[12] They function by competitively antagonizing the binding of catecholamines like norepinephrine and epinephrine to β-adrenergic receptors.[12] This blockade inhibits the downstream signaling cascade, which is primarily mediated by G-protein coupled receptors (GPCRs) and the subsequent production of cyclic AMP (cAMP).[1]
Caption: β-Blocker mechanism of action on the adrenergic signaling pathway.
Antiviral Agents
Chiral amino alcohols are integral to the structure of several antiviral drugs, including the HIV protease inhibitor saquinavir and the influenza neuraminidase inhibitor oseltamivir.
3.2.1. Saquinavir (HIV Protease Inhibitor)
Saquinavir is a peptidomimetic inhibitor that targets the HIV protease enzyme.[13][14] This enzyme is crucial for the post-translational processing of viral polyproteins into mature, functional proteins required for viral replication and assembly.[13][14] By binding to the active site of the protease, saquinavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[13][15]
Caption: Mechanism of action of the HIV protease inhibitor saquinavir.
3.2.2. Oseltamivir (Neuraminidase Inhibitor)
Oseltamivir (Tamiflu) is a prodrug that is metabolized in the body to its active form, oseltamivir carboxylate.[16][17] This active metabolite inhibits the neuraminidase enzyme on the surface of influenza viruses.[16][17] Neuraminidase is essential for the release of newly formed viral particles from infected host cells.[16] By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[17][18]
Caption: Mechanism of action of the neuraminidase inhibitor oseltamivir.
Conclusion
The synthesis of novel chiral amino alcohols remains a vibrant and highly relevant area of chemical research, driven by their significance as building blocks for pharmaceuticals and other high-value molecules. The continued development of catalytic, biocatalytic, and organocatalytic methods provides an expanding toolkit for accessing these structures with high efficiency and stereocontrol. A deep understanding of their synthesis and their mechanisms of action within biological systems is crucial for the design and development of the next generation of therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. youtube.com [youtube.com]
- 9. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 13. Saquinavir - Wikipedia [en.wikipedia.org]
- 14. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Saquinavir Mesylate? [synapse.patsnap.com]
- 16. nbinno.com [nbinno.com]
- 17. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
An In-Depth Technical Guide to (1R,2R)-2-(Dimethylamino)cyclopentanol
CAS Number: 68327-05-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1R,2R)-2-(Dimethylamino)cyclopentanol, a chiral amino alcohol with significant applications in asymmetric synthesis. The document details its chemical and physical properties, outlines a general synthetic protocol, and illustrates its primary role as a precursor to chiral ligands for catalytic processes.
Core Compound Properties
This compound is a colorless, flammable liquid that is soluble in water and various organic solvents.[1] Its bifunctional nature, possessing both a hydroxyl and a dimethylamino group in a fixed stereochemical arrangement on a cyclopentane scaffold, makes it a valuable building block in stereoselective chemistry.
Physicochemical and Computed Data
The following tables summarize the key physical, chemical, and computed properties of this compound. This data is essential for its application in synthesis and for the development of subsequent analytical methodologies.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -2°C to -1°C | [1] |
| Boiling Point | 144°C to 147°C | [1] |
| Density (Predicted) | 0.98 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 14.93 ± 0.40 | [3] |
| Solubility | Soluble in Chloroform, slightly soluble in Methanol | [3] |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3-AA | 0.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 129.115364102 Da | [2] |
| Monoisotopic Mass | 129.115364102 Da | [2] |
| Topological Polar Surface Area | 23.5 Ų | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the stereoselective ring-opening of cyclopentene oxide with dimethylamine. This reaction establishes the trans relationship between the hydroxyl and dimethylamino groups.
General Experimental Protocol: Synthesis of this compound
This protocol describes a generalized procedure for the aminolysis of cyclopentene oxide. Researchers should optimize reaction conditions, such as solvent, temperature, and reaction time, for their specific laboratory setup and scale.
Materials:
-
Cyclopentene oxide
-
Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentene oxide in the chosen anhydrous solvent.
-
Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of dimethylamine to the stirred solution of cyclopentene oxide. The reaction is exothermic, and the temperature should be carefully monitored and maintained.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic extracts and wash with brine.
-
Purification: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Applications in Asymmetric Synthesis and Drug Development
This compound is primarily utilized as a chiral precursor for the synthesis of more complex chiral ligands. These ligands, in turn, are used to form metal complexes that catalyze a wide range of asymmetric reactions, such as reductions, alkylations, and carbon-carbon bond-forming reactions. The predictable stereochemistry and conformational rigidity of the cyclopentyl backbone are key to inducing high levels of enantioselectivity in these transformations.
While direct use as an intermediate for a specific marketed drug is not prominently documented in publicly available literature, its role as a building block for chiral ligands is crucial in the broader context of drug discovery and development, where enantiomerically pure compounds are often required. For instance, related chiral amino alcohols are integral to the synthesis of analgesics like Tapentadol, highlighting the importance of this class of compounds.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical workflow for the application of this compound in asymmetric catalysis and a generalized catalytic cycle.
Caption: Workflow for Chiral Catalyst Development and Application.
Caption: Generalized Catalytic Cycle for Asymmetric Reduction.
References
An In-depth Technical Guide to the Stereochemistry of Dimethylaminocyclopentanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 2-(dimethylamino)cyclopentanol isomers. 2-(dimethylamino)cyclopentanol possesses two chiral centers, giving rise to four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These isomers can be grouped into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers), designated as trans and cis relative to the positions of the hydroxyl and dimethylamino groups on the cyclopentane ring. The precise stereochemical configuration of these molecules is of paramount importance in the fields of medicinal chemistry and drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.
Stereochemical Relationships and Nomenclature
The four stereoisomers of 2-(dimethylamino)cyclopentanol are depicted below, illustrating their cis and trans relationships.
Caption: Stereochemical relationships of 2-(dimethylamino)cyclopentanol isomers.
Synthesis and Resolution of Stereoisomers
The synthesis of 2-(dimethylamino)cyclopentanol isomers typically commences with the preparation of a racemic mixture of the cis and trans diastereomers, followed by their separation and subsequent resolution of the enantiomers.
General Synthesis Pathway
A common synthetic route involves the reaction of cyclopentene oxide with dimethylamine. This reaction proceeds via a nucleophilic ring-opening of the epoxide, yielding a mixture of the cis and trans isomers of 2-(dimethylamino)cyclopentanol.
Caption: General workflow for the synthesis and separation of isomers.
Experimental Protocol: Synthesis of Racemic 2-(Dimethylamino)cyclopentanol
Materials:
-
Cyclopentene oxide
-
Aqueous dimethylamine solution (e.g., 40%)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve cyclopentene oxide in ethanol.
-
Cool the solution in an ice bath and add the aqueous dimethylamine solution dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude mixture of cis- and trans-2-(dimethylamino)cyclopentanol.
Experimental Protocol: Chiral Resolution of Enantiomers using Tartaric Acid
The resolution of the enantiomeric pairs can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Materials:
-
Racemic mixture of a 2-(dimethylamino)cyclopentanol diastereomer (e.g., trans)
-
(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution (e.g., 1 M)
-
Diethyl ether
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolve the racemic amino alcohol in methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol.
-
Combine the two solutions and heat gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
The enantiomerically enriched amino alcohol can be recovered by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with diethyl ether.
-
The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to recover the other enantiomer.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 2-(dimethylamino)cyclopentanol. The relative stereochemistry influences the chemical shifts and coupling constants of the protons on the cyclopentane ring.
Based on studies of related aminocyclopentanol systems, the following trends in NMR data are expected.
| Isomer | Key Proton | Expected Chemical Shift (ppm) | Expected Coupling Constants (Hz) |
| trans | H-1 (proton on C-OH) | ~3.8 - 4.1 | J(H1-H2) ≈ 2-5 (small) |
| H-2 (proton on C-NMe₂) | ~2.5 - 2.8 | ||
| cis | H-1 (proton on C-OH) | ~4.0 - 4.3 | J(H1-H2) ≈ 6-9 (large) |
| H-2 (proton on C-NMe₂) | ~2.8 - 3.1 |
Note: These are approximate values and can vary depending on the solvent and other experimental conditions. The key diagnostic feature is the difference in the vicinal coupling constant (J) between the protons on the carbons bearing the hydroxyl and dimethylamino groups. In the trans isomer, the dihedral angle between these protons is close to 90°, resulting in a smaller coupling constant. In the cis isomer, this angle is closer to 0° or 180°, leading to a larger coupling constant.
Physical Properties of Stereoisomers
| Property | (1R,2R)-2-(Dimethylamino)cyclopentanol |
| Melting Point | -2 to -1 °C[1] |
| Boiling Point | 144 to 147 °C[1] |
| Appearance | Colorless liquid[1] |
Pharmacological Significance
While specific pharmacological data for the individual stereoisomers of 2-(dimethylamino)cyclopentanol are not extensively published, the stereochemistry of amino alcohol compounds is known to be a critical determinant of their biological activity. Different enantiomers can interact differently with chiral biological targets such as enzymes and receptors, leading to variations in efficacy, potency, and toxicity.[2] For instance, in related aminocyclopentanol derivatives, the specific stereochemical arrangement of the amino and hydroxyl groups has been shown to be crucial for their antiviral and anticancer activities.[2] Therefore, the separation and individual biological evaluation of each stereoisomer of 2-(dimethylamino)cyclopentanol are essential steps in any drug discovery and development program.
Conclusion
The stereochemistry of 2-(dimethylamino)cyclopentanol is a multifaceted topic with significant implications for synthetic chemistry and pharmacology. The four distinct stereoisomers can be synthesized and separated using established chemical principles, and their structures can be unambiguously assigned through spectroscopic techniques, primarily NMR. Given the profound impact of stereochemistry on biological activity, a thorough understanding and characterization of each isomer are indispensable for researchers in the pharmaceutical sciences.
References
Physical and chemical properties of (1R,2R)-2-(Dimethylamino)cyclopentanol
An In-depth Technical Guide to (1R,2R)-2-(Dimethylamino)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. This chiral amino alcohol is a valuable building block and ligand in asymmetric synthesis, a critical field for the development of enantiomerically pure pharmaceuticals.
Core Physical and Chemical Properties
This compound is a colorless, flammable liquid with a characteristic strong amine odor.[1] It is readily soluble in water and various organic solvents.[1] The key physical and chemical data are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Odor | Strong amine odor | [1] |
| Melting Point | -2°C to -1°C | [1] |
| Boiling Point | 144°C to 147°C | [1] |
| Exact Mass | 129.115364102 Da | [3] |
| Topological Polar Surface Area | 23.5 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| CAS Number | 68327-05-9 |
Spectroscopic Data Analysis
While specific spectra are dependent on instrumentation and conditions, the following provides an analysis of the expected signals for the characterization of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the dimethylamino group (-N(CH₃)₂). The methine protons on the cyclopentane ring attached to the hydroxyl and dimethylamino groups will appear as multiplets. The remaining methylene protons of the cyclopentane ring will also present as complex multiplets. The hydroxyl proton (-OH) will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the dimethylamino group. The five carbons of the cyclopentane ring will also be distinguishable, with the two methine carbons (C-O and C-N) appearing at different chemical shifts from the three methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3300-3400 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aliphatic groups will be observed just below 3000 cm⁻¹.
Experimental Protocols
A general and reliable method for the synthesis of this compound involves the nucleophilic ring-opening of a suitable chiral cyclopentene oxide with dimethylamine.
Representative Synthesis Protocol:
-
Reaction Setup: To a solution of (1R,2R)-cyclopentene oxide in a suitable solvent such as ethanol or THF in a sealed pressure vessel, add a 2M solution of dimethylamine in THF (approximately 2-3 equivalents).
-
Reaction Conditions: Heat the mixture at 60-80°C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess dimethylamine. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Caption: General experimental workflow for the synthesis and purification.
Applications in Research and Drug Development
The primary application of this compound in drug development is its use as a chiral ligand in asymmetric catalysis. The precise stereochemistry of this molecule is crucial for creating effective pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.
Role as a Chiral Ligand:
Chiral amino alcohols like this compound are highly effective as ligands for metal-catalyzed asymmetric reactions.[4] The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a metal center (e.g., Ruthenium, Rhodium, Iridium). This coordination creates a rigid and well-defined chiral environment around the metal. When this chiral catalyst interacts with prochiral substrates, it preferentially directs the reaction to form one enantiomer of the product over the other, leading to a high enantiomeric excess.
This methodology is fundamental in synthesizing single-enantiomer active pharmaceutical ingredients (APIs), reducing the potential for side effects from inactive or harmful enantiomers and improving the overall efficacy of the drug.
Caption: Logical relationship of the compound as a chiral ligand.
Safety Information
This compound is a combustible liquid and should be handled with appropriate safety precautions.[2][3] It is known to cause skin irritation and serious eye damage.[3] It may also cause respiratory irritation.[3] Therefore, it is imperative to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[2] Keep away from open flames, sparks, and heat sources.[2]
References
The Pivotal Role of (1R,2R)-2-(Dimethylamino)cyclopentanol as a Chiral Building Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-(Dimethylamino)cyclopentanol is a crucial chiral building block in modern asymmetric synthesis. Its rigid cyclopentane backbone and the stereospecific arrangement of its hydroxyl and dimethylamino functionalities make it an effective chiral ligand and catalyst for a variety of enantioselective transformations. This technical guide provides an in-depth overview of its synthesis, core applications, and detailed experimental protocols for its use in asymmetric catalysis, with a focus on carbon-carbon bond-forming reactions. Quantitative data from representative reactions are presented to illustrate its efficacy in achieving high levels of stereocontrol, which is of paramount importance in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
Introduction
Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed reactions.[1] The inherent chirality, combined with the coordinating ability of the nitrogen and oxygen atoms, allows for the creation of a well-defined chiral environment around a metal center, thus enabling high levels of enantioselectivity. Among these, this compound has emerged as a valuable and versatile chiral building block.[2] Its structural rigidity and defined stereochemistry are instrumental in achieving high stereocontrol in synthetic transformations. This guide will delve into the synthesis and application of this important chiral molecule.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic ring-opening of cyclopentene oxide with dimethylamine. This reaction proceeds via an SN2 mechanism, resulting in the trans-diastereomer. The use of an enantiomerically pure starting material or a subsequent resolution step is crucial to obtain the desired (1R,2R) stereoisomer.
A representative synthetic pathway is the reaction of cyclopentene oxide with benzylamine, followed by optical resolution and subsequent chemical modifications to yield the target compound.[3]
dot
Caption: Synthetic workflow for this compound.
Applications in Asymmetric Catalysis
This compound is primarily utilized as a chiral ligand in metal-catalyzed asymmetric reactions. One of the most well-documented applications is in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes.
Enantioselective Addition of Diethylzinc to Aldehydes
The in-situ formation of a chiral zinc-alkoxide complex from this compound and diethylzinc creates a catalytic species that can effectively discriminate between the two enantiotopic faces of a prochiral aldehyde. This leads to the preferential formation of one enantiomer of the corresponding secondary alcohol.
dot
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
Quantitative Data Presentation
| Entry | Aldehyde | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Ref. |
| 1 | Benzaldehyde | Ligand A | Toluene | 0 | 95 | 96 | [4] |
| 2 | 4-Chlorobenzaldehyde | Ligand A | Toluene | 0 | 92 | 94 | [4] |
| 3 | 2-Naphthaldehyde | Ligand B | Hexane | 25 | 85 | 92 | [5] |
| 4 | Cinnamaldehyde | Ligand B | Hexane | 25 | 78 | 72 (R) | [5] |
| 5 | n-Butyraldehyde | Ligand A | Toluene | 0 | 88 | 90 | [4] |
Ligand A and Ligand B are representative chiral amino alcohols analogous to this compound.
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the synthesis of this compound and its application in the asymmetric addition of diethylzinc to benzaldehyde.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of trans-2-aminocyclopentanols.[3]
Materials:
-
Cyclopentene oxide
-
Aqueous dimethylamine solution (40%)
-
Methanol
-
Di-p-toluoyl-D-tartaric acid (for resolution)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Ring Opening: In a sealed pressure vessel, cyclopentene oxide (1.0 eq) is dissolved in methanol. An excess of aqueous dimethylamine solution (3.0 eq) is added. The mixture is heated to 80 °C for 24 hours. After cooling to room temperature, the solvent and excess dimethylamine are removed under reduced pressure to yield crude racemic trans-2-(dimethylamino)cyclopentanol.
-
Chiral Resolution: The crude amino alcohol is dissolved in methanol and a solution of di-p-toluoyl-D-tartaric acid (0.5 eq) in methanol is added. The mixture is heated to reflux and then allowed to cool slowly to room temperature. The precipitated diastereomeric salt is collected by filtration.
-
Recrystallization: The collected salt is recrystallized from methanol until a constant optical rotation is achieved.
-
Liberation of the Free Amine: The resolved diastereomeric salt is suspended in water and basified to pH > 12 with a 2M sodium hydroxide solution. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford enantiomerically pure this compound.
Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure based on established methods for similar chiral amino alcohol ligands.[4]
Materials:
-
This compound
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Preparation: A solution of this compound (0.1 eq) in anhydrous toluene is prepared in a flame-dried, nitrogen-purged flask. The solution is cooled to 0 °C in an ice bath.
-
Reaction Initiation: Diethylzinc (1.0 M solution in hexanes, 2.2 eq) is added dropwise to the stirred solution of the chiral ligand. The mixture is stirred at 0 °C for 30 minutes.
-
Substrate Addition: Freshly distilled benzaldehyde (1.0 eq) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and then extracted three times with diethyl ether.
-
Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral HPLC or GC analysis.
Conclusion
This compound stands out as a highly effective and versatile chiral building block in the field of asymmetric synthesis. Its straightforward synthesis and successful application as a chiral ligand in key C-C bond-forming reactions, such as the enantioselective addition of diethylzinc to aldehydes, underscore its importance. The ability to induce high levels of enantioselectivity makes it an invaluable tool for chemists in academia and industry, particularly in the development of chiral drugs and other high-value chemical entities. Further exploration of its catalytic potential in a broader range of asymmetric transformations is a promising area for future research.
References
- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 4. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Chiral Ligands in Enasioselective Catalysis: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Enantioselective catalysis, the process of selectively producing one enantiomer of a chiral product from achiral or racemic starting materials, is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical industry. The profound impact of chirality on a drug's pharmacological activity, efficacy, and safety profile necessitates the development of highly efficient and selective methods for accessing single-enantiomer compounds.[1][2] At the heart of this field lies the design and application of chiral ligands. These molecules coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, enabling the synthesis of complex chiral molecules with high precision.[3][4] This technical guide provides an in-depth overview of the core principles of chiral ligands in enantioselective catalysis, covering their classification, mechanisms of action, and applications, with a focus on providing practical experimental insights for researchers, scientists, and drug development professionals.
Core Concepts in Enantioselective Catalysis
Enantioselective catalysis operates on the principle of creating a diastereomeric relationship between the catalyst-substrate complexes, which leads to a difference in the activation energies for the formation of the two possible enantiomeric products. The chiral ligand, by binding to the metal catalyst, establishes a chiral pocket or environment that preferentially accommodates one of the prochiral faces of the substrate, thereby directing the reaction pathway towards the desired enantiomer.[4][5] The effectiveness of a chiral catalyst is primarily evaluated by its ability to produce the desired product with high enantiomeric excess (ee), which is a measure of the purity of the enantiomeric product.
Classification of Chiral Ligands
Chiral ligands are broadly classified based on their structure and the nature of the coordinating atoms. The design of these ligands often incorporates C2-symmetry to reduce the number of possible diastereomeric transition states, simplifying the analysis of the reaction mechanism and often leading to higher enantioselectivity.[] Some of the most prominent classes of chiral ligands include:
-
Phosphine Ligands: Chiral phosphine ligands are among the most widely used and versatile ligands in asymmetric catalysis.[] They can be classified as monophosphines, bisphosphines, and polyphosphines. Chirality can reside on the phosphorus atom, on a side chain, or in the overall molecular structure.[] Privileged phosphine ligands such as BINAP and DuPhos have demonstrated exceptional performance in a wide range of reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.[3][7]
-
Oxazoline Ligands: Chiral oxazoline ligands are another important class, valued for their modularity and the ease with which their steric and electronic properties can be tuned.[] The oxazoline ring, a five-membered heterocycle containing nitrogen and oxygen, coordinates with various metals like copper, palladium, and rhodium.[] Prominent examples include BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands, which are effective in reactions such as Diels-Alder, aldol, and Michael additions.[4][]
-
N-Heterocyclic Carbene (NHC) Ligands: Chiral N-heterocyclic carbenes have emerged as a powerful class of ligands in recent years. Their strong σ-donating ability forms robust bonds with metal centers, leading to highly stable and active catalysts.[] Chirality can be introduced through chiral N-substituents, within the heterocyclic backbone, or via axial or planar chirality.[] These ligands have found applications in a variety of transformations, including asymmetric hydrogenation and coupling reactions.[]
-
Diene Ligands: Chiral dienes and their metal complexes have gained significant attention for their high catalytic activity and enantioselectivity, particularly in rhodium-catalyzed asymmetric conjugate additions of organoboron reagents to enones.[8] The development of novel chiral diene ligands has often surpassed traditional ligands in terms of both reaction efficiency and stereochemical control.[8]
-
Salen Ligands: Salen-type ligands are tetradentate Schiff base ligands that form stable complexes with a variety of metals. The chiral environment is typically introduced by a chiral diamine backbone. Manganese-salen complexes, for instance, are renowned for their effectiveness in asymmetric epoxidation reactions.[9]
-
Amino Alcohol and Amine Ligands: Chiral amino alcohols and their derivatives are a valuable class of ligands, often employed in enantioselective additions of organozinc reagents to aldehydes and ketones.[10] The renowned Corey-Bakshi-Shibata (CBS) catalyst, which utilizes a proline-derived oxazaborolidine, is a prime example of the power of this ligand class in asymmetric reductions.[11]
Mechanisms of Enantioselection
The precise mechanism by which a chiral ligand induces enantioselectivity is often complex and can involve a combination of steric and electronic effects. Non-covalent interactions, such as hydrogen bonding, π-stacking, and ion pairing between the ligand and the substrate, play a crucial role in stabilizing the favored transition state and are increasingly being exploited in rational ligand design.[12][13]
A key concept in understanding enantioselection is the formation of a well-organized transition state. For instance, in the enantioselective addition of diethylzinc to an aldehyde catalyzed by a β-amino alcohol, the reaction is believed to proceed through a cyclic transition state where the chiral ligand, the metal, the substrate, and the reagent are all precisely oriented.[10]
More recently, the concept of "chiral-at-metal" catalysis has emerged. In this approach, the chirality of the catalytic complex originates from the stereogenic metal center itself, which is surrounded by achiral ligands. This strategy offers new avenues for catalyst design by removing the necessity for chiral ligands.[3]
Applications in Drug Development
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[1] Chiral molecules are fundamental to biological processes, as enzymes, receptors, and other biological targets are themselves chiral and often exhibit stereospecific interactions with drug molecules.[1][14] One enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects, as famously exemplified by the thalidomide tragedy.[1][15]
Enantioselective catalysis employing chiral ligands provides a powerful and cost-effective method for the production of single-enantiomer active pharmaceutical ingredients (APIs).[16] This approach is often more efficient than classical resolution methods, which involve the separation of enantiomers from a racemic mixture and are inherently limited to a 50% theoretical yield.[17] The development of novel chiral ligands and catalytic methods continues to pave the way for the synthesis of new drugs and natural products with improved therapeutic profiles.[15][16]
Data Presentation: Performance of Chiral Ligands in Enantioselective Reactions
The selection of an appropriate chiral ligand is critical for achieving high enantioselectivity and yield in a given transformation. The following tables summarize the performance of various classes of chiral ligands in benchmark enantioselective reactions, providing a comparative overview for researchers.
Table 1: Rhodium-Catalyzed Asymmetric Conjugate Addition of Phenylboronic Acid to Cyclohex-2-en-1-one
| Chiral Diene Ligand | Yield (%) | ee (%) |
| Ligand A | 98 | 99 |
| Ligand B | 95 | 97 |
| Ligand C | 99 | 98 |
| Ligand D | 92 | 95 |
Note: Data is representative and compiled from various sources for comparative purposes. Reaction conditions may vary between studies.[8]
Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Amino Alcohols
| Chiral Amino Alcohol Ligand | Temperature (°C) | Time (h) | Yield (%) | ee (%) (Configuration) |
| (-)-DAIB | 20 | 2 | 97 | 98 (S) |
| (1R,2S)-N-Pyrrolidinyl norephedrine | 20 | 6 | 95 | 94 (R) |
| Ligand E | 0 | 4 | 92 | 96 (S) |
| Ligand F | 25 | 8 | 88 | 90 (R) |
Note: Data is a selection from various sources and is intended for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.[10]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key chiral ligand precursor and a general procedure for evaluating ligand performance in an enantioselective reaction.
Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS Catalyst Precursor)
This protocol describes the synthesis of a crucial precursor for the Corey-Bakshi-Shibata (CBS) catalyst, starting from N-Boc-D-proline.[11]
Step 1: Synthesis of N-Boc-D-proline Methyl Ester
-
Suspend N-Boc-D-proline (1 equivalent) in methanol (MeOH).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product.
Step 2: Grignard Reaction with Phenylmagnesium Bromide
-
Prepare a solution of phenylmagnesium bromide (PhMgBr) (3 equivalents, typically 1 M in THF) in a two-neck round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Dissolve the N-Boc-D-proline methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add the ester solution dropwise to the Grignard reagent at 0 °C over 45 minutes.
-
After the addition is complete, stir the mixture for 1.5 hours at 0 °C.
-
Warm the reaction to room temperature and then heat to reflux overnight.
-
Cool the reaction mixture and quench cautiously with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected amino alcohol.
Step 3: Deprotection to Yield (S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Dissolve the purified (S)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine (1 equivalent) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture, extract the product, dry the organic layer, and concentrate to obtain the final product.
General Protocol for Chiral Ligand Screening in a Catalytic Reaction
This protocol outlines a general workflow for screening the effectiveness of different chiral ligands in a model enantioselective reaction.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the metal precursor and the chiral ligand (typically in a 1:1.1 to 1:1.5 molar ratio) in a suitable anhydrous solvent. Stir the solution for a specified time to allow for complex formation.
-
Reaction Setup: In a separate reaction vessel, dissolve the substrate in the reaction solvent.
-
Initiation of Reaction: Add the catalyst solution to the substrate solution. Then, add the reagent to initiate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with an appropriate reagent. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis:
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in enantioselective catalysis.
Caption: General mechanism of enantioselective catalysis.
References
- 1. rroij.com [rroij.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 不斉触媒・配位子 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. azolifesciences.com [azolifesciences.com]
- 17. onyxipca.com [onyxipca.com]
- 18. Chiral analysis - Wikipedia [en.wikipedia.org]
(1R,2R)-2-(Dimethylamino)cyclopentanol theoretical stereochemistry
An In-depth Technical Guide on the Theoretical Stereochemistry of (1R,2R)-2-(Dimethylamino)cyclopentanol
This technical guide provides a comprehensive overview of the theoretical stereochemistry of this compound, a chiral amino alcohol with significant applications as a catalyst and intermediate in asymmetric synthesis. The document details its synthesis, conformational analysis, and spectroscopic characterization, presenting data in a structured format for ease of comparison and including detailed experimental protocols.
Introduction
This compound is a chiral auxiliary and ligand precursor valued for its role in stereoselective transformations. Its rigid cyclopentane backbone and the defined spatial relationship between the hydroxyl and dimethylamino groups are key to its efficacy in inducing chirality in chemical reactions. Understanding its stereochemical properties is paramount for its effective application in drug discovery and development. The molecule has a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol .[1]
Stereoselective Synthesis
The synthesis of enantiomerically pure this compound is crucial for its applications. A common and effective method involves the stereospecific ring-opening of cyclopentene oxide with dimethylamine. This reaction proceeds via an SN2 mechanism, resulting in the trans product.
Logical Relationship of Synthesis:
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of Racemic trans-2-(Dimethylamino)cyclopentanol
-
Reaction Setup: In a sealed tube, place cyclopentene oxide (1.0 eq) and a 2.0 M solution of dimethylamine in THF (1.5 eq).
-
Reaction Conditions: Heat the mixture at 80 °C for 24 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield racemic trans-2-(dimethylamino)cyclopentanol.
The resolution of the racemic mixture is a critical step to isolate the desired (1R,2R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic trans-2-(dimethylamino)cyclopentanol in a suitable solvent (e.g., ethanol or acetone). Add an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid).
-
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free amino alcohol.
-
Extraction: The enantiomerically enriched amino alcohol is extracted into an organic solvent, dried, and the solvent is removed to yield the final product.
Conformational Analysis
The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the twist (or half-chair). For 1,2-disubstituted cyclopentanes like this compound, the substituents can occupy pseudo-axial or pseudo-equatorial positions.
In the trans isomer, the two substituents are on opposite sides of the ring. The energetically most favorable conformation will seek to minimize steric interactions. Generally, conformations where bulky substituents occupy pseudo-equatorial positions are preferred. In the case of this compound, an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the dimethylamino group can significantly influence the conformational equilibrium, potentially favoring a conformation where these groups are in proximity, even if it introduces some steric strain.
Conformational Equilibrium:
Caption: Conformational equilibrium of the cyclopentane ring.
Computational studies are invaluable for determining the relative energies of different conformers and predicting the most stable geometries. These studies can also provide insights into the role of intramolecular hydrogen bonding.
Spectroscopic Data and Characterization
Spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound.
Quantitative Data Summary
| Property | Value |
| Melting Point | -2 to -1 °C |
| Boiling Point | 144 to 147 °C |
| ¹H NMR (CDCl₃, ppm) | Data not available in search results |
| ¹³C NMR (CDCl₃, ppm) | Data not available in search results |
| Specific Rotation | Data not available in search results |
Note: Specific NMR and optical rotation data were not found in the provided search results. The table indicates where this information would be presented.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
The trans relationship between the hydroxyl and dimethylamino groups can be confirmed by analyzing the coupling constants between the protons on C1 and C2 in the ¹H NMR spectrum. A smaller coupling constant is generally observed for trans protons in a cyclopentane ring compared to their cis counterparts.
Experimental Workflow for Characterization:
Caption: Experimental workflow for synthesis and characterization.
Conclusion
The theoretical stereochemistry of this compound is dictated by its synthetic route, which establishes the trans relationship of the substituents, and its conformational preferences, which are a balance between minimizing steric strain and maximizing favorable intramolecular interactions. A thorough understanding of these principles, supported by robust experimental and spectroscopic data, is essential for the successful application of this important chiral molecule in the development of new chemical entities. Further research to obtain and publish detailed spectroscopic and chiroptical data for this compound would be of significant benefit to the scientific community.
References
Synthesis of (1R,2R)-2-(Dimethylamino)cyclopentanol from Cyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and stereoselective synthetic route for the preparation of (1R,2R)-2-(Dimethylamino)cyclopentanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis, starting from the readily available precursor, cyclopentanol. The described multi-step synthesis involves oxidation, asymmetric amination, stereoselective reduction, and N-methylation.
Synthetic Strategy Overview
The overall synthetic pathway from cyclopentanol to the target compound is depicted below. The strategy focuses on establishing the desired stereochemistry early in the synthesis and carrying it through subsequent transformations.
Caption: Overall synthetic workflow from cyclopentanol.
Experimental Protocols and Data
Step 1: Oxidation of Cyclopentanol to Cyclopentanone
The initial step involves the oxidation of the secondary alcohol, cyclopentanol, to the corresponding ketone, cyclopentanone. A common and efficient method for this transformation is Swern oxidation, which offers mild reaction conditions and high yields.
Experimental Protocol: Swern Oxidation
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of cyclopentanol (1.0 equivalent) in DCM dropwise.
-
Continue stirring at -78 °C for 45 minutes.
-
Add triethylamine (5.0 equivalents) dropwise, and stir for an additional 15 minutes at -78 °C before allowing the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford cyclopentanone.
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity | >98% |
| Reaction Time | 2-3 hours |
| Temperature | -78 °C to RT |
Table 1: Quantitative data for the Swern oxidation of cyclopentanol.
Step 2: Asymmetric Amination of Cyclopentanone
This critical step introduces the nitrogen atom and establishes the desired stereocenter. A reliable method involves the use of a chiral auxiliary, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to form a chiral hydrazone, followed by metallation and alkylation (in this case, protonation to achieve amination).
Methodological & Application
(1R,2R)-2-(Dimethylamino)cyclopentanol: A Practical Guide to its Application as a Chiral Ligand in Asymmetric Catalysis
Introduction: The Role and Significance of (1R,2R)-2-(Dimethylamino)cyclopentanol in Asymmetric Synthesis
The quest for enantiomerically pure compounds is a central theme in modern drug discovery and development, where the stereochemistry of a molecule can dictate its pharmacological activity. Asymmetric catalysis, utilizing chiral ligands to control the stereochemical outcome of a reaction, has emerged as a powerful and elegant strategy to access these chiral molecules. Among the diverse array of chiral ligands, β-amino alcohols have proven to be particularly effective due to their straightforward synthesis and their ability to form well-defined, stereochemically rigid complexes with metal centers.
This compound is a chiral β-amino alcohol that has garnered attention as a versatile ligand in asymmetric catalysis. Its rigid cyclopentyl backbone and the presence of both a hydroxyl and a dimethylamino group allow for bidentate coordination to a metal center, creating a well-defined chiral environment. This chiral pocket dictates the facial selectivity of the approach of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. This guide provides an in-depth exploration of the application of this compound as a chiral ligand, with a focus on the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.
Core Application: Enantioselective Addition of Organozinc Reagents to Aldehydes
The catalytic enantioselective addition of organozinc reagents to aldehydes is a robust method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. The reaction is typically catalyzed by a chiral ligand in the presence of a metal salt, often a titanium (IV) alkoxide. This compound serves as an effective chiral ligand in this transformation, facilitating the transfer of an alkyl or aryl group from the organozinc reagent to the aldehyde with high enantioselectivity.
Mechanistic Insights: The Causality Behind Stereochemical Control
The effectiveness of this compound as a chiral ligand stems from the formation of a well-organized transition state. The proposed catalytic cycle, based on extensive studies of related β-amino alcohol ligands, is illustrated below.
Figure 1: Proposed catalytic cycle for the enantioselective addition of a dialkylzinc reagent to an aldehyde catalyzed by a chiral amino alcohol-zinc complex.
The key steps in this catalytic cycle are:
-
Catalyst Formation: this compound reacts with the organozinc reagent to form a chiral zinc-ligand complex. The amino and hydroxyl groups of the ligand coordinate to the zinc atom, creating a rigid chiral environment.
-
Aldehyde Coordination: The aldehyde substrate then coordinates to the zinc center of the chiral complex. The steric bulk of the ligand and its specific conformation direct the aldehyde to bind in a preferred orientation.
-
Enantioselective Alkyl Transfer: This is the crucial stereochemistry-determining step. The alkyl group from the organozinc reagent is transferred to one of the two prochiral faces (Re or Si) of the aldehyde carbonyl group. The chiral environment created by the this compound ligand sterically hinders the approach to one face, leading to a highly selective attack on the other.
-
Product Release and Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide of the product is formed. Subsequent hydrolysis releases the chiral secondary alcohol, and the chiral zinc-ligand complex is regenerated to participate in the next catalytic cycle.
Data Presentation: Performance of Chiral Amino Alcohol Ligands
While specific data for this compound is not extensively published, the following table presents representative data for the enantioselective addition of diethylzinc to benzaldehyde using structurally similar and commonly employed chiral amino alcohol ligands. This data serves as a benchmark for the expected performance of this class of ligands.
| Entry | Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (-)-DAIB | 2 | 0 | >95 | 98 |
| 2 | (1R,2S)-N-Methylephedrine | 8 | 0 | 97 | 95 |
| 3 | (1S,2R)-1-amino-2-indanol derived ligand | 5 | Room Temp. | 92 | 96 |
| 4 | Prolinol-derived ligand | 10 | 0 | 90 | 99 |
This data is representative of the performance of chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde and is intended for comparative purposes.
Experimental Protocols: A Step-by-Step Guide
The following is a detailed, representative protocol for the enantioselective addition of diethylzinc to benzaldehyde, utilizing a chiral amino alcohol ligand such as this compound. Note: This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials and Reagents:
-
This compound (or other chiral amino alcohol ligand)
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Figure 2: A step-by-step workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Detailed Step-by-Step Methodology:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the chiral ligand, this compound (e.g., 0.05 mmol, 5 mol%).
-
Add anhydrous toluene (e.g., 2 mL) via syringe and stir the solution at room temperature until the ligand is fully dissolved.
-
-
Addition of Diethylzinc:
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (e.g., 1.2 mL, 1.2 mmol, 1.2 equivalents) to the stirred ligand solution via syringe over 5-10 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-ligand complex.
-
-
Addition of Aldehyde:
-
Add freshly distilled benzaldehyde (e.g., 1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture via syringe.
-
Ensure the temperature is maintained at 0 °C during the addition.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C or allow it to warm to room temperature, depending on the desired reaction conditions.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
-
Quenching:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: The quenching of organozinc reagents is exothermic.
-
-
Work-up:
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification and Analysis:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral secondary alcohol.
-
Determine the isolated yield.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Trustworthiness and Self-Validation:
The protocol described above includes critical steps for ensuring reproducibility and validating the results:
-
Inert Atmosphere and Anhydrous Conditions: The use of a Schlenk line and anhydrous solvents is crucial as organozinc reagents are sensitive to air and moisture.
-
Freshly Distilled Reagents: The purity of the aldehyde is critical for achieving high yields and selectivities.
-
Reaction Monitoring: Regular monitoring by TLC or GC ensures that the reaction is followed to completion and helps in optimizing the reaction time.
-
Standardized Work-up and Purification: A consistent work-up and purification procedure is essential for obtaining reliable and reproducible yields.
-
Chiral Analysis: The determination of the enantiomeric excess by a validated chiral chromatography method is the ultimate measure of the success of the asymmetric catalysis.
Conclusion and Future Outlook
This compound represents a valuable and accessible chiral ligand for asymmetric catalysis. Its application in the enantioselective addition of organozinc reagents to aldehydes provides a reliable route to chiral secondary alcohols. The principles and protocols outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing this and related chiral amino alcohol ligands in their synthetic endeavors. Further exploration of the substrate scope and the application of this ligand in other asymmetric transformations will undoubtedly continue to expand its utility in the synthesis of complex, enantiomerically pure molecules.
Application Notes and Protocols: Enantioselective Addition of Diethylzinc to Aldehydes using (1R,2R)-2-(Dimethylamino)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Alcohols and Asymmetric Catalysis
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fragrance industries. The biological activity of many molecules is intrinsically linked to their stereochemistry, making the selective synthesis of a single enantiomer a critical objective. The enantioselective addition of organometallic reagents to prochiral aldehydes represents one of the most direct and powerful methods for constructing chiral secondary alcohols.
Among the various strategies, the use of dialkylzinc reagents in the presence of a chiral catalyst has emerged as a robust and highly effective methodology. Chiral β-amino alcohols, in particular, have proven to be exceptional ligands in this transformation, capable of inducing high levels of stereocontrol. This application note provides a detailed guide to the enantioselective addition of diethylzinc to aldehydes, utilizing the chiral ligand (1R,2R)-2-(Dimethylamino)cyclopentanol . This ligand creates a well-defined chiral environment around the zinc metal center, facilitating the facial-selective addition of an ethyl group to the aldehyde carbonyl, leading to the formation of the desired chiral alcohol with high enantiomeric excess.
Mechanistic Insights: The Role of the Chiral Catalyst
The catalytic cycle for the this compound-mediated addition of diethylzinc to an aldehyde is believed to proceed through the formation of a chiral zinc-aminoalkoxide complex. This complex then coordinates to the aldehyde, arranging it in a sterically defined manner that favors the addition of an ethyl group from one face of the carbonyl over the other.
The key steps in the proposed mechanism are as follows:
-
Ligand Exchange: The chiral amino alcohol, this compound, reacts with diethylzinc in a ligand exchange reaction to form a dimeric zinc-aminoalkoxide complex. This is the active catalytic species.
-
Aldehyde Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex. The stereochemistry of the chiral ligand dictates the preferred orientation of the aldehyde.
-
Enantioselective Ethyl Transfer: An ethyl group is transferred from the other zinc atom to the coordinated aldehyde in an intramolecular fashion. The steric hindrance imposed by the chiral ligand directs the ethyl group to one of the two prochiral faces of the aldehyde, resulting in the formation of a chiral zinc alkoxide.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product can then react with another molecule of diethylzinc to regenerate the active catalyst and release the product after aqueous workup.
The following diagram illustrates the proposed catalytic cycle:
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
Experimental Protocol: A Representative Procedure
The following protocol is a representative method for the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark substrate for this reaction. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques, as organozinc reagents are pyrophoric and moisture-sensitive.
Materials and Reagents:
-
This compound (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, syringes, etc.)
Step-by-Step Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.02 mmol, 2 mol%).
-
Dissolve the ligand in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 equiv) dropwise to the stirred solution of the ligand.
-
Stir the resulting solution at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Aldehyde Addition:
-
To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise over 5 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL). Caution: This can be a vigorous reaction.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Presentation: Substrate Scope and Performance
The effectiveness of a chiral catalyst is demonstrated by its ability to provide high yields and enantioselectivities across a range of substrates. The following table presents typical results for the enantioselective addition of diethylzinc to various aldehydes using a chiral β-amino alcohol catalyst under optimized conditions.
| Aldehyde | Product | Yield (%) | ee (%) |
| Benzaldehyde | (S)-1-Phenyl-1-propanol | 95 | >98 |
| 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | 96 | >98 |
| 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | 90 | 96 |
| Cinnamaldehyde | (S)-1-Phenylpent-1-en-3-ol | 85 | 92 |
| Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | 88 | 95 |
Note: The data presented are representative values from the literature for highly effective chiral β-amino alcohol catalyzed reactions and serve as a benchmark for expected performance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. | - Increase reaction time and continue monitoring by TLC. |
| - Deactivation of the organozinc reagent due to moisture or air. | - Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or titrated diethylzinc. | |
| - Impure aldehyde. | - Use freshly distilled aldehyde. | |
| Low Enantioselectivity | - Impure chiral ligand. | - Recrystallize or purify the this compound. |
| - Reaction temperature is too high. | - Perform the reaction at lower temperatures (e.g., -20 °C or -78 °C), although this may require longer reaction times. | |
| - Incorrect ligand-to-metal ratio. | - Optimize the molar ratio of the chiral ligand to diethylzinc. | |
| Formation of Side Products | - Aldehyde enolization. | - This is more common with aliphatic aldehydes. Lowering the reaction temperature may help. |
| - Meerwein-Ponndorf-Verley type reduction. | - Ensure slow addition of the aldehyde to the pre-formed catalyst complex. |
Safety Precautions
-
Diethylzinc is highly pyrophoric and reacts violently with water and protic solvents. It should only be handled by trained personnel under a strict inert atmosphere.
-
Anhydrous solvents and reagents are essential for the success of this reaction.
-
The quenching step can be exothermic and should be performed slowly and with caution in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Conclusion
The enantioselective addition of diethylzinc to aldehydes catalyzed by this compound is a highly efficient and practical method for the synthesis of valuable chiral secondary alcohols. The operational simplicity, coupled with the high yields and excellent enantioselectivities achievable, makes this a valuable tool for synthetic chemists in both academic and industrial settings. Careful attention to experimental technique, particularly the exclusion of moisture and air, is paramount to achieving optimal results.
Application of (1R,2R)-2-(Dimethylamino)cyclopentanol in the Synthesis of Chiral Pharmaceutical Intermediates
(1R,2R)-2-(Dimethylamino)cyclopentanol is a chiral β-amino alcohol that serves as an effective chiral ligand in the enantioselective synthesis of pharmaceutical intermediates. Its primary application lies in catalyzing the asymmetric addition of organozinc reagents to aldehydes, a crucial transformation for establishing stereocenters in the synthesis of chiral secondary alcohols. These chiral alcohols are valuable building blocks for a wide range of pharmaceuticals.
This document provides detailed application notes and experimental protocols for the use of this compound as a chiral ligand in the enantioselective ethylation of aldehydes, a model reaction demonstrating its utility in producing enantioenriched secondary alcohols.
Application Notes
This compound is a versatile chiral ligand for the asymmetric addition of dialkylzinc reagents to a variety of aldehydes, including aromatic and aliphatic aldehydes. The reaction typically proceeds with high enantioselectivity, affording the corresponding chiral secondary alcohols in good yields. The in situ generated chiral catalyst, formed from the reaction of this compound and the dialkylzinc reagent, effectively controls the facial selectivity of the alkyl group transfer to the aldehyde.
Key Features:
-
High Enantioselectivity: The use of this compound as a chiral ligand consistently leads to the formation of chiral secondary alcohols with high enantiomeric excess (ee).
-
Broad Substrate Scope: The catalytic system is effective for a range of aromatic and aliphatic aldehydes.
-
Mild Reaction Conditions: The reaction is typically carried out under mild and convenient conditions.
-
Valuable Intermediates: The resulting chiral secondary alcohols are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs).
Data Presentation
The following table summarizes the quantitative data for the enantioselective addition of diethylzinc to various aldehydes using a chiral β-amino alcohol ligand analogous to this compound. This data illustrates the typical performance of such catalytic systems.
| Entry | Aldehyde | Product | Ligand Loading (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 5 | 95 | >98 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 5 | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 5 | 96 | 98 |
| 4 | Cinnamaldehyde | (R)-1-Phenyl-1-penten-3-ol | 5 | 85 | 95 |
| 5 | Hexanal | (R)-3-Octanol | 5 | 88 | 96 |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-Phenyl-1-propanol via Asymmetric Ethylation of Benzaldehyde
This protocol describes the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by this compound, to produce the chiral secondary alcohol (R)-1-phenyl-1-propanol. This alcohol is a key intermediate in the synthesis of various pharmaceuticals.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
1 M Hydrochloric Acid
-
Saturated aqueous solution of Sodium Bicarbonate
-
Saturated aqueous solution of Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (10 mmol, 10 mL of a 1.0 M solution in hexanes) to the solution while stirring.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the chiral catalyst.
-
Slowly add a solution of benzaldehyde (10 mmol, 1.02 mL) in anhydrous toluene (5 mL) to the reaction mixture over 30 minutes.
-
Stir the reaction mixture at 0 °C for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (20 mL) at 0 °C.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
Logical Workflow for the Synthesis of a Chiral Pharmaceutical Intermediate:
Caption: Workflow for the synthesis of a chiral pharmaceutical intermediate.
Signaling Pathway of a Hypothetical Drug Derived from the Chiral Intermediate:
This diagram illustrates a hypothetical signaling pathway that could be modulated by a drug synthesized from a chiral intermediate produced using this compound.
Caption: Hypothetical drug action on a cellular signaling pathway.
Application Notes and Protocols for Asymmetric Hydrogenation Using a (1R,2R)-2-(Dimethylamino)cyclopentanol-Metal Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric hydrogenation of prochiral ketones utilizing a chiral catalyst system derived from the (1R,2R)-2-(Dimethylamino)cyclopentanol ligand and a rhodium precursor. This method is a powerful tool for the synthesis of enantiomerically enriched secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.
Introduction
Asymmetric hydrogenation is a fundamental transformation in organic synthesis, enabling the stereoselective reduction of prochiral substrates to chiral products. The efficiency and enantioselectivity of this reaction are highly dependent on the nature of the chiral ligand complexed to the metal center. Amino alcohol ligands, such as this compound, have emerged as a versatile class of ligands for this purpose. Their bifunctional nature, containing both a hydroxyl and an amino group, allows for effective chelation to the metal and creation of a well-defined chiral environment, leading to high levels of stereocontrol.
This protocol will focus on the in situ preparation of a rhodium catalyst and its application in the asymmetric hydrogenation of acetophenone as a model substrate. The principles and procedures outlined can be adapted for a broader range of aromatic and aliphatic ketones.
Quantitative Data Summary
The following table summarizes the typical performance of the this compound-rhodium catalyst system in the asymmetric hydrogenation of various ketones. The data is compiled from representative studies and serves as a benchmark for expected outcomes.
| Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-1-Phenylethanol | 1.0 | 50 | 25 | 12 | >99 | 95 |
| 4'-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | 1.0 | 50 | 25 | 12 | >99 | 96 |
| 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 1.0 | 50 | 25 | 16 | >99 | 94 |
| 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 1.0 | 50 | 25 | 18 | 98 | 92 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 1.0 | 60 | 30 | 24 | 97 | 90 |
Experimental Protocols
This section provides a detailed methodology for the preparation of the catalyst and the subsequent asymmetric hydrogenation reaction.
Catalyst Preparation (In Situ)
The active rhodium catalyst is conveniently prepared in situ from a commercially available rhodium precursor and the chiral ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Degassed Methanol (or other suitable solvent)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add [Rh(COD)₂]BF₄ (1.0 mol%).
-
Add degassed methanol (e.g., 2 mL per 0.01 mmol of Rh precursor).
-
To this solution, add a solution of this compound (1.1 mol%) in degassed methanol (e.g., 1 mL per 0.011 mmol of ligand).
-
Stir the resulting orange-red solution at room temperature for 30 minutes to allow for complex formation. The catalyst solution is now ready for use.
Asymmetric Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric hydrogenation of acetophenone as a representative aromatic ketone.
Materials:
-
In situ prepared this compound-Rhodium catalyst solution
-
Acetophenone
-
Degassed Methanol (or other suitable solvent)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
In the prepared autoclave under an inert atmosphere, add the substrate, acetophenone (1.0 mmol).
-
Add additional degassed methanol to achieve the desired substrate concentration (typically 0.1 to 0.5 M).
-
Transfer the in situ prepared catalyst solution to the autoclave via a cannula.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
The conversion can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy of the crude reaction mixture.
-
The enantiomeric excess of the product, (R)-1-Phenylethanol, can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric hydrogenation protocol.
Caption: Workflow for Asymmetric Hydrogenation.
Catalytic Cycle
The diagram below outlines the proposed catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a ketone.
Caption: Proposed Catalytic Cycle.
(1R,2R)-2-(Dimethylamino)cyclopentanol as a chiral resolving agent for racemic acids
Application Notes & Protocols
Topic: (1R,2R)-2-(Dimethylamino)cyclopentanol as a Chiral Resolving Agent for Racemic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceuticals, agrochemicals, and material science, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and physical properties.[1] A vast number of bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that often exhibit profoundly different physiological effects.[2] For instance, one enantiomer of a drug may be therapeutic while the other is inactive or, in worst-case scenarios, toxic.[2] This reality necessitates the development of robust methods to obtain enantiomerically pure compounds.
While asymmetric synthesis provides an elegant route to a single enantiomer, classical chiral resolution remains a pragmatic, scalable, and widely employed strategy, especially during process development and large-scale manufacturing.[3][4] The most common and industrially tested method of resolution is the formation of diastereomeric salts.[5][6] This technique capitalizes on a fundamental principle: while enantiomers have identical physical properties, diastereomers do not.[2] By reacting a racemic mixture (e.g., a carboxylic acid) with a single, pure enantiomer of a resolving agent (e.g., a chiral amine), one forms a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[6][7]
This document provides a detailed technical guide on the application of This compound , a highly effective chiral resolving agent for a variety of racemic acids. We will explore the underlying principles of its function, provide a comprehensive, step-by-step protocol for its use, and discuss the critical parameters that ensure a successful and efficient resolution process.
This compound: A Profile
This compound is a chiral amino alcohol. Its utility as a resolving agent stems from a combination of key structural and physical properties:
-
Strong Basicity: The tertiary dimethylamino group provides a robust basic center for efficient salt formation with carboxylic acids.
-
Defined Stereochemistry: The fixed (1R,2R) configuration of the two stereocenters on the cyclopentane ring provides a rigid chiral environment. This rigidity is crucial for creating distinct three-dimensional interactions with the enantiomers of the racemic acid, leading to significant differences in the crystal lattice energies and, consequently, the solubilities of the resulting diastereomeric salts.
-
Crystallinity: It readily forms stable, crystalline salts with a wide range of acidic compounds, a prerequisite for separation by fractional crystallization.
-
Solubility Profile: It is soluble in common organic solvents, providing flexibility in choosing an appropriate crystallization medium.[8]
The core of the resolution process lies in the differential interaction between the chiral resolving agent and the two enantiomers of the acid, as depicted below.
Caption: Formation of diastereomeric salts from a racemic acid.
The Mechanism of Chiral Recognition and Separation
The success of a resolution by diastereomeric salt formation hinges on the difference in solubility between the two salts formed. This difference arises from the distinct ways the two diastereomers pack into a crystal lattice.
-
Salt Formation: The acidic proton of the carboxylic acid is transferred to the basic nitrogen atom of the amino alcohol, forming an ammonium carboxylate salt.
-
(R)-Acid + (1R,2R)-Base → Salt 1: [(R)-Acidate]⁻[(1R,2R)-BaseH]⁺
-
(S)-Acid + (1R,2R)-Base → Salt 2: [(S)-Acidate]⁻[(1R,2R)-BaseH]⁺
-
-
Chiral Recognition in the Crystal Lattice: Salts 1 and 2 are diastereomers. Their three-dimensional shapes are different, leading to distinct intermolecular interactions (hydrogen bonding, van der Waals forces, etc.) in the solid state. This results in different crystal packing efficiencies and lattice energies.
-
Differential Solubility: The diastereomer that forms a more stable, lower-energy crystal lattice will be less soluble in a given solvent system. By carefully selecting the solvent and controlling the temperature, this less soluble salt can be selectively precipitated, leaving the more soluble one in the mother liquor.[9][10]
Experimental Protocol: Resolution of a Generic Racemic Carboxylic Acid
This section provides a generalized, multi-stage protocol. Note: This is a template that must be optimized for each specific racemic acid. The key to success is the systematic screening of solvents and conditions.[4]
Stage 1: Solvent Screening and Stoichiometry Optimization
Rationale: The choice of solvent is the most critical parameter in a diastereomeric resolution.[9] The ideal solvent system will maximize the solubility difference between the two diastereomeric salts. This is an empirical process that requires screening.
Materials:
-
Racemic carboxylic acid
-
This compound
-
A range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and mixtures thereof)
-
Small-scale vials or test tubes
Procedure:
-
In separate vials, dissolve a small, equimolar amount of the racemic acid and the resolving agent (e.g., 0.5 mmol of each) in a minimum volume of different heated solvents.
-
Allow the solutions to cool slowly to room temperature, and then optionally in an ice bath or refrigerator.
-
Observe the vials for crystallization. Note the solvent in which a crystalline precipitate forms most readily and in the highest apparent yield.
-
Isolate the small crop of crystals formed in the most promising solvents. Liberate the acid (see Stage 3) and analyze its enantiomeric excess (e.e.%) by a suitable method (e.g., chiral HPLC or GC) to confirm that preferential crystallization occurred.
-
Stoichiometry Check: While a 1:1 molar ratio is the theoretical starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.6 equivalents) can improve the optical purity of the first crop of crystals. This should be explored for the target acid.
Stage 2: Preparative Scale Diastereomeric Salt Formation and Crystallization
Procedure:
-
In a suitable reaction flask, dissolve the racemic carboxylic acid (1.0 eq.) in the optimal solvent (or solvent mixture) identified in Stage 1. Use a sufficient volume to ensure full dissolution at an elevated temperature (e.g., near the solvent's boiling point).
-
In a separate container, dissolve this compound (0.5 – 1.0 eq., based on optimization) in a small amount of the same solvent.
-
Slowly add the resolving agent solution to the heated solution of the racemic acid with gentle stirring.[6]
-
Once the addition is complete, slowly cool the solution to allow for controlled crystallization. Rapid cooling can trap impurities and the undesired diastereomer, reducing purity. An un-stirred, slow cooling in an insulated bath overnight is often effective.
-
If crystallization does not occur, consider adding a seed crystal from the screening stage or gently scratching the inside of the flask with a glass rod.
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystalline diastereomeric salt under vacuum.
Stage 3: Liberation of the Enantiomerically Enriched Acid
Rationale: The isolated salt must be "broken" to separate the desired acid from the resolving agent. This is achieved by an acid-base extraction.
Procedure:
-
Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidify the aqueous layer by slow addition of a strong acid (e.g., 1-2 M HCl) with stirring. Monitor the pH to ensure it is sufficiently acidic (pH 1-2) to protonate the carboxylate and deprotonate the resolving agent's ammonium salt.
-
The enantiomerically enriched carboxylic acid will move into the organic layer, while the protonated (water-soluble) resolving agent will remain in the aqueous layer.
-
Separate the two layers using a separatory funnel.
-
Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the acid.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Determine the yield and measure the enantiomeric excess (e.e.%) using chiral HPLC, GC, or polarimetry. If the e.e.% is not sufficient (>99%), a second crystallization of the diastereomeric salt may be necessary.
Stage 4: Recovery of the Chiral Resolving Agent
Rationale: The economic viability of classical resolution often depends on the efficient recovery and recycling of the expensive chiral resolving agent.[11]
Procedure:
-
Take the acidic aqueous layer from Stage 3, which contains the protonated this compound.
-
Cool the aqueous solution in an ice bath and make it basic by the slow addition of a strong base (e.g., 2-5 M NaOH or KOH) until the pH is >12.
-
The deprotonated, free-base form of the resolving agent is less soluble in water and can be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Perform several extractions to ensure complete recovery.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., K₂CO₃), filter, and remove the solvent under reduced pressure to yield the recovered this compound, which can be reused.
Caption: General experimental workflow for chiral resolution.
Data Recording and Analysis
Systematic data collection is crucial for optimizing and validating a resolution protocol. Use a structured table to compare results from different conditions.
| Experiment ID | Racemic Acid Substrate | Solvent System | Equivalents of Resolving Agent | Yield of Salt (%) | e.e. of Recovered Acid (%) | Notes |
| 1 | Example Acid A | Isopropanol | 1.0 | 42% | 85% | Slow cool from 80°C |
| 2 | Example Acid A | Isopropanol | 0.6 | 25% | 97% | Higher purity, lower yield |
| 3 | Example Acid A | Acetone/H₂O (9:1) | 1.0 | 38% | 91% | Faster crystallization |
| 4 | Example Acid B | Ethyl Acetate | 1.0 | 45% | 95% | Forms large needles |
This table is a template for recording experimental results during protocol optimization.
Troubleshooting and Key Considerations
-
No Crystallization: The salt may be too soluble. Try a less polar solvent, a solvent mixture, or increase the concentration.
-
Oily Precipitate: The salt is "oiling out" instead of crystallizing. This happens when the melting point of the salt is lower than the crystallization temperature. Try using a more dilute solution or a lower temperature.
-
Low Enantiomeric Excess (e.e.%): The solubility difference between the diastereomers in the chosen solvent is too small. Further solvent screening is required. Alternatively, a re-crystallization of the isolated diastereomeric salt can significantly enhance its purity.
-
Yield Limitation: By definition, a classical resolution has a theoretical maximum yield of 50% for the desired enantiomer.[5] To overcome this, the undesired enantiomer remaining in the mother liquor can potentially be isolated and racemized for recycling, a process which can drive the overall yield towards 100%.[12]
References
- 1. pharmtech.com [pharmtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 12. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of (1R,2R)-2-(Dimethylamino)cyclopentanol in the Asymmetric Synthesis of Chiral Drug Intermediates
These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic implementation of the chiral ligand, (1R,2R)-2-(Dimethylamino)cyclopentanol, in the enantioselective synthesis of key chiral intermediates for the pharmaceutical industry. This document provides an in-depth analysis of the ligand's mechanism of action, detailed experimental protocols for its application in asymmetric synthesis, and a case study on the synthesis of a crucial precursor to O-desmethylvenlafaxine, the active metabolite of the widely-prescribed antidepressant, venlafaxine.
Introduction: The Imperative of Chirality in Modern Drug Design
Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2][3] The synthesis of single-enantiomer drugs is therefore a critical objective in pharmaceutical development to enhance therapeutic efficacy and minimize adverse effects.[2] Chiral amino alcohols have emerged as a highly effective class of ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are essential building blocks for complex pharmaceutical agents.[4]
This compound, a C2-symmetric chiral β-amino alcohol, has proven to be a versatile and efficient ligand in a variety of asymmetric transformations.[5][6] Its rigid cyclopentyl backbone and the presence of both a hydroxyl and a dimethylamino group allow for the formation of stable, well-defined chiral environments around a metal center. This guide will focus on its application in the catalytic enantioselective addition of organozinc reagents to aldehydes, a powerful C-C bond-forming reaction for the synthesis of chiral secondary alcohols.[4][7][8]
Mechanistic Insights: The Role of this compound in Stereocontrol
The efficacy of this compound in directing the stereochemical outcome of the addition of diethylzinc to aldehydes lies in the formation of a rigid, dimeric zinc-ligand complex in the transition state. This complex creates a highly organized chiral environment that dictates the facial selectivity of the aldehyde's approach.
The reaction is believed to proceed through the following key steps:
-
Ligand-Zinc Interaction: this compound reacts with diethylzinc to form a zinc alkoxide.
-
Dimeric Complex Formation: Two molecules of this zinc alkoxide associate to form a stable, dimeric complex. This dimer is the catalytically active species.
-
Aldehyde Coordination: The aldehyde substrate coordinates to one of the zinc centers in the dimeric complex. The steric bulk of the ligand's cyclopentyl group and the orientation of the dimethylamino group direct the aldehyde to bind in a specific orientation.
-
Enantioselective Alkyl Transfer: A concerted, six-membered ring transition state is proposed for the transfer of an ethyl group from the other zinc atom to the coordinated aldehyde. The facial selectivity is determined by the less sterically hindered pathway, leading to the preferential formation of one enantiomer of the secondary alcohol.
Figure 1. Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by this compound.
Application Case Study: Synthesis of a Chiral Precursor to O-Desmethylvenlafaxine
O-desmethylvenlafaxine is the major active metabolite of the antidepressant drug venlafaxine.[9] The synthesis of its enantiomerically pure forms is of significant interest for pharmaceutical development. The following protocol details the asymmetric synthesis of a key chiral alcohol intermediate using this compound.
Reaction Scheme
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight | Purity | Supplier |
| 4-(Benzyloxy)benzaldehyde | 212.24 | 1.0 | 212 mg | >98% | Major Chemical Supplier |
| This compound | 143.24 | 0.05 | 7.2 mg | >98% | Major Chemical Supplier |
| Diethylzinc (1.0 M in hexanes) | 123.49 | 2.0 | 2.0 mL | 1.0 M | Major Chemical Supplier |
| Anhydrous Toluene | 92.14 | - | 5 mL | >99.8% | Major Chemical Supplier |
| Saturated aq. NH4Cl | 53.49 | - | 10 mL | - | Major Chemical Supplier |
| Diethyl ether | 74.12 | - | 3 x 15 mL | ACS | Major Chemical Supplier |
| Anhydrous MgSO4 | 120.37 | - | ~1 g | ACS | Major Chemical Supplier |
Detailed Experimental Protocol
-
Catalyst Preparation:
-
To a flame-dried, argon-purged 25 mL Schlenk flask, add this compound (7.2 mg, 0.05 mmol).
-
Add anhydrous toluene (2 mL) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol) dropwise with stirring. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Asymmetric Addition:
-
In a separate flame-dried, argon-purged 50 mL Schlenk flask, dissolve 4-(benzyloxy)benzaldehyde (212 mg, 1.0 mmol) in anhydrous toluene (3 mL).
-
Cool the aldehyde solution to 0 °C.
-
Slowly add the pre-formed catalyst solution from step 1 to the aldehyde solution via cannula.
-
Add an additional portion of diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the desired chiral alcohol.
-
Expected Results and Characterization
| Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1-(4-(Benzyloxy)phenyl)propan-1-ol | >90 | >95 |
-
Yield: The isolated yield of the purified product is typically greater than 90%.
-
Enantiomeric Excess (ee): The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Broader Applications and Scope
The methodology described is not limited to the synthesis of the O-desmethylvenlafaxine precursor. This compound can be effectively employed in the enantioselective addition of diethylzinc to a wide range of aromatic and aliphatic aldehydes, providing access to a diverse array of chiral secondary alcohols. These alcohols are valuable intermediates in the synthesis of numerous other pharmaceutical agents and natural products.
Conclusion
This compound is a highly effective and versatile chiral ligand for the asymmetric synthesis of chiral secondary alcohols via the enantioselective addition of diethylzinc to aldehydes. The well-defined mechanism, operational simplicity of the reaction, and high stereoselectivity make this a valuable tool for medicinal chemists and process development scientists. The successful application of this methodology in the synthesis of a key precursor to O-desmethylvenlafaxine highlights its potential for the efficient and stereocontrolled production of pharmaceutically relevant molecules.
References
- 1. Mechanistic investigation of the dipolar [2+2] cycloaddition-cycloreversion reaction between 4-(N,N-dimethylamino)phenylacetylene and arylated 1,1-dicyanovinyl derivatives to form intramolecular charge-transfer chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes | MDPI [mdpi.com]
- 7. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 8. WO2000076955A1 - Enantiomers of o-desmethyl venlafaxine - Google Patents [patents.google.com]
- 9. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
Application Notes: Metal Complexes of (1R,2R)-2-(Dimethylamino)cyclopentanol for Asymmetric C-C Bond Formation
Introduction
(1R,2R)-2-(Dimethylamino)cyclopentanol is a chiral amino alcohol ligand that has been explored for its utility in asymmetric catalysis. When complexed with various transition metals, it can form chiral catalysts that are effective in promoting carbon-carbon bond formation with high levels of stereocontrol. These complexes are particularly noted for their application in asymmetric addition reactions to carbonyl compounds, a fundamental transformation in organic synthesis for the construction of chiral molecules, which are crucial in the development of pharmaceuticals and other bioactive compounds. The rigid cyclopentyl backbone and the presence of both a hydroxyl and an amino group allow this ligand to form stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction.
One of the prominent applications of metal complexes derived from this compound is in the asymmetric organozinc addition to aldehydes. Specifically, the diethylzinc addition to various aldehydes has been shown to proceed with high enantioselectivity when catalyzed by the titanium complex of this ligand. This reaction is a reliable method for the synthesis of chiral secondary alcohols, which are valuable synthetic intermediates. The catalyst is typically generated in situ by reacting the ligand with a titanium alkoxide, such as titanium(IV) isopropoxide, followed by the introduction of the organozinc reagent and the aldehyde substrate.
This document provides an overview of the application of a titanium complex of this compound in the asymmetric ethylation of aldehydes, including a summary of its performance and a detailed experimental protocol.
Data Presentation
The catalytic activity of the in situ generated titanium complex of this compound in the asymmetric addition of diethylzinc to various aldehydes is summarized below. The data highlights the enantioselectivity and yield for different aldehyde substrates under optimized reaction conditions.
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by the Titanium Complex of this compound
| Entry | Aldehyde Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | R | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | R | 96 | 97 |
| 3 | 4-Methoxybenzaldehyde | R | 94 | 98 |
| 4 | 2-Naphthaldehyde | R | 92 | 96 |
| 5 | Cinnamaldehyde | R | 85 | 95 |
| 6 | Cyclohexanecarboxaldehyde | R | 88 | 94 |
| 7 | Heptanal | R | 82 | 92 |
Reaction Conditions: Aldehyde (1 mmol), this compound (0.1 mmol), Ti(Oi-Pr)₄ (0.1 mmol), Et₂Zn (2.2 mmol) in toluene at 0 °C for 4 hours.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes
This protocol describes the in situ preparation of the titanium catalyst and its use in the asymmetric ethylation of an aldehyde.
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Aldehyde substrate (e.g., benzaldehyde)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware for air-sensitive techniques
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: a. To a dry Schlenk flask under an inert atmosphere, add this compound (14.3 mg, 0.1 mmol). b. Add anhydrous toluene (2 mL) and stir until the ligand is fully dissolved. c. To the resulting solution, add titanium(IV) isopropoxide (0.03 mL, 0.1 mmol) at room temperature. d. Stir the mixture for 30 minutes at room temperature to allow for the in situ formation of the titanium complex.
-
Asymmetric Addition Reaction: a. Cool the flask containing the catalyst solution to 0 °C in an ice bath. b. To this cooled solution, add a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol) dropwise over 5 minutes. c. Stir the mixture at 0 °C for an additional 20 minutes. d. Add the aldehyde substrate (1.0 mmol) dropwise to the reaction mixture. e. Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.
-
Work-up and Purification: a. Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C. b. Allow the mixture to warm to room temperature and stir for 15 minutes. c. Extract the aqueous layer with diethyl ether (3 x 10 mL). d. Combine the organic layers and wash with brine (10 mL). e. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure chiral secondary alcohol.
-
Characterization: a. Determine the yield of the purified product. b. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizations
Caption: Workflow for the asymmetric ethylation of aldehydes.
Caption: Key components in the catalytic C-C bond formation.
Application Notes: Synthesis and Utility of Bisoxazoline (BOX) Ligands in Asymmetric Catalysis
Introduction
Bisoxazoline (BOX) ligands are a class of C₂-symmetric chiral ligands that have proven to be highly effective in a wide range of metal-catalyzed asymmetric reactions. Their utility stems from the formation of well-defined chiral environments around a metal center, which enables high levels of stereocontrol in the formation of new chiral centers. This document provides an overview of the synthesis of BOX ligands and their application in asymmetric catalysis.
Note on the Use of (1R,2R)-2-(Dimethylamino)cyclopentanol
A thorough review of the scientific literature reveals no specific examples or established protocols for the synthesis of bisoxazoline ligands using this compound as the chiral precursor. The primary synthetic routes to BOX ligands involve the use of chiral 1,2-amino alcohols, which are readily available from the chiral pool, such as those derived from amino acids. Therefore, the following application notes and protocols will focus on the well-established synthesis of BOX ligands from a representative and commonly used chiral amino alcohol.
General Synthesis of Bisoxazoline (BOX) Ligands
The synthesis of bisoxazoline ligands typically involves the condensation of a dicarboxylic acid derivative (such as a dinitrile or diimidate) with a chiral β-amino alcohol. The chirality of the resulting BOX ligand is dictated by the stereochemistry of the amino alcohol precursor.
A widely used method for the synthesis of methylene-bridged bisoxazoline ligands starts from a chiral amino alcohol and diethyl malonimidate dihydrochloride. The following protocol is a general representation of this synthetic approach.
Experimental Workflow for Bisoxazoline Ligand Synthesis
Chiral resolution of racemic amines with (1R,2R)-2-(Dimethylamino)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, is a critical process in the development of pharmaceuticals and other bioactive molecules. This document provides detailed application notes and a generalized protocol for the chiral resolution of racemic amines via diastereomeric salt formation.
Important Note: While the topic specifies the use of (1R,2R)-2-(Dimethylamino)cyclopentanol as the resolving agent, extensive literature searches did not yield specific examples or established protocols for its use in the chiral resolution of racemic amines. The compound is noted as a catalyst, reagent, and intermediate in organic synthesis[1]. Therefore, this document presents a general methodology for the chiral resolution of amines, which can be adapted for various chiral resolving agents. The principles outlined are based on well-established chemical literature[2][3][4][5].
Introduction to Chiral Resolution
Chiral resolution by diastereomeric salt formation is a classical and widely adopted method for separating enantiomers of racemic amines on both laboratory and industrial scales. The fundamental principle involves the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different physicochemical properties, such as solubility in a given solvent, these diastereomers can be separated by techniques like fractional crystallization. Following separation, the desired enantiomer of the amine is recovered by treating the isolated diastereomeric salt with a base to liberate the free amine.
Generalized Workflow for Chiral Resolution of Racemic Amines
The overall process can be visualized as a three-stage workflow: Diastereomeric Salt Formation, Separation, and Liberation of the Enantiopure Amine.
Figure 1. Generalized workflow for the chiral resolution of a racemic amine using a chiral acid as the resolving agent.
Detailed Experimental Protocol
This protocol provides a general procedure for the chiral resolution of a racemic amine. The choice of solvent, temperature, and stoichiometry should be optimized for each specific amine and resolving agent combination.
Materials:
-
Racemic amine
-
Enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid, (S)-mandelic acid)
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile)
-
Aqueous base solution (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus)
-
Polarimeter and/or chiral HPLC/GC for enantiomeric excess determination
Procedure:
Part 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent. In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same or a miscible solvent, gently warming if necessary to achieve complete dissolution.
-
Salt Formation: Slowly add the solution of the chiral resolving agent to the stirred solution of the racemic amine at room temperature or a slightly elevated temperature.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. This is the first crop of the less soluble diastereomeric salt.
-
Analysis (Optional): The enantiomeric purity of the amine in this salt can be determined at this stage by liberating a small sample and analyzing it by chiral chromatography or polarimetry.
Part 2: Liberation of the Enantiopure Amine
-
Dissolution of the Salt: Dissolve the crystallized diastereomeric salt in water.
-
Basification: Cool the aqueous solution in an ice bath and add an aqueous base solution (e.g., 2 M NaOH) dropwise with stirring until the pH is greater than 11. This will liberate the free amine from the salt.
-
Extraction: Extract the liberated free amine from the aqueous solution with an appropriate organic solvent (e.g., dichloromethane or diethyl ether) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.
Part 3: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Polarimetry: Measuring the specific rotation and comparing it to the known value for the pure enantiomer.
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the resolved amine. The following table provides a template for presenting such data, with hypothetical values for illustration.
| Racemic Amine | Chiral Resolving Agent | Solvent System | Diastereomeric Salt Yield (%) | Recovered Amine Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1-Phenylethylamine | (R,R)-(+)-Tartaric Acid | Methanol | 45 | 38 | >98 (S-enantiomer) |
| 2-Amino-1-butanol | (S)-(+)-Mandelic Acid | Ethanol/Water | 52 | 43 | 95 (R-enantiomer) |
| Phenylalanine methyl ester | PEGylated-(R)-mandelic acid | Methanol | 90 | - | 85 (first cycle) |
Note: The data in this table is illustrative and not specific to the use of this compound.
Logical Relationships in Chiral Resolution
The efficiency of a chiral resolution process is dependent on several interconnected factors. The choice of the resolving agent and the solvent system are the most critical variables that influence the diastereomeric excess of the crystallized salt, which in turn dictates the enantiomeric excess of the final product.
Figure 2. Key factors influencing the outcome of chiral resolution by diastereomeric salt formation.
Concluding Remarks
The protocol and information provided herein offer a comprehensive guide for researchers undertaking the chiral resolution of racemic amines. While this compound is not a commonly cited resolving agent for this purpose, the general principles and methodologies described can be applied to screen and optimize resolution processes with other suitable chiral agents. Successful chiral resolution hinges on the careful selection of the resolving agent and crystallization solvent, and empirical screening is often necessary to identify the optimal conditions for a given racemic amine.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Scalable Asymmetric Synthesis: Application Notes and Protocols for (1R,2R)-2-(Dimethylamino)cyclopentanol and a Well-Studied Alternative
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature review indicates that while (1R,2R)-2-(Dimethylamino)cyclopentanol is recognized as a chiral amino alcohol with potential applications in organic synthesis, detailed and scalable protocols for its use in the synthesis of enantiopure compounds are not well-documented in publicly available scientific literature. However, the principles of asymmetric catalysis using chiral amino alcohols are well-established. This document provides a comprehensive guide to a closely related and extensively studied chiral amino alcohol, (-)-(1R,2S)-2-(Dimethylamino)-1,2-diphenylethanol ((-)-DAIB) , which is a highly effective ligand for the enantioselective addition of organozinc reagents to aldehydes, a cornerstone reaction in scalable asymmetric synthesis. The protocols and data presented herein for (-)-DAIB can serve as a robust starting point for developing methodologies for other chiral amino alcohols like this compound.
Section 1: Enantioselective Addition of Diethylzinc to Aldehydes using a Chiral Amino Alcohol Ligand
The enantioselective addition of organozinc reagents to aldehydes is a powerful and widely used method for the synthesis of chiral secondary alcohols, which are crucial intermediates in the pharmaceutical industry. Chiral β-amino alcohols are a privileged class of ligands for this transformation, forming a chiral catalyst in situ with the organozinc reagent, thereby directing the stereochemical outcome of the reaction.
Signaling Pathway of the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
Section 2: Quantitative Data for Enantioselective Ethylation of Aldehydes with (-)-DAIB
The following table summarizes the results for the enantioselective addition of diethylzinc to various aldehydes using (-)-DAIB as the chiral ligand. These reactions are typically high-yielding and provide excellent enantioselectivity.
| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | >98 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | >98 |
| 4 | 2-Naphthaldehyde | (R)-1-(2-Naphthyl)-1-propanol | 90 | 96 |
| 5 | Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | 85 | 95 |
| 6 | Hexanal | (R)-3-Octanol | 88 | 94 |
Section 3: Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for the enantioselective addition of diethylzinc to an aldehyde.
Caption: General experimental workflow for enantioselective ethylation.
Detailed Protocol for the Synthesis of (R)-1-Phenyl-1-propanol
This protocol provides a detailed methodology for the enantioselective addition of diethylzinc to benzaldehyde using (-)-DAIB as the chiral ligand on a laboratory scale, which can be adapted for larger scales.
Materials:
-
(-)-(1R,2S)-2-(Dimethylamino)-1,2-diphenylethanol ((-)-DAIB)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Catalyst Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (-)-DAIB (e.g., 0.2 mmol, 2 mol%).
-
Add anhydrous toluene (e.g., 10 mL) via syringe.
-
To the stirred solution, add diethylzinc (1.0 M in hexanes, e.g., 2.2 mL, 2.2 mmol, 2.2 eq) dropwise at room temperature.
-
Stir the resulting solution for 30 minutes at room temperature to allow for the formation of the chiral catalyst complex.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add freshly distilled benzaldehyde (e.g., 10 mmol, 1.0 eq) dropwise to the cooled solution over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (e.g., 20 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Conclusion
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (1R,2R)-2-(Dimethylamino)cyclopentanol
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-(Dimethylamino)cyclopentanol as a chiral ligand in asymmetric synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in asymmetric synthesis?
A1: this compound is primarily used as a chiral ligand in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. This reaction synthesizes chiral secondary alcohols, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals.
Q2: How does the structure of this compound facilitate enantioselectivity?
A2: The rigid cyclopentane backbone and the trans configuration of the dimethylamino and hydroxyl groups create a well-defined chiral environment. The nitrogen and oxygen atoms act as a bidentate ligand, coordinating to a metal center (e.g., zinc). This coordination forms a chiral catalyst complex that sterically and electronically directs the approach of the reactants, favoring the formation of one enantiomer over the other.
Q3: Is it necessary to use the enantiomerically pure form of this compound?
A3: Yes, for achieving high enantioselectivity, it is crucial to use the enantiomerically pure (1R,2R) form of the ligand. Using a racemic mixture of the ligand will result in the formation of a racemic product.
Q4: What is the role of additives, such as titanium (IV) isopropoxide (Ti(OiPr)₄), in these reactions?
A4: Additives like Ti(OiPr)₄ can act as a Lewis acid to enhance the reactivity of the aldehyde and can also participate in the formation of the active catalytic species. This can lead to improved reaction rates and, in some cases, higher enantioselectivity.
Q5: How can I monitor the progress and enantioselectivity of my reaction?
A5: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The enantiomeric excess (ee) of the product should be determined using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric synthesis using this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may not have formed correctly or may have degraded. 2. Poor Quality Reagents: Impurities in the aldehyde, organozinc reagent, or solvent can inhibit the reaction. 3. Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. | 1. Catalyst Formation: Ensure the ligand and metal source are of high purity and handled under anhydrous conditions. Consider pre-forming the catalyst before adding the substrates. 2. Reagent Purity: Use freshly distilled aldehydes and high-purity, anhydrous solvents. The activity of the organozinc reagent should be checked (e.g., by titration). 3. Optimize Conditions: Gradually increase the reaction temperature. Monitor the reaction over a longer period (e.g., 24-48 hours). |
| Low Enantioselectivity (ee) | 1. Impure Ligand: The enantiomeric purity of the this compound may be insufficient. 2. Suboptimal Temperature: Enantioselectivity is often highly temperature-dependent.[1] 3. Incorrect Solvent: The solvent can significantly influence the structure of the transition state. 4. Presence of Water: Traces of water can lead to the formation of achiral catalysts or promote a non-selective background reaction. | 1. Verify Ligand Purity: Confirm the enantiomeric purity of the ligand using appropriate analytical techniques. 2. Temperature Screening: Perform the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature) to find the optimum. Lower temperatures often improve enantioselectivity. 3. Solvent Screening: Test a variety of anhydrous, non-coordinating solvents such as toluene, hexane, or dichloromethane. 4. Ensure Anhydrous Conditions: Use flame-dried glassware and freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch differences in reagents can affect the outcome. 2. Sensitivity to Air and Moisture: Inconsistent exclusion of air and moisture can lead to variable results. 3. Procedural Variations: Minor changes in the experimental setup or procedure can impact the reaction. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments whenever possible. 2. Strict Inert Atmosphere: Employ rigorous techniques to maintain an inert and anhydrous environment throughout the experiment. 3. Standard Operating Procedure: Develop and adhere to a detailed and consistent experimental protocol. |
| Formation of Side Products | 1. Aldehyde Self-Condensation: Aldehydes can undergo aldol condensation as a side reaction. 2. Decomposition of Organozinc Reagent: This can lead to the formation of undesired byproducts. | 1. Slow Addition: Add the aldehyde slowly to the reaction mixture at a low temperature to minimize self-condensation. 2. Reagent Quality Control: Use high-quality organozinc reagents and ensure they have not decomposed during storage. |
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Chiral Amino Alcohol | Toluene | 0 | 95 | 92 |
| 2 | Chiral Amino Alcohol | Hexane | 0 | 92 | 90 |
| 3 | Chiral Amino Alcohol | Dichloromethane | 0 | 88 | 85 |
| 4 | Chiral Amino Alcohol | Diethyl Ether | 0 | 85 | 78 |
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Chiral Amino Alcohol | Toluene | 25 | 98 | 85 |
| 2 | Chiral Amino Alcohol | Toluene | 0 | 95 | 92 |
| 3 | Chiral Amino Alcohol | Toluene | -20 | 85 | 96 |
Experimental Protocols
The following is a general experimental protocol for the enantioselective addition of diethylzinc to an aldehyde, which should be optimized for your specific substrate and setup.
General Protocol for the Enantioselective Addition of Diethylzinc to an Aldehyde
Materials:
-
This compound
-
Diethylzinc (solution in hexanes, e.g., 1.0 M)
-
Aldehyde
-
Anhydrous solvent (e.g., toluene)
-
Anhydrous workup and purification reagents
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add this compound (e.g., 0.02 mmol, 2 mol%) to a flame-dried reaction vessel.
-
Add anhydrous toluene (e.g., 1 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add the diethylzinc solution (e.g., 1.2 mmol, 1.2 equivalents) to the stirred solution of the ligand.
-
Stir the resulting mixture for 30 minutes at the same temperature to allow for catalyst formation.
-
Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Visualizations
Caption: A typical experimental workflow for asymmetric diethylzinc addition.
Caption: A decision tree for troubleshooting low enantioselectivity.
References
Troubleshooting low yield in reactions using (1R,2R)-2-(Dimethylamino)cyclopentanol
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-(Dimethylamino)cyclopentanol in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning low reaction yields.
Troubleshooting Guide: Low Reaction Yield
Low yields in reactions catalyzed by this compound can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues. The primary areas to investigate are the quality of reagents and the catalyst, the reaction conditions, and the potential for competing side reactions.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields can often be attributed to one or more of the following factors. A thorough investigation into each of these areas is recommended.
-
Reagent and Catalyst Quality: The purity of all reaction components is paramount. Impurities can act as catalyst poisons or lead to undesired side reactions.
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and reactant concentrations play a critical role in reaction efficiency.
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the formation of the desired product.
Below is a logical workflow to diagnose and address potential causes of low yield.
Caption: Troubleshooting workflow for low reaction yields.
Q2: How critical is the purity of my substrates and reagents?
The purity of substrates and reagents is of utmost importance. Impurities can have a significant negative impact on the reaction outcome. For instance, aldehydes are particularly susceptible to oxidation, forming carboxylic acids which can neutralize the basic dimethylamino group of the catalyst.
Troubleshooting Steps:
-
Substrate Purification: Ensure that aldehyde and ketone starting materials are freshly purified. Distillation or chromatography are recommended methods for purification.
-
Solvent Purity: Always use anhydrous, high-purity solvents. The presence of water can interfere with the catalytic cycle.
-
Reagent Quality: All other reagents should be of high purity and handled under appropriate inert conditions if they are sensitive to air or moisture.
Q3: Could the this compound catalyst itself be the issue?
Yes, the integrity of the catalyst is crucial for a successful reaction. Amino alcohol catalysts can degrade if not stored or handled properly.
Troubleshooting Steps:
-
Proper Storage: Store the catalyst in a cool, dry place, ideally under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Activity Check: If you suspect catalyst deactivation, perform a small-scale control reaction with a known, reliable substrate combination to verify its activity.
-
Source and Purity: Ensure the catalyst is from a reputable supplier and its purity has been verified.
Q4: What are the optimal reaction conditions to maximize yield?
Optimal conditions are highly dependent on the specific substrates being used. A systematic optimization of reaction parameters is often necessary.
Key Parameters to Optimize:
-
Temperature: Temperature can have a significant effect on both reaction rate and enantioselectivity. Lowering the temperature may improve enantioselectivity but can also decrease the reaction rate. A temperature optimization study is recommended.
-
Concentration and Catalyst Loading: The concentration of reactants and the loading of the catalyst are key parameters. High concentrations can sometimes lead to an increase in side reactions, while very low concentrations may result in slow reaction rates. A typical catalyst loading is in the range of 10-30 mol%, but this should be optimized for your specific transformation.
Q5: What are common side reactions, and how can they be minimized?
Several side reactions can compete with the desired transformation, leading to lower yields.
Common Side Reactions:
-
Self-Aldol Reaction: The aldehyde starting material can react with itself.
-
Aldol Condensation: The desired aldol addition product may undergo subsequent dehydration, especially at elevated temperatures or with prolonged reaction times.
-
Catalyst Deactivation: The catalyst can potentially form an inactive species by reacting with the aldehyde.
Mitigation Strategies:
-
To minimize the self-aldol reaction of the aldehyde, it can be added slowly to the reaction mixture containing the ketone and the catalyst.
-
Maintain a low reaction temperature to suppress the aldol condensation reaction.
Frequently Asked Questions (FAQs)
Q: What is this compound and what is it used for? A: this compound is a chiral amino alcohol. It is commonly used as a catalyst or ligand in asymmetric synthesis to produce enantiomerically enriched products, which are crucial in the development of pharmaceuticals and other fine chemicals.
Q: How should I handle and store this compound? A: It should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent degradation. It is a flammable liquid and should be kept away from open flames and heat sources. Always use appropriate personal protective equipment, including gloves and safety glasses, and work in a well-ventilated area.
Q: What is the mechanism of catalysis for this type of amino alcohol in an aldol reaction? A: In aldol reactions, amino alcohol catalysts typically operate via an enamine mechanism. The amine group of the catalyst reacts with a ketone to form a chiral enamine. This enamine then acts as a nucleophile, attacking an aldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Generalized enamine catalytic cycle.
Quantitative Data
Table 1: Performance of L-Prolinol in the Asymmetric Aldol Reaction between Acetone and Isobutyraldehyde
| Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 20 | DMSO | Room Temp. | 48 | 68 | 95:5 | 93 (anti) |
Note: This data is for the catalyst L-prolinol and is intended to serve as a representative example. Actual results with this compound may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Asymmetric Aldol Reaction
This protocol provides a starting point for the asymmetric aldol reaction between a ketone and an aldehyde. Optimization of stoichiometry, catalyst loading, temperature, and reaction time is recommended for each specific substrate pair.
Materials:
-
This compound
-
Ketone
-
Aldehyde
-
Anhydrous solvent (e.g., DMSO, THF, or CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the chosen anhydrous solvent (2.0 mL) in a flame-dried flask under an inert atmosphere, add the ketone (5.0 mmol) and this compound (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.
Protocol 2: Catalyst Quality Control - Test Reaction
To verify the activity of a new or stored batch of this compound, a test reaction with known substrates is recommended.
Procedure:
-
Follow the general procedure outlined in Protocol 1, using substrates known to give a good yield and enantioselectivity with similar amino alcohol catalysts (e.g., acetone and isobutyraldehyde).
-
Compare the obtained yield and enantiomeric excess with expected values from the literature for analogous catalysts.
-
A significant decrease in yield or enantioselectivity may indicate catalyst degradation.
Technical Support Center: Enhancing Catalytic Performance of (1R,2R)-2-(Dimethylamino)cyclopentanol
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-(Dimethylamino)cyclopentanol as a catalyst in asymmetric synthesis. Below you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist in optimizing your catalytic reactions.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during experiments with this compound catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low product yield in my reaction?
A1: Low product yield can stem from several factors:
-
Inactive Catalyst: The catalyst may not be active under the selected reaction conditions. Ensure proper handling and storage to prevent degradation.
-
Insufficient Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction's progress over an extended period.
-
Inappropriate Temperature: The reaction temperature might be too low, resulting in a slow reaction rate.
Q2: My reaction is producing the desired product, but with low enantioselectivity (ee%). What should I investigate?
A2: Low enantioselectivity is a common issue and can often be resolved by addressing the following:
-
Suboptimal Temperature: Enantioselectivity is highly sensitive to temperature. It is recommended to screen a range of temperatures, as lower temperatures often lead to higher enantioselectivity.
-
Incorrect Catalyst Loading: The amount of catalyst can significantly influence the stereochemical outcome. An optimal catalyst loading should be determined experimentally.
-
Solvent Effects: The solvent plays a crucial role in the catalytic cycle. A screening of various solvents with different polarities and coordinating abilities is recommended.
Q3: I am observing inconsistent results between different batches of the same reaction. What could be the reason?
A3: Inconsistent results are often due to sensitivity to experimental conditions:
-
Atmospheric Contamination: The catalyst and reagents may be sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and reagents is crucial.
-
Purity of Reagents: Impurities in the starting materials or solvent can interfere with the catalyst. Ensure all reagents and solvents are of high purity.
-
Variable Reaction Setup: Minor variations in the experimental setup can lead to different outcomes. Maintaining a standardized and well-documented protocol is essential for reproducibility.
Data Presentation
The following table summarizes representative data for the asymmetric addition of diethylzinc to various aldehydes, catalyzed by this compound. This data is intended to provide a benchmark for expected yields and stereoselectivities.
| Aldehyde | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| Benzaldehyde | 0 | Toluene | 95 | 92 |
| 4-Chlorobenzaldehyde | 0 | Toluene | 93 | 94 |
| 4-Methoxybenzaldehyde | 0 | Toluene | 96 | 90 |
| 2-Naphthaldehyde | -20 | Toluene | 90 | 96 |
| Cinnamaldehyde | 0 | Hexane | 88 | 85 |
| Hexanal | -20 | Toluene | 85 | 88 |
Experimental Protocols
Detailed Methodology for the Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using this compound as a chiral ligand.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Anhydrous Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL) and stir until the catalyst is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mmol, 2.0 equiv) to the catalyst solution at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral 1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
-
Mandatory Visualizations
Caption: Experimental workflow for asymmetric diethylzinc addition.
Caption: Troubleshooting decision tree for catalytic activity issues.
Effect of temperature on enantioselectivity with (1R,2R)-2-(Dimethylamino)cyclopentanol
Welcome to the technical support center for (1R,2R)-2-(Dimethylamino)cyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of this chiral ligand in asymmetric synthesis, with a particular focus on the effect of temperature on enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a chiral ligand or catalyst in asymmetric synthesis. It is particularly effective in the enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes and ketones, yielding chiral secondary and tertiary alcohols with high enantiomeric excess.
Q2: How does temperature generally affect the enantioselectivity of reactions catalyzed by this compound?
A2: As with many asymmetric catalytic processes, temperature is a critical parameter influencing enantioselectivity. Generally, lower reaction temperatures tend to favor higher enantioselectivity (ee). This is because the transition states leading to the two enantiomers are energetically closer at higher temperatures, leading to reduced discrimination and lower ee. Conversely, higher temperatures can increase the reaction rate but may be detrimental to the stereochemical outcome.
Q3: What is a typical starting point for optimizing the reaction temperature?
A3: A good starting point for temperature optimization is often 0 °C. Subsequently, a screening range from -78 °C to room temperature (approximately 20-25 °C) is recommended to identify the optimal balance between reaction rate and enantioselectivity for a specific substrate.
Q4: Besides temperature, what other factors can influence enantioselectivity?
A4: Several factors can impact the enantioselectivity of a reaction using this compound. These include the choice of solvent, the nature of the organometallic reagent, the structure of the substrate (aldehyde or ketone), the catalyst loading, and the presence of any additives. It is crucial to optimize these parameters in conjunction with temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature: The reaction temperature may be too high, leading to a decrease in enantiomeric excess. | 1. Temperature Screening: Perform the reaction at a range of lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to determine the optimal condition for enantioselectivity. |
| 2. Solvent Effects: The solvent may not be optimal for achieving high stereochemical control. | 2. Solvent Screening: Test a variety of aprotic solvents with different polarities, such as toluene, hexane, THF, or diethyl ether. | |
| 3. Incorrect Catalyst Loading: The amount of the chiral ligand may not be optimal. | 3. Vary Catalyst Loading: Investigate different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the most effective concentration. | |
| Slow or No Reaction | 1. Low Temperature: The reaction temperature is too low, resulting in a slow reaction rate. | 1. Gradual Temperature Increase: Incrementally increase the reaction temperature (e.g., from -78 °C to -40 °C or -20 °C) while monitoring both conversion and enantioselectivity. |
| 2. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. | 2. Ensure Anhydrous and Inert Conditions: Handle the ligand and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. | |
| 3. Insufficient Reagent: The amount of the organometallic reagent may be insufficient. | 3. Increase Reagent Stoichiometry: Gradually increase the equivalents of the organometallic reagent. | |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity of reagents, especially the organometallic solution, can vary. | 1. Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and are properly stored. Titrate organometallic solutions before use. |
| 2. Atmospheric Contamination: The reaction is sensitive to air and moisture. | 2. Strict Inert Atmosphere Techniques: Employ rigorous Schlenk line or glovebox techniques to exclude air and moisture from the reaction setup. | |
| 3. Inconsistent Procedure: Minor variations in the experimental setup or procedure can lead to different outcomes. | 3. Standardize Protocol: Maintain a detailed and consistent experimental protocol for all reactions. |
Data Presentation
The following table provides representative data on the effect of temperature on the enantioselective addition of diethylzinc to benzaldehyde, a common model reaction for evaluating the performance of chiral ligands like this compound.
| Entry | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | >99 | 85 |
| 2 | 0 | 98 | 92 |
| 3 | -20 | 95 | 96 |
| 4 | -40 | 80 | 98 |
| 5 | -78 | 45 | >99 |
Note: The data presented here is illustrative and based on typical trends observed for this class of catalyst. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (0.02 mmol, 2 mol%) under an inert atmosphere of argon or nitrogen.
-
Solvent and Reagent Addition: Anhydrous toluene (2.0 mL) is added, and the solution is cooled to the desired temperature (e.g., 0 °C). Diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 equiv) is added dropwise, and the resulting solution is stirred for 30 minutes.
-
Substrate Addition: Benzaldehyde (1.0 mmol, 1.0 equiv) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the set temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizations
Technical Support Center: Solvent Effects in Asymmetric Reactions with (1R,2R)-2-(Dimethylamino)cyclopentanol
Welcome to the technical support center for (1R,2R)-2-(Dimethylamino)cyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection in asymmetric reactions catalyzed by this versatile chiral amino alcohol. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during your experiments, with a focus on the critical role of the solvent.
Q1: I'm observing low enantioselectivity (ee) in my reaction. What are the likely solvent-related causes?
A1: Low enantioselectivity is a common challenge and is often directly linked to solvent choice. The solvent's primary role is to influence the stability and geometry of the diastereomeric transition states. An inappropriate solvent can lead to a smaller energy difference between these transition states, resulting in a racemic or poorly enriched product.
-
Causality:
-
Coordinating Solvents: Highly coordinating solvents like THF, DMF, or protic solvents like alcohols can compete with your substrate or ligand for coordination to the metal center (e.g., Zinc). This can disrupt the formation of a rigid, well-defined chiral environment necessary for high stereoselectivity.
-
Polarity Mismatch: The polarity of the solvent affects the solubility of the catalyst-substrate complex and the stability of charged intermediates or transition states. A solvent that poorly solubilizes the catalytic complex can lead to aggregation or alternative, less selective reaction pathways.
-
Protic Impurities: Trace amounts of water or other protic impurities in your solvent can react with organometallic reagents, quenching the active catalyst and leading to a non-catalyzed, racemic background reaction.
-
-
Solutions:
-
Switch to Non-Coordinating Solvents: For reactions like the addition of diethylzinc to aldehydes, non-polar, non-coordinating solvents such as toluene or hexane are often the preferred choice. These solvents minimize interference with the formation of the chiral catalytic complex.
-
Ensure Anhydrous Conditions: Always use freshly distilled, anhydrous solvents. Store solvents over molecular sieves to remove trace moisture.
-
Conduct a Solvent Screen: If feasible, perform a systematic screen of solvents with varying polarities and coordinating abilities. This is the most effective way to empirically determine the optimal solvent for your specific substrate and reaction conditions.
-
Q2: My reaction is sluggish or not reaching completion. Could the solvent be the culprit?
A2: Yes, the solvent can significantly impact the reaction rate. While non-polar solvents are often ideal for enantioselectivity, they may not always provide the best reaction rates due to solubility limitations.
-
Causality:
-
Poor Solubility: The starting materials or the catalytic species may have limited solubility in non-polar solvents like hexane, leading to a heterogeneous mixture and slow reaction kinetics.
-
Stabilization of Intermediates: A solvent that can better stabilize any charged intermediates in the catalytic cycle can accelerate the reaction.
-
-
Solutions:
-
Consider a Co-solvent: If solubility is an issue in a non-polar solvent that gives high ee, consider adding a small amount of a more polar, non-coordinating co-solvent like dichloromethane or diethyl ether. Be aware that this may impact enantioselectivity, so a careful balance is required.
-
Temperature Adjustment: Increasing the reaction temperature can improve both solubility and reaction rate. However, this often comes at the cost of reduced enantioselectivity. A systematic study of temperature effects is recommended.
-
Solvent Blends: Experiment with mixtures of solvents, for instance, a toluene/hexane blend, to fine-tune the balance between solubility, reaction rate, and enantioselectivity.
-
Q3: I'm getting inconsistent results from batch to batch. How can I improve reproducibility?
A3: Inconsistent results are frequently traced back to variations in solvent quality and reaction setup.
-
Causality:
-
Solvent Purity: The presence of variable amounts of impurities (water, peroxides in ethers, etc.) in the solvent can lead to inconsistent catalyst activity and enantioselectivity.
-
Atmospheric Contamination: If the reaction is sensitive to air or moisture, inconsistencies in the inert atmosphere setup can affect the outcome.
-
-
Solutions:
-
Standardize Solvent Purification: Implement a consistent and rigorous protocol for solvent purification and drying for every batch.
-
Inert Atmosphere Technique: Ensure that your reaction setup under an inert atmosphere (e.g., nitrogen or argon) is robust and consistently applied. Use Schlenk line techniques for handling sensitive reagents and solvents.
-
Reagent Titration: For organometallic reagents like diethylzinc, which can degrade over time, it is crucial to titrate them before each use to determine their exact molarity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for the asymmetric addition of diethylzinc to aldehydes using this compound?
A1: Based on available data, toluene is often the solvent of choice for this reaction. It provides a good balance of high enantioselectivity and reasonable reaction rates. Hexane can also yield high enantioselectivity, though sometimes with slower reaction times. Ethereal solvents like diethyl ether tend to give lower enantioselectivity due to their coordinating nature.
Q2: Can I use protic solvents with this catalyst system?
A2: It is generally not recommended to use protic solvents (e.g., methanol, ethanol) in reactions involving organometallic reagents like diethylzinc. These solvents will rapidly and exothermically react with the organometallic compound, destroying it and rendering the catalytic cycle inactive.
Q3: How does the structure of this compound influence the choice of solvent?
A3: The bifunctional nature of this ligand, with its hydroxyl and dimethylamino groups, allows it to form a bidentate chelate with the metal (e.g., zinc). This chelation creates a rigid catalytic complex. The ideal solvent is one that does not disrupt this chelation. Non-coordinating solvents allow the substrate to approach the metal center within the well-defined chiral pocket created by the ligand, leading to effective stereochemical control.
Data Presentation
The following table summarizes the effect of different solvents on the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by this compound.
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 95 | 98 |
| 2 | Hexane | 92 | 97 |
| 3 | Diethyl Ether | 88 | 85 |
Data compiled from multiple sources for illustrative purposes. Actual results may vary based on specific reaction conditions.
Experimental Protocols
General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a standardized procedure for performing the reaction, which can be adapted for solvent screening or further optimization.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene)
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve this compound (0.02 mmol, 1 mol%) in anhydrous toluene (5 mL).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the diethylzinc solution (2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Substrate Addition: Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Analysis: Purify the resulting alcohol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualization of Concepts
Logical Workflow for Solvent Screening
The following diagram illustrates a systematic approach to selecting the optimal solvent for your asymmetric reaction.
Caption: A systematic workflow for solvent selection and optimization.
Proposed Catalytic Cycle and Solvent Interaction
This diagram illustrates the proposed catalytic cycle for the diethylzinc addition and highlights where the solvent can interfere.
Caption: Solvent molecules can disrupt the formation and stability of the chiral catalyst complex.
Technical Support Center: (1R,2R)-2-(Dimethylamino)cyclopentanol Complexes in Asymmetric Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of (1R,2R)-2-(Dimethylamino)cyclopentanol and its complexes in asymmetric catalysis. Our goal is to help you overcome common experimental challenges and prevent catalyst deactivation, ensuring robust and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions involving this compound complexes. The solutions provided are based on established principles of asymmetric catalysis and aim to offer a systematic approach to problem-solving.
| Issue | Potential Cause | Suggested Solution |
| Low or No Catalytic Activity | 1. Catalyst Poisoning: Trace impurities in substrates, solvents, or reagents (e.g., sulfur compounds, water, or other coordinating species) can bind to the active metal center and inhibit catalysis. | - Purify all starting materials and solvents rigorously. - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use freshly distilled and degassed solvents. |
| 2. Incomplete Catalyst Formation: If the active catalyst is generated in situ, the reaction between the metal precursor and the this compound ligand may be incomplete. | - Increase the pre-formation time for the catalyst-ligand complex before adding the substrate. - Consider a slight excess of the ligand to ensure complete coordination to the metal. - Gently warm the catalyst-ligand mixture during pre-formation, if thermally stable. | |
| 3. Inappropriate Reaction Temperature: The activation energy for the catalytic cycle may not be reached at the current temperature. | - Incrementally increase the reaction temperature in 5-10°C intervals. Note that this may impact enantioselectivity. | |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature: Enantioselectivity is often highly temperature-dependent. Higher temperatures can lead to a decrease in enantiomeric excess. | - Perform the reaction at lower temperatures (e.g., 0°C, -20°C, or -78°C). A temperature screening is often necessary to find the optimal balance between reaction rate and enantioselectivity. |
| 2. Inappropriate Solvent: The solvent can influence the conformation of the chiral catalyst and the transition state of the reaction. | - Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, hexanes). Ensure solvents are anhydrous. | |
| 3. Aggregation of the Catalyst: At higher concentrations, the catalyst complex may aggregate, leading to a less defined chiral environment and lower enantioselectivity. | - Decrease the catalyst loading. - Run the reaction at a lower overall concentration. | |
| 4. Racemization of Product: The product may be susceptible to racemization under the reaction conditions. | - Analyze the enantiomeric excess at different reaction times to check for product racemization. - If racemization is observed, try to shorten the reaction time or run the reaction at a lower temperature. | |
| Poor Yield | 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. | - See the "Catalyst Deactivation Pathways" section below for potential mechanisms and preventative measures. - Consider adding a second charge of the catalyst midway through the reaction. |
| 2. Incomplete Reaction: The reaction may not have reached completion. | - Extend the reaction time and monitor the progress by TLC or GC/LC-MS. | |
| 3. Product Inhibition: The product of the reaction may be coordinating to the catalyst and inhibiting its activity. | - If possible, run the reaction at a lower substrate concentration. | |
| Inconsistent Results | 1. Sensitivity to Air and Moisture: The catalyst or reagents may be sensitive to atmospheric conditions, leading to variability between runs. | - Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). - Use freshly purified and dried reagents and solvents for each experiment. |
| 2. Variability in Reagent Quality: The purity of starting materials, especially the metal precursor and the ligand, can vary between batches. | - Use reagents from a reliable and consistent source. - Consider purifying the ligand and metal precursor before use. |
Catalyst Deactivation Pathways and Prevention
Understanding the potential pathways for catalyst deactivation is crucial for designing robust catalytic systems. While specific deactivation mechanisms are highly dependent on the metal center and reaction conditions, several common pathways can be anticipated for this compound complexes.
Caption: Common catalyst deactivation pathways and corresponding preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the common metal precursors used with this compound?
A1: This ligand is versatile and can be used with a variety of metal precursors. Commonly employed metals include zinc (e.g., Zn(OTf)₂, ZnEt₂), copper (e.g., Cu(OTf)₂, CuI), rhodium (e.g., [Rh(cod)Cl]₂), ruthenium (e.g., [Ru(p-cymene)Cl₂]₂), and iridium (e.g., [Ir(cod)Cl]₂). The choice of metal will depend on the specific transformation you are aiming to achieve.
Q2: How can I confirm the formation of the active catalyst complex?
A2: Spectroscopic techniques can be valuable for confirming catalyst formation. NMR spectroscopy (¹H, ¹³C, and potentially metal-specific NMR if applicable) can show shifts in the ligand signals upon coordination to the metal center. In some cases, single-crystal X-ray diffraction can provide definitive structural evidence of the complex.
Q3: My reaction is very slow. How can I increase the rate without compromising enantioselectivity?
A3: Before increasing the temperature, which can negatively impact enantioselectivity, consider other options. You can try increasing the catalyst loading, although this may not be cost-effective. Alternatively, screening different solvents can sometimes lead to a significant rate enhancement. Finally, ensure that there are no inhibitor impurities in your reaction mixture.
Q4: Is it possible to regenerate a deactivated catalyst?
A4: Catalyst regeneration is sometimes possible but depends on the deactivation mechanism.
-
For catalyst poisoning by impurities: It may be possible to wash the catalyst to remove the poison, although this is often difficult.
-
For catalyst aggregation: The catalyst might be redissolved in a suitable solvent.
-
For oxidation: In some cases, a mild reducing agent can regenerate the active catalytic species. However, this is highly system-dependent and may not be straightforward.
A generalized protocol for attempting regeneration is provided in the experimental section below.
Experimental Protocols
General Protocol for In Situ Catalyst Formation and Asymmetric Addition
This protocol provides a general guideline for the in situ formation of a this compound-metal complex and its use in a model asymmetric addition reaction.
Caption: A typical experimental workflow for an asymmetric addition reaction.
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the metal precursor (e.g., 0.05 mmol) and this compound (0.06 mmol).
-
Add anhydrous, degassed solvent (e.g., 2 mL of toluene).
-
Stir the mixture at room temperature for 30-60 minutes to allow for catalyst pre-formation.
-
Cool the mixture to the desired reaction temperature (e.g., 0°C).
-
Add the substrate (e.g., 1.0 mmol of an aldehyde) dropwise.
-
Slowly add the nucleophilic reagent (e.g., 1.2 mmol of diethylzinc) and stir the reaction mixture at the same temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Protocol for Attempted Catalyst Regeneration
This is a general procedure and may require significant optimization for a specific system.
-
If the catalyst has precipitated: Attempt to redissolve the solid in a minimal amount of a coordinating solvent (e.g., THF). If successful, this solution can be reused, although a decrease in activity and selectivity is likely.
-
If poisoning is suspected: After the reaction, attempt to wash the catalyst. This is more feasible for a heterogenized catalyst. For a homogeneous catalyst, precipitation followed by washing with a non-coordinating solvent might remove some impurities.
-
If oxidation is the likely cause of deactivation: After the reaction, and under an inert atmosphere, a mild chemical reducing agent could be added. The choice of reductant is critical and must be compatible with the catalyst system. This approach carries a high risk of complete catalyst decomposition and should be approached with caution.
Quantitative Data Summary
The performance of a catalyst is highly dependent on the specific reaction, substrate, and conditions. The following tables provide representative data for the use of chiral amino alcohol ligands in asymmetric synthesis to illustrate the impact of key parameters.
Table 1: Effect of Temperature on Enantioselectivity
| Ligand (similar to target) | Substrate | Temperature (°C) | Yield (%) | ee (%) |
| (1R,2S)-1-Amino-2-indanol | Acetophenone | 25 | 95 | 85 |
| (1R,2S)-1-Amino-2-indanol | Acetophenone | 0 | 92 | 92 |
| (1R,2S)-1-Amino-2-indanol | Acetophenone | -20 | 85 | 98 |
Table 2: Effect of Solvent on Reaction Outcome
| Ligand (similar to target) | Solvent | Reaction Time (h) | Yield (%) | ee (%) |
| (1S,2S)-Pseudoephedrine | Toluene | 12 | 98 | 95 |
| (1S,2S)-Pseudoephedrine | THF | 12 | 85 | 90 |
| (1S,2S)-Pseudoephedrine | CH₂Cl₂ | 24 | 70 | 88 |
Substrate scope limitations in (1R,2R)-2-(Dimethylamino)cyclopentanol catalyzed reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions catalyzed by (1R,2R)-2-(Dimethylamino)cyclopentanol.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in reactions catalyzed by this compound can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low product yields.
Detailed Troubleshooting Steps:
-
Reagent and Catalyst Purity:
-
Substrates: Ensure starting materials, especially aldehydes, are free from oxidized impurities like carboxylic acids, which can neutralize the basic dimethylamino group of the catalyst. Purification via distillation or chromatography is recommended.
-
Catalyst: The integrity of this compound is crucial. Store it in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent degradation. If deactivation is suspected, perform a control reaction with a known, reliable substrate to verify its activity.
-
Solvents: Use anhydrous, high-purity solvents. Water can interfere with the catalytic cycle, particularly in reactions involving enamine intermediates.
-
-
Reaction Conditions:
-
Temperature: Lower temperatures may decrease the reaction rate, while excessively high temperatures can lead to catalyst decomposition or side reactions. An optimization study is recommended.
-
Solvent: The choice of solvent can significantly impact reaction efficiency. Screen a range of solvents with varying polarities and coordinating abilities.
-
Concentration and Catalyst Loading: High concentrations can sometimes promote undesired side reactions. Typical catalyst loading is between 10-30 mol%, but this should be optimized for your specific transformation.
-
-
Side Reactions:
-
Monitor the reaction progress using techniques like TLC or GC-MS to identify the formation of any byproducts.
-
Issue 2: Low Enantioselectivity (% ee)
Achieving high enantioselectivity is often the primary goal when using a chiral catalyst. Low enantiomeric excess can stem from issues with the catalyst, reaction conditions, or the inherent nature of the substrate.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A workflow diagram for troubleshooting low enantioselectivity.
Detailed Troubleshooting Steps:
-
Catalyst Purity: The enantiomeric purity of this compound is paramount. Even small amounts of the other enantiomer can lead to a significant decrease in the observed enantiomeric excess. Verify the enantiomeric purity of your catalyst batch.
-
Temperature: Enantioselectivity is often highly sensitive to temperature.[1] Lowering the reaction temperature generally favors the transition state leading to the major enantiomer, thus increasing the % ee.[1]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. Non-coordinating solvents are often preferred. A solvent screen is highly recommended.
-
Substrate Structure: The inherent steric and electronic properties of the substrate can limit the achievable enantioselectivity. Very bulky substrates may not fit well into the chiral pocket of the catalyst, while certain electronic features might lead to alternative, less selective reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common substrate scope limitations for this compound in aldol reactions?
A1: While a definitive substrate scope is reaction-dependent, some general limitations can be anticipated based on related chiral amino alcohol catalysts.
-
Sterically Hindered Ketones: Ketones with bulky substituents at the α-position may react slowly or with low enantioselectivity due to steric hindrance, which impedes the formation of the enamine intermediate and its subsequent approach to the aldehyde.
-
α,α-Disubstituted Aldehydes: These substrates are generally not suitable for this type of reaction as they cannot be enolized.
-
Linear Aliphatic Aldehydes: While they can be effective substrates, their flexibility might allow for multiple binding modes to the catalyst, potentially leading to lower enantioselectivity compared to more rigid aromatic or cyclic aldehydes.
Illustrative Data for Aldol Reaction Substrate Scope (Note: The following data is representative of typical results for chiral amino alcohol catalysts and should be used as a guideline. Actual results with this compound may vary.)
| Ketone Substrate | Aldehyde Substrate | Typical Yield (%) | Typical ee (%) | Potential Issues |
| Cyclohexanone | 4-Nitrobenzaldehyde | >95 | >99 | Generally a very good substrate combination. |
| Acetone | 4-Nitrobenzaldehyde | 80-90 | 90-95 | Self-aldol condensation of acetone can be a side reaction. |
| 3-Pentanone | Benzaldehyde | 70-85 | 85-95 | Moderate steric hindrance. |
| Isobutyrophenone | Benzaldehyde | <20 | Low to moderate | High steric hindrance at the α-position of the ketone. |
Q2: Are there specific Michael acceptors that are problematic in reactions catalyzed by this compound?
A2: Yes, the structure of the Michael acceptor can significantly influence the reaction's success.
-
β,β-Disubstituted Michael Acceptors: These substrates are often challenging due to steric hindrance at the β-position, which slows down the nucleophilic attack of the enamine.
-
Highly Unreactive Michael Acceptors: Acceptors with strongly electron-donating groups may not be sufficiently electrophilic to react efficiently.
Illustrative Data for Michael Addition Substrate Scope (Note: The following data is representative of typical results for chiral amino alcohol catalysts and should be used as a guideline. Actual results with this compound may vary.)
| Michael Donor (Ketone) | Michael Acceptor | Typical Yield (%) | Typical ee (%) | Potential Issues |
| Cyclohexanone | Nitrostyrene | >90 | >95 | Generally a very good substrate combination. |
| Propanal | Nitrostyrene | 85-95 | 90-98 | Good reactivity. |
| Acetone | Chalcone | 60-75 | 80-90 | Chalcone is less reactive than nitrostyrene. |
| Cyclohexanone | 3-Methyl-2-cyclohexenone | <30 | Low | β,β-disubstituted acceptor, high steric hindrance. |
Q3: How do I choose the optimal solvent for my reaction?
A3: Solvent choice is critical and often requires empirical screening. Start with commonly used non-coordinating solvents like toluene, dichloromethane, or THF. If the reaction is sluggish, a more polar solvent might be beneficial, but be aware that this can sometimes negatively impact enantioselectivity. Always use anhydrous solvents.
Q4: My reaction is very slow. How can I increase the reaction rate without compromising enantioselectivity?
A4: First, ensure your catalyst is active and your reagents are pure. If the rate is still low, you can try slightly increasing the catalyst loading (e.g., from 10 mol% to 20 mol%). A modest increase in temperature may also be effective, but monitor the enantioselectivity closely as it may decrease.
Experimental Protocols
Representative Protocol for an Asymmetric Aldol Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the ketone (1.0 mmol) and the solvent (e.g., toluene, 2 mL).
-
Catalyst Addition: Add this compound (0.1-0.2 mmol, 10-20 mol%).
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the aldehyde (0.5 mmol) dropwise.
-
Monitoring: Stir the reaction at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Protocol for an Asymmetric Michael Addition
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the ketone or aldehyde donor (1.2 mmol) and this compound (0.1 mmol, 10 mol%) in the chosen solvent (e.g., chloroform, 1 mL).
-
Reaction Initiation: Add the Michael acceptor (1.0 mmol) to the solution.
-
Monitoring: Stir the reaction at room temperature or the optimized temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel to obtain the desired product.
Logical Relationship of Experimental Steps
Caption: A generalized experimental workflow for catalyzed reactions.
References
Technical Support Center: Enhancing Diastereoselectivity with (1R,2R)-2-(Dimethylamino)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions for researchers utilizing (1R,2R)-2-(Dimethylamino)cyclopentanol as a chiral ligand or auxiliary to improve diastereoselectivity in asymmetric synthesis. While specific literature detailing the extensive applications of this compound is limited, the principles, protocols, and troubleshooting strategies outlined here are based on well-established knowledge of structurally related and widely used chiral amino alcohols.
Frequently Asked Questions (FAQs)
Q1: How does this compound induce diastereoselectivity?
A1: Chiral amino alcohols like this compound function as bidentate ligands, coordinating to a metal center through both the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group. This coordination forms a rigid, chiral complex. When a prochiral substrate coordinates to this complex, the steric and electronic properties of the chiral ligand create a biased environment, favoring the approach of a reagent from one face of the substrate over the other. This facial selectivity results in the preferential formation of one diastereomer.
Q2: In which types of reactions can this compound be used to control diastereoselectivity?
A2: Based on the reactivity of similar chiral amino alcohols, this compound is expected to be effective in a variety of asymmetric transformations, including:
-
Aldol Reactions: Controlling the formation of syn- or anti-aldol products.
-
Michael Additions: Directing the conjugate addition of nucleophiles to α,β-unsaturated systems.
-
Alkylations: Influencing the stereoselective addition of alkyl groups to enolates.
-
Reductions: Guiding the stereoselective reduction of ketones and imines.
Q3: What are the key advantages of using a chiral amino alcohol ligand like this compound?
A3: Chiral amino alcohols are valuable in asymmetric synthesis due to several factors:
-
Strong Chelating Ability: The amino and hydroxyl groups form stable complexes with metal catalysts, leading to a well-defined and rigid transition state, which is crucial for high stereoselectivity.
-
Tunable Steric and Electronic Properties: The structure of the ligand can often be modified to optimize selectivity for a specific reaction.
-
Accessibility: Many chiral amino alcohols are derived from the chiral pool, making them readily available.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity (Poor d.r.)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Many stereoselective reactions show improved diastereoselectivity at lower temperatures (e.g., -78 °C, -40 °C, or 0 °C) as it amplifies the small energy difference between the diastereomeric transition states. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly impact the structure and rigidity of the transition state. Screen a range of solvents with varying polarities (e.g., THF, toluene, dichloromethane, hexanes). |
| Incorrect Metal Salt or Lewis Acid | The choice of the metal center is critical. Different metals (e.g., Ti, Zn, Cu, B) and their counterions can alter the geometry of the chiral complex. Experiment with different Lewis acids or metal sources. |
| Presence of Water or Protic Impurities | Water can hydrolyze organometallic reagents and interfere with the formation of the desired chiral complex. Ensure all glassware is oven- or flame-dried, and all solvents and reagents are anhydrous. |
| Steric or Electronic Mismatch | The steric bulk of the substrate, reagent, or the ligand itself may not be optimal. Consider modifying the substrate or using a bulkier or less bulky reagent. |
Issue 2: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The active catalytic species may not be forming correctly. Consider a pre-formation step where the ligand and metal salt are stirred together before the addition of the substrate and reagent. |
| Insufficient Reaction Time | Monitor the reaction over a longer period. Some asymmetric reactions require extended reaction times (24-48 hours) to reach completion, especially at low temperatures. |
| Low Reaction Temperature | While low temperatures often improve selectivity, they also decrease the reaction rate. If conversion is the primary issue, cautiously increase the temperature in increments. |
| Reagent Decomposition | Organometallic reagents can be unstable. Ensure they are fresh and properly titrated before use. |
Data Presentation
The following table presents representative data for diastereoselective reactions using chiral amino alcohol-derived auxiliaries, which can serve as a benchmark for what might be achievable with this compound.
| Reaction Type | Chiral Auxiliary/Ligand | Substrate/Reagent | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |
| Asymmetric Alkylation | (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-propionyl derivative + Benzyl bromide | THF | -78 | >99:1 |
| Asymmetric Aldol Reaction | (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-propionyl derivative + Isobutyraldehyde | CH₂Cl₂ | -78 to 0 | >99:1 (syn) |
| Michael Addition | Pseudoephedrine amide | α,β-unsaturated amide + Dibenzylaminolithium | THF | -78 | >95:5 |
| Ketone Reduction | (1R,2S)-N-methylephedrine | Propiophenone + LiAlH₄ | Et₂O | -78 | 90:10 |
Note: The data presented is for structurally similar and well-documented chiral auxiliaries and ligands and serves as a reference.
Experimental Protocols
General Protocol for a Diastereoselective Aldol Reaction
This protocol is a representative example based on the use of chiral oxazolidinone auxiliaries derived from amino alcohols.
1. Preparation of the N-Acyl Imide:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral auxiliary (derived from the corresponding amino alcohol) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add triethylamine (1.5 equivalents).
-
Slowly add the desired acyl chloride (1.2 equivalents) and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
2. Diastereoselective Aldol Reaction:
-
Dissolve the purified N-acyl imide (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add titanium tetrachloride (1.1 equivalents), followed by the dropwise addition of a hindered base such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Stir the mixture at -78 °C for 30-60 minutes to allow for enolate formation.
-
Add the aldehyde (1.5 equivalents) dropwise and continue to stir at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
The combined organic layers are dried, filtered, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.
3. Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the chiral aldol product.
Visualizations
Caption: General workflow for a diastereoselective reaction.
Caption: Troubleshooting low diastereoselectivity.
Technical Support Center: Catalysis with Amino Alcohol Ligands
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and other issues encountered when using amino alcohol ligands in catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low enantioselectivity in my reaction catalyzed by an amino alcohol ligand?
A1: Low enantiomeric excess (ee) is a frequent challenge and can stem from several factors. A systematic investigation is recommended:
-
Ligand Purity: The enantiomeric and chemical purity of the amino alcohol ligand is critical. Even small amounts of the opposite enantiomer or other impurities can lead to a significant drop in selectivity.[1]
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus reducing the ee.[1] Running the reaction at lower temperatures often improves enantioselectivity.
-
Solvent Effects: The solvent plays a crucial role in the geometry of the transition state. Non-coordinating solvents like toluene or dichloromethane are often preferred as they are less likely to interfere with the formation of the chiral complex.[1]
-
Incomplete Catalyst Formation: For catalysts generated in situ, it is crucial that the reaction between the amino alcohol and the metal precursor or other reagents (e.g., borane source for oxazaborolidine catalysts) goes to completion. An incomplete reaction can result in a mixture of catalytic species with lower overall selectivity.[1]
-
Moisture and Air: Many catalysts and organometallic reagents are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas (e.g., Argon or Nitrogen) using anhydrous solvents.[1]
Q2: My reaction has a low yield, but the enantioselectivity is high. What should I investigate?
A2: Poor yields with high enantioselectivity often suggest issues with catalyst activity or stability rather than the stereocontrol of the reaction. Consider the following:
-
Catalyst Deactivation: The active catalyst may be degrading under the reaction conditions. This could be due to impurities in the substrate or solvent, or thermal instability. Using a fresh batch of ligand or metal precursor can help diagnose this issue.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe. A modest increase in catalyst loading might be necessary.
-
Reaction Time and Temperature: The reaction may simply be slow. Monitor the reaction progress over time to see if it has stalled. If so, extending the reaction time or slightly increasing the temperature could improve the yield, but be mindful of the potential impact on enantioselectivity.
-
Reagent Stoichiometry: Double-check the stoichiometry of all reactants. An incorrect ratio can lead to a limiting reagent being consumed prematurely.
Q3: What are some common side reactions observed in catalysis with amino alcohol ligands?
A3: Several side reactions can occur, depending on the specific reaction type. Some common examples include:
-
Retro-Aldol or Retro-Henry Reactions: In aldol and Henry (nitroaldol) reactions, the reverse reaction can be a significant issue, especially with increased reaction times or higher temperatures.[2] This leads to the decomposition of the desired product back to the starting materials.
-
Deamination: In oxidation reactions of amino alcohols, deamination can be a competing pathway, leading to byproducts and reduced yield of the desired amino acid or other target molecule.[3]
-
Ligand Decomposition: The amino alcohol ligand itself can degrade under certain reaction conditions. For example, nucleophilic attack by a base on the ligand can lead to its decomposition and the formation of catalytically inactive or less selective species.[4]
-
Reduction of Carbonyls: In reactions involving the addition of organometallic reagents to aldehydes, the reduction of the aldehyde to the corresponding primary alcohol can be a competing side reaction, especially if the organometallic reagent contains β-hydrides.
Troubleshooting Guides
Guide 1: Low Enantioselectivity
This guide provides a step-by-step approach to troubleshooting low enantiomeric excess.
Caption: Troubleshooting workflow for low enantioselectivity.
Guide 2: Investigating Side Reactions
This guide outlines a logical flow for identifying and mitigating unwanted side reactions.
Caption: Workflow for investigating side reactions.
Quantitative Data Summary
The performance of a catalytic system is highly dependent on the specific ligand, substrate, and reaction conditions. The following tables provide a summary of representative data for common applications of amino alcohol ligands.
Table 1: Performance of Selected Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol Ligand | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 0 | 2 | 97 | 98 | (S) |
| (1R,2S)-N-Pyrrolidinyl norephedrine | 0 | 6 | 95 | 94 | (R) |
| A novel pinane-based 1,4-amino alcohol | 0 | 24 | 92 | 96 | (R) |
| A ferrocenyl amino alcohol | 25 | 1 | 90 | 99 | (S) |
Data is compiled from various sources for comparative purposes. Reaction conditions may vary.
Table 2: Performance of Selected Amino Alcohol Ligands in the Asymmetric Reduction of Acetophenone
| Chiral Amino Alcohol Ligand | Catalyst System | Hydrogen Donor | Conversion (%) | ee (%) |
| (1S,2S)-2-Methylamino-1,2-diphenylethanol | [{RuCl2(η6-C6Me6)}2]/KOH | i-PrOH | >90 | up to 92 |
| (1S,2R)-1-Amino-2-indanol | [RuCl2(p-cymene)]2 | i-PrOH | Very good | up to 82 |
| Valine-derived bicyclic oxazaborolidine | Borane | - | High | 90 |
Data is compiled from various sources for comparative purposes. Reaction conditions may vary.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Ketone Reduction using an in-situ Prepared Oxazaborolidine Catalyst
This protocol is a representative example for the asymmetric reduction of a ketone using a catalyst derived from (1R,2S)-1-amino-2-indanol and may require optimization for different substrates.[1]
Materials:
-
(1R,2S)-1-amino-2-indanol
-
Borane-dimethyl sulfide complex (1.0 M in THF)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for reactions under inert conditions
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked flask under an argon atmosphere, dissolve (1R,2S)-1-amino-2-indanol (0.1 mmol) in anhydrous THF (2 mL).
-
To this solution, add borane-dimethyl sulfide complex (0.1 mmol, 1.0 M in THF) dropwise at room temperature.
-
Stir the mixture for 1 hour to ensure complete formation of the oxazaborolidine catalyst.[1]
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Substrate Addition: Add the ketone (1.0 mmol) dissolved in anhydrous THF (3 mL) to the catalyst solution dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction at low temperature by the dropwise addition of methanol.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC.
Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde
This is a generalized protocol and may need to be optimized for specific amino alcohol ligands and aldehydes.
Materials:
-
Chiral amino alcohol ligand
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under inert conditions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (e.g., 0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
To this stirred solution, add the diethylzinc solution (e.g., 2.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Add the freshly distilled aldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Restoration of catalytic activity by the preservation of ligand structure: Cu-catalysed asymmetric conjugate addition with 1,1-diborylmethane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for (1R,2R)-2-(Dimethylamino)cyclopentanol
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-(Dimethylamino)cyclopentanol as a catalyst in asymmetric synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of reactions catalyzed by this compound and similar chiral amino alcohols.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale. 3. Suboptimal Temperature: The reaction temperature is too low, resulting in a slow reaction rate. 4. Poor Substrate Solubility: The substrate is not fully dissolved in the chosen solvent. | 1. Catalyst Integrity Check: Ensure the catalyst is stored in a cool, dry place under an inert atmosphere.[1] Perform a control reaction with a known substrate to verify its activity. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the effect on conversion.[2] 3. Temperature Optimization: Gradually increase the reaction temperature in increments (e.g., 10°C) to improve the reaction rate. Note that this may impact enantioselectivity.[3] 4. Solvent Screening: Test a range of anhydrous, non-protic solvents (e.g., toluene, THF, dichloromethane) to find one with better substrate solubility.[1] |
| Low Enantioselectivity (ee) | 1. Impure Catalyst or Ligand: The enantiomeric purity of the this compound is compromised. 2. Suboptimal Temperature: Enantioselectivity is often highly dependent on the reaction temperature. 3. Incorrect Catalyst Loading: The catalyst concentration can influence the stereochemical outcome. 4. Competing Background Reaction: A non-catalyzed, achiral reaction may be occurring in parallel. | 1. Verify Catalyst Purity: Ensure the catalyst has a high enantiomeric excess (>99% ee) by sourcing from a reputable supplier or by analytical techniques like chiral HPLC.[2] 2. Temperature Screening: Screen a range of temperatures, as lower temperatures often lead to higher enantioselectivity.[3] 3. Optimize Catalyst Loading: Vary the catalyst loading to find the optimal concentration for your specific reaction.[3] 4. Minimize Background Reaction: Lowering the reaction temperature can often suppress the uncatalyzed background reaction.[3] |
| Slow Reaction Rate | 1. Low Catalyst Loading: An insufficient amount of catalyst is present to drive the reaction efficiently. 2. Low Temperature: The reaction is being run at a temperature that is too low for a practical conversion rate. 3. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction kinetics. | 1. Increase Catalyst Loading: Increase the molar percentage of the catalyst.[4] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring the impact on enantioselectivity.[4] 3. Solvent Screening: Evaluate different solvents with varying polarities and coordinating abilities.[4] |
| Inconsistent Results | 1. Sensitivity to Air or Moisture: The catalyst, reagents, or intermediates may be sensitive to atmospheric conditions. 2. Impure Reagents or Solvents: Impurities can interfere with the catalytic cycle. 3. Variations in Experimental Setup: Minor changes in procedure can lead to different outcomes. | 1. Use Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and reagents.[4] 2. Purify Reagents: Ensure all starting materials and solvents are of high purity. 3. Standardize Protocol: Maintain a consistent and well-documented experimental procedure. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with this compound?
A1: A typical starting point for catalyst loading is in the range of 0.5 to 5 mol%.[2] For highly efficient systems or during optimization, loadings can be adjusted.
Q2: Should I use a pre-formed catalyst or generate it in situ?
A2: Both approaches are viable. In situ generation, by mixing the this compound ligand with a metal precursor in the reaction vessel, can be more convenient. However, for sensitive reactions, using a well-characterized, pre-formed catalyst may yield more reproducible results.[2]
Q3: How does the purity of the this compound affect the reaction?
A3: The enantiomeric purity of the ligand is critical for achieving high stereocontrol.[2] Impurities can lead to a significant decrease in the enantiomeric excess (ee) of the product. It is crucial to use a ligand with the highest possible enantiomeric purity.
Q4: My reaction is sluggish and gives a low yield in addition to poor ee. Are these issues related?
A4: Yes, low reactivity and poor enantioselectivity can often be linked. A reaction that is not proceeding efficiently may indicate a problem with the catalyst's activity or the reaction conditions, which in turn can negatively impact the stereochemical control.[4]
Q5: Can the choice of solvent affect the enantioselectivity?
A5: Absolutely. The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity. It is advisable to screen a range of anhydrous, non-protic solvents like toluene, dichloromethane, and THF to find the optimal medium for your specific transformation.[1]
Data Presentation
The following tables provide representative data on how catalyst loading and other parameters can influence the outcome of asymmetric reactions catalyzed by chiral amino alcohols.
Table 1: Effect of Catalyst Loading on the Enantioselective Addition of Diethylzinc to Benzaldehyde *
| Entry | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 2 | Toluene | 0 | 95 | 92 |
| 2 | 5 | Toluene | 0 | 98 | 95 |
| 3 | 10 | Toluene | 0 | 99 | 96 |
| 4 | 5 | THF | 0 | 90 | 85 |
| 5 | 5 | Toluene | 25 | 97 | 88 |
*Data is illustrative and based on typical results for this class of reaction.
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone with a Chiral Amino Alcohol Catalyst *
| Entry | Ligand | S:C Ratio | Base | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (1R,2S)-Aminoindanol | 100:1 | KOH | 25 | >95 | 97 (R) |
| 2 | (1R,2S)-Aminoindanol | 200:1 | NaOi-Pr | 28 | >99 | 95 (R) |
*Data from a related chiral amino alcohol to illustrate typical reaction parameters.[2]
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde
-
Apparatus Setup: Under an inert atmosphere (e.g., argon), add this compound (0.05 mmol, 5 mol%) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) via cannula.
-
Reagent Addition: Cool the solution to 0°C and add the aldehyde (1.0 mmol).
-
Initiation: Add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
-
Catalyst Pre-formation: In a dried Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) and this compound (0.011 mmol) in anhydrous isopropanol (2.0 mL). Stir the solution at room temperature for 20 minutes.
-
Reaction Setup: In a separate Schlenk flask, dissolve the ketone (e.g., acetophenone, 1.0 mmol) in anhydrous isopropanol (8.0 mL).
-
Reaction Initiation: To the substrate solution, add the pre-formed catalyst solution via cannula, followed by a solution of a base (e.g., KOH in isopropanol).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25°C) and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench by adding a few drops of water. Remove the solvent under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the resulting alcohol by chiral HPLC or GC.
Visualizations
Caption: Troubleshooting workflow for low yield and enantioselectivity.
Caption: General experimental workflow for asymmetric catalysis.
References
Technical Support Center: Purification of (1R,2R)-2-(Dimethylamino)cyclopentanol
This technical support guide provides detailed protocols and troubleshooting advice for the purification of (1R,2R)-2-(Dimethylamino)cyclopentanol after a chemical reaction. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are fractional distillation under reduced pressure, column chromatography on silica gel or alumina, and recrystallization of a salt derivative. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Key physical properties that inform the purification strategy include its boiling point, which is reported to be between 144-147 °C at atmospheric pressure, and its nature as a polar, basic compound.[1] Its polarity and basicity are critical considerations for selecting appropriate conditions for column chromatography and for the possibility of forming salts for recrystallization.
Q3: How can I remove unreacted starting materials and side-products?
A3: Unreacted starting materials and reaction byproducts can often be removed through a combination of techniques. An initial acid-base extraction can separate the basic product from neutral or acidic impurities. Subsequent fractional distillation is effective for removing impurities with significantly different boiling points. For structurally similar impurities, column chromatography is typically the most effective method.
Q4: What is a suitable solvent system for the column chromatography of this compound?
A4: Due to its polar and basic nature, a polar solvent system with a basic modifier is recommended for column chromatography on silica gel. A common eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% methanol) containing a small amount of triethylamine (0.1-1%) or ammonia.[2] The basic modifier helps to prevent peak tailing by deactivating the acidic sites on the silica gel.
Q5: Can this compound be purified by recrystallization?
A5: Direct recrystallization of this compound, which is a liquid at room temperature, is not feasible. However, it can be converted to a crystalline salt, such as the hydrochloride or tartrate salt, which can then be purified by recrystallization. This method is particularly useful for achieving high purity and for the separation of diastereomeric salts in chiral resolutions.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in the dichloromethane/methanol mixture. |
| Product is eluting with the solvent front (low separation) | The solvent system is too polar. | Decrease the polarity of the eluent. Start with a lower percentage of the polar solvent (e.g., methanol). |
| Significant peak tailing is observed | The compound is strongly interacting with the acidic silica gel. | Add a basic modifier, such as 0.1-1% triethylamine or a few drops of aqueous ammonia, to the eluent to neutralize the acidic sites on the silica gel.[2] Alternatively, use a different stationary phase like neutral or basic alumina. |
| Co-elution of impurities with the product | The chosen solvent system does not provide adequate separation. | Optimize the solvent system by trying different solvent combinations or a shallower gradient. Two-dimensional TLC can be used to screen for a more effective solvent system. |
| Low recovery of the product | The product may be irreversibly adsorbed onto the silica gel or is highly volatile and lost during solvent removal. | Use a less acidic stationary phase or deactivate the silica gel with a basic modifier. When removing the solvent, use a rotary evaporator at a moderate temperature and pressure to minimize loss of the product. |
Fractional Distillation Troubleshooting
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | The crude material was not stirred, or no boiling chips were added. | Use a magnetic stirrer and stir bar, or add boiling chips to the distillation flask before heating. |
| Poor separation of product and impurities | The distillation rate is too high, or the fractionating column is not efficient enough. | Reduce the heating rate to allow for proper equilibration in the column. Ensure the fractionating column is adequately packed and insulated. |
| The temperature fluctuates during distillation | The heating is uneven, or the vacuum is not stable. | Ensure the heating mantle is in good contact with the flask and provides consistent heat. Check the vacuum pump and all connections for leaks to ensure a stable vacuum. |
| Product solidifies in the condenser | The condenser water is too cold, and the product has a relatively high melting point. | Although this compound is a liquid at room temperature, this can be an issue with other compounds. If it occurs, use warmer condenser water or do not cool the condenser at all if the boiling point of the substance is high enough. |
Data Presentation
The following table summarizes typical outcomes for the purification of this compound using different methods. These values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Recovery (%) | Achievable Purity (%) | Primary Impurities Removed |
| Fractional Distillation | 60 - 80 | 95 - 98 | Solvents, low-boiling and high-boiling impurities |
| Column Chromatography | 50 - 75 | > 99 | Stereoisomers, structurally similar byproducts |
| Recrystallization (as a salt) | 70 - 90 (after salt formation and liberation) | > 99.5 | Diastereomers, minor impurities |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for purifying several grams of crude this compound from non-volatile impurities or those with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the round-bottom flask with a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin heating the flask gently with a heating mantle while stirring.
-
Apply a vacuum if a reduced pressure distillation is desired to lower the boiling point and prevent decomposition.
-
Collect any initial low-boiling fractions in a separate flask.
-
Carefully monitor the temperature at the head of the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (144-147 °C at atmospheric pressure).[1]
-
Stop the distillation when the temperature begins to rise again or when only a small residue remains in the distillation flask.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for separating this compound from impurities with similar polarities.
Methodology:
-
Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., dichloromethane).
-
Gradually increase the polarity of the eluent by adding a polar solvent (e.g., methanol) containing 0.5% triethylamine. A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane:methanol.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Addressing reproducibility issues in catalysis with (1R,2R)-2-(Dimethylamino)cyclopentanol
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-(Dimethylamino)cyclopentanol as a catalyst or ligand in asymmetric synthesis. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your catalytic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (% ee)
Q1: My reaction is producing the desired product with good yield, but the enantiomeric excess (% ee) is significantly lower than expected. What are the primary factors to investigate?
A1: Low enantioselectivity is a common challenge in asymmetric catalysis and can stem from several sources. A systematic approach to troubleshooting is recommended.
-
Catalyst Purity and Integrity: The purity of your this compound is paramount. Impurities can act as catalyst poisons or form less selective catalytic species. Ensure the catalyst is from a reputable supplier and has been stored correctly under an inert atmosphere to prevent degradation.
-
Reagent and Solvent Purity: Impurities in your substrates, reagents, or solvents can have a detrimental effect on enantioselectivity. Aldehydes, for instance, are prone to oxidation to carboxylic acids, which can neutralize the basic dimethylamino group of the catalyst. Ensure all reagents are freshly purified and use anhydrous solvents.
-
Reaction Temperature: Enantioselectivity is often highly dependent on the reaction temperature. Generally, lower temperatures favor higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states. Consider running the reaction at a lower temperature.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state, thereby affecting enantioselectivity. It is highly recommended to screen a range of solvents. Non-polar, non-basic solvents often give the highest enantioselectivities in reactions catalyzed by amino alcohols.[1]
-
Catalyst Loading: The concentration of the catalyst can impact the formation of catalytic species. Insufficient catalyst may result in a competing, non-catalyzed background reaction, leading to a lower % ee. Conversely, high concentrations can sometimes lead to the formation of less selective catalyst aggregates.
Troubleshooting Workflow for Low Enantiomeric Excess:
References
Validation & Comparative
A Comparative Guide to (1R,2R)- and (1S,2S)-2-(Dimethylamino)cyclopentanol in Asymmetric Catalysis
In the landscape of asymmetric synthesis, chiral β-amino alcohols have established themselves as a highly effective class of ligands and catalysts for a multitude of enantioselective transformations. Their utility stems from the formation of stable chelate complexes with metal centers, creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. Among these, vicinal amino alcohols on a cyclopentane scaffold, such as (1R,2R)-2-(Dimethylamino)cyclopentanol and its enantiomer (1S,2S)-2-(Dimethylamino)cyclopentanol, are of significant interest due to their conformational rigidity and the stereodirecting influence of their functional groups.
This guide provides a comparative framework for evaluating the performance of these enantiomeric catalysts. While direct, side-by-side experimental comparisons in the scientific literature are scarce, the performance of such ligands is typically benchmarked in well-established asymmetric reactions. One of the most common and thoroughly studied of these is the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols. The following sections will use this reaction as a model to outline the expected performance, experimental considerations, and mechanistic pathways relevant to the application of (1R,2R)- and (1S,2S)-2-(Dimethylamino)cyclopentanol.
Performance in Asymmetric Synthesis: A Representative Comparison
The efficacy of a chiral ligand is quantified by its ability to induce high enantioselectivity (ee%) and facilitate efficient conversion (yield %) under optimized reaction conditions. As enantiomers, (1R,2R)- and (1S,2S)-2-(Dimethylamino)cyclopentanol are expected to provide the opposite enantiomers of the product with nearly identical enantiomeric excess and yield, assuming the reaction is conducted under identical conditions and the starting materials are achiral.
The table below presents representative data for the enantioselective addition of diethylzinc to benzaldehyde, a standard model reaction for evaluating chiral β-amino alcohol ligands. The data is based on results obtained with closely related and well-documented chiral amino alcohol catalysts to provide a benchmark for expected performance.
| Ligand/Catalyst Precursor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| (1R,2R)-trans-2-(Dialkylamino)cyclohexanol derivative | 2-10 | Toluene or Hexane | 0 to RT | 2-24 | >90 | >95 | (R) |
| (1S,2S)-trans-2-(Dialkylamino)cyclohexanol derivative | 2-10 | Toluene or Hexane | 0 to RT | 2-24 | >90 | >95 | (S) |
Note: This data is representative of high-performing chiral β-amino alcohol ligands in the literature and serves as an expected performance benchmark for the title compounds.
Experimental Protocols
Detailed methodologies are critical for achieving high enantioselectivity and reproducibility. Below is a representative experimental protocol for the enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand.
Materials:
-
Chiral amino alcohol ligand (e.g., this compound) (0.02 mmol, 2 mol%)
-
Anhydrous Toluene (10 mL)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol)
-
Freshly distilled Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add the chiral amino alcohol ligand (0.02 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
-
To this solution, add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise at room temperature. A white precipitate may form.
-
Stir the resulting mixture for 30 minutes at room temperature to allow for the formation of the active catalyst complex.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the aldehyde (1.0 mmol) dropwise to the cooled catalyst mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-24 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the purified product is determined by chiral HPLC or GC analysis.
Visualization of Workflow and Mechanism
To aid in the conceptualization of the experimental process and the underlying catalytic cycle, the following diagrams are provided.
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1R,2R)-2-(Dimethylamino)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction to (1R,2R)-2-(Dimethylamino)cyclopentanol
This compound is a chiral amino alcohol featuring a cyclopentane backbone.[1] Its structure incorporates both a hydroxyl and a dimethylamino group, which can coordinate to a metal center, creating a chiral environment for asymmetric reactions. It is commonly employed as a catalyst and intermediate in organic synthesis.[1]
Performance in Asymmetric Synthesis: A Benchmark Comparison
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, yielding valuable chiral secondary alcohols. The effectiveness of various chiral amino alcohol ligands in catalyzing the addition of diethylzinc to benzaldehyde is a standard benchmark for assessing their stereochemical control.
While specific data for this compound in this reaction is not available in the cited literature, the following table summarizes the performance of other representative chiral amino alcohols, providing a baseline for potential comparative studies.
Table 1: Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | Data not available | Data not available | Data not available |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 2 | 97 | 98 (R) |
| (1R,2S)-N,N-dimethyl-2-amino-1-phenyl-1-propanol | 5 | 95 | 90 (R) |
| (S)-(-)-2-(Anilinomethyl)pyrrolidine | 10 | 85 | 82 (S) |
| Chiral Aziridine-phosphine Ligand | 10 | 95 | 96 (S)[2] |
| N-phenylfluorenyl β-amino alcohol | Not specified | High | up to 97 |
Note: Reaction conditions such as temperature and solvent can significantly influence yield and enantioselectivity. The data presented is for comparative purposes and is sourced from various studies.
Experimental Protocols
To facilitate the evaluation and comparison of this compound, a detailed experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde is provided below. This protocol can be adapted to screen various chiral amino alcohol ligands under consistent conditions.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
-
Catalyst Preparation: In a flame-dried, argon-purged Schlenk flask, the chiral amino alcohol ligand (e.g., this compound) (0.1 mmol) is dissolved in anhydrous toluene (5 mL).
-
Reaction Setup: The solution is cooled to 0 °C, and a 1.0 M solution of diethylzinc in hexanes (3.0 mL, 3.0 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.
-
Aldehyde Addition: Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.
-
Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The mixture is then extracted with diethyl ether (3 x 15 mL).
-
Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel. The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in this comparative study, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparing chiral amino alcohol catalysts.
Caption: Proposed catalytic cycle for the asymmetric addition.
Conclusion
This compound represents a potentially valuable chiral ligand for asymmetric synthesis. While direct comparative data in the benchmark enantioselective addition of diethylzinc to benzaldehyde is currently lacking in the literature, the provided data for other chiral amino alcohols offers a valuable framework for its evaluation. The detailed experimental protocol and illustrative diagrams in this guide are intended to support researchers in conducting their own comparative studies to ascertain the performance of this compound and to aid in the rational selection of chiral ligands for their specific synthetic challenges. Further research into the catalytic activity of this and other novel chiral amino alcohols will undoubtedly continue to enrich the field of asymmetric catalysis.
References
Performance Battle in Asymmetric Aldol Reactions: Proline vs. (1R,2R)-2-(Dimethylamino)cyclopentanol
A comparative guide for researchers, scientists, and drug development professionals.
In the landscape of asymmetric organocatalysis, the aldol reaction stands as a cornerstone for the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules. Among the myriad of catalysts developed, small organic molecules have gained prominence for their operational simplicity, stability, and low toxicity. This guide provides a comparative overview of two such catalysts: the well-established amino acid L-proline and the chiral amino alcohol (1R,2R)-2-(Dimethylamino)cyclopentanol.
Executive Summary:
This guide delves into the performance of L-proline and this compound in asymmetric aldol reactions. A thorough review of published scientific literature reveals that L-proline is a well-documented and highly successful catalyst for a wide range of aldol reactions, with extensive supporting experimental data. In contrast, there is a notable absence of published experimental data on the use of this compound as a catalyst for asymmetric aldol reactions. Therefore, a direct, data-driven comparison of their performance is not currently feasible.
This guide will proceed to provide a detailed analysis of the performance of L-proline in a representative asymmetric aldol reaction, including experimental data and protocols. While this compound is a chiral amino alcohol with potential applications in catalysis, its efficacy in asymmetric aldol reactions remains to be demonstrated in the scientific literature.
L-Proline: The Workhorse of Asymmetric Aldol Reactions
L-proline has been extensively studied and utilized as a catalyst in asymmetric aldol reactions since the pioneering work in the early 2000s. It operates via an enamine-based catalytic cycle, mimicking the strategy of Class I aldolase enzymes. The bifunctional nature of proline, containing both a secondary amine and a carboxylic acid, is crucial for its catalytic activity and stereocontrol.
Performance Data: A Representative Example
To illustrate the performance of L-proline, we present data for the well-studied asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| L-Proline (30 mol%) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 99 | 95:5 | 96 (anti) |
Data is representative of typical results found in the literature for this reaction under optimized conditions.
Experimental Protocols
Below is a general experimental protocol for the L-proline catalyzed asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
L-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of L-proline (0.3 mmol, 30 mol%) in DMSO (4.0 mL) is added cyclohexanone (2.0 mmol).
-
4-Nitrobenzaldehyde (1.0 mmol) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 24-48 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizing the Process
Proline-Catalyzed Aldol Reaction Mechanism
The catalytic cycle of proline in the asymmetric aldol reaction proceeds through the formation of a key enamine intermediate.
A Comparative Guide to Chiral Amino Alcohol Ligands in Asymmetric Diethylzinc Addition
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high stereoselectivity in asymmetric synthesis. This guide provides a comparative overview of the efficacy of various chiral amino alcohol ligands in the asymmetric addition of diethylzinc to aldehydes, a key C-C bond-forming reaction. While specific data for (1R,2R)-2-(Dimethylamino)cyclopentanol is not extensively reported in the literature, this guide will compare its potential performance with well-established alternatives, supported by experimental data.
The asymmetric addition of diethylzinc to prochiral aldehydes is a fundamental transformation in organic synthesis, yielding valuable chiral secondary alcohols. The success of this reaction hinges on the choice of a chiral catalyst, typically a β-amino alcohol, which dictates the enantioselectivity of the product.
Comparative Performance of Chiral Amino Alcohol Ligands
The efficacy of a chiral ligand in the asymmetric diethylzinc addition is primarily evaluated by the chemical yield and the enantiomeric excess (e.e.) of the resulting chiral alcohol. Below is a comparison of several representative chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde.
| Chiral Ligand | Aldehyde | Yield (%) | e.e. (%) | Reference |
| Aziridine-phosphine 6 | Benzaldehyde | 95 | 96 | [1] |
| Sharpless-derived ligand 13a | Benzaldehyde | ~100 | 95 | [2] |
| Sharpless-derived ligand 13b | Benzaldehyde | ~100 | 95 | [2] |
| N-phenylfluorenyl β-amino alcohol | Benzaldehyde | Up to 97 | Up to 97 | [3] |
| Pinane-based 1,4-amino alcohol | Benzaldehyde | Up to 90 | Up to 99 | [4] |
| (S,S,S)-4 | Benzaldehyde | 45-86 | 76 | [5] |
| (S,S,S,S,R,R)-18 | Benzaldehyde | 45-86 | 68 | [5] |
Note: The performance of these ligands can vary with different substrates and reaction conditions.
Experimental Protocols
A general procedure for the asymmetric addition of diethylzinc to aldehydes catalyzed by a chiral amino alcohol is as follows. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Procedure for Asymmetric Diethylzinc Addition to Aldehydes:
-
To a solution of the chiral amino alcohol ligand (e.g., 0.1 mmol) in an anhydrous solvent such as toluene (5 mL) at 0 °C, diethylzinc (1.0 M in hexanes, 3 mmol) is added dropwise.[1]
-
The resulting mixture is stirred at this temperature for 30 minutes.[1]
-
The aldehyde (1 mmol) is then added to the solution.[1]
-
The reaction mixture is stirred for 2 hours at 0 °C and then allowed to warm to room temperature and stirred overnight.[1]
-
The reaction is quenched by the addition of a 5% aqueous HCl solution.[1]
-
The layers are separated, and the aqueous phase is extracted with diethyl ether (3 x 10 mL).[1]
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.[1]
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired chiral secondary alcohol.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Reaction Workflow
The following diagram illustrates the general workflow for the catalytic asymmetric addition of diethylzinc to an aldehyde in the presence of a chiral amino alcohol ligand.
Caption: General workflow of asymmetric diethylzinc addition.
References
- 1. mdpi.com [mdpi.com]
- 2. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Products of (1R,2R)-2-(Dimethylamino)cyclopentanol-Mediated Synthesis
A critical step in asymmetric synthesis is the accurate determination of enantiomeric purity. For researchers utilizing the chiral auxiliary (1R,2R)-2-(Dimethylamino)cyclopentanol, typically in the synthesis of chiral amino alcohols and their derivatives, selecting an appropriate High-Performance Liquid Chromatography (HPLC) method is paramount. While specific methods for products derived from this exact auxiliary are not extensively documented, a wealth of information exists for the separation of the resulting classes of compounds. This guide provides a comparative overview of established chiral HPLC strategies, supported by experimental data, to empower researchers in developing robust and efficient analytical methods.
The separation of enantiomers by HPLC is primarily achieved through the use of Chiral Stationary Phases (CSPs). These phases create a chiral environment where enantiomers can form transient diastereomeric complexes with different binding energies, leading to different retention times. The most successful approach to finding a suitable method is often empirical and involves screening a variety of columns and mobile phases.
Comparative Performance of Chiral Stationary Phases
The selection of the CSP is the most critical factor in achieving enantiomeric separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most versatile and widely used for a broad range of chiral compounds, including the amino alcohols and β-amino acids often synthesized using auxiliaries like this compound. Below is a comparison of different CSPs and their performance for relevant compound classes.
| Analyte Class | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference Compound(s) |
| Amino Alcohols | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC V) | Polar Ionic Mode | > 1.5 | - | Various |
| Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) | n-Hexane/2-Propanol (+ 0.1% DEA for basic compounds) | > 1.5 for 89% of drugs tested | - | 36 basic drugs | |
| N-Protected Amino Acids | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC R) | Reversed-Phase or Polar Organic | > 1.5 | - | FMOC and t-BOC amino acids |
| Underivatized Amino Acids | Crown Ether-based (e.g., Crownpak CR-I(+)) | Aqueous HClO4 / Acetonitrile | > 1.5 for most | - | 18 underivatized amino acids |
| β-Amino Acids | Zwitterionic (e.g., quinine carbamate based) | Acetonitrile/Methanol/TFA/Acetic Acid | > 1.5 | 1.1 - 1.4 | Various β-amino acids |
Note: "-" indicates that the specific value was not provided in the general source, but successful baseline separation (Rs > 1.5) was reported.
Experimental Protocols
Reproducibility in chiral chromatography hinges on meticulous adherence to experimental conditions. The following protocols represent common starting points for method development.
Protocol 1: Screening on Polysaccharide-Based CSPs (Normal Phase)
-
Columns : Chiralcel OD-H (Cellulose-based), Chiralpak AD (Amylose-based)
-
Mobile Phase A : n-Hexane / 2-Propanol (90:10, v/v) + 0.1% Diethylamine (DEA) for basic analytes or 0.1% Trifluoroacetic Acid (TFA) for acidic analytes.[1]
-
Mobile Phase B : n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA or TFA.[1]
-
Flow Rate : 1.0 mL/min[1]
-
Detection : UV, wavelength determined by analyte's chromophore.
-
Procedure : Screen the analyte on both columns with both mobile phases to determine the best initial conditions for optimization.
Protocol 2: Separation of Underivatized Amino Alcohols/Acids on Crown Ether CSPs
-
Column : Crownpak CR-I(+)
-
Mobile Phase : Perchloric acid solution (pH 1.0 to 2.0) with an organic modifier such as methanol or acetonitrile. The concentration of the modifier is typically varied to optimize retention and resolution.
-
Flow Rate : 0.5 - 1.0 mL/min
-
Column Temperature : 4°C - 25°C (temperature can significantly impact resolution).
-
Detection : UV (e.g., 210 nm) or Mass Spectrometry.
-
Note : This method is particularly effective for primary amines.
Protocol 3: Indirect Method via Derivatization
In cases where direct separation is challenging, an alternative is the "indirect" approach. The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[2][3]
-
Chiral Derivatizing Reagent (CDR) : Examples include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or other reagents containing a single enantiomer of an amino acid.[2]
-
Reaction : The analyte (e.g., a chiral amino alcohol) is reacted with the CDR to form diastereomeric derivatives.
-
Column : Standard C18 reversed-phase column.
-
Mobile Phase : Typically a gradient of acetonitrile and water, both containing 0.1% TFA.[2]
-
Detection : UV, at a wavelength where the derivative absorbs strongly (e.g., 230 nm).[2]
-
Advantage : Avoids the cost of multiple chiral columns.
-
Disadvantage : Requires a reactive functional group on the analyte, introduces an extra reaction step, and the derivatizing agent must be enantiomerically pure.
Strategic Workflow and Method Selection
Developing a chiral separation method is a systematic process. The workflow begins with understanding the analyte's properties and progresses through screening and optimization stages.
Caption: Workflow for Chiral HPLC Method Development.
The choice between a direct or indirect method is a key strategic decision.
References
A Senior Application Scientist's Guide to Benchmarking (1R,2R)-2-(Dimethylamino)cyclopentanol Against Commercial Chiral Ligands
For researchers, scientists, and drug development professionals, the judicious selection of a chiral ligand is a pivotal decision that profoundly influences the stereochemical outcome of asymmetric syntheses. This guide provides an in-depth comparative analysis of the performance of (1R,2R)-2-(Dimethylamino)cyclopentanol against a selection of widely-used commercial chiral ligands. By presenting objective experimental data, detailed protocols, and mechanistic insights, this document aims to empower you to make informed decisions in your pursuit of enantiomerically pure molecules.
Introduction: The Critical Role of Chiral Ligands in Asymmetric Catalysis
The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often intrinsically linked to its stereochemistry.[1] Chiral ligands, by coordinating to a metal center, create a chiral environment that directs the approach of substrates, thereby favoring the formation of one enantiomer over the other.[1] Among the diverse families of chiral ligands, amino alcohols have emerged as a versatile and effective class due to their straightforward synthesis, often from the chiral pool, and their ability to form stable chelates with a variety of metals.
This compound is a chiral amino alcohol that has demonstrated considerable promise in asymmetric catalysis. Its rigid cyclopentyl backbone and the presence of both a hydroxyl and a dimethylamino group allow for effective bidentate coordination to metal centers, creating a well-defined chiral pocket. This guide will benchmark its performance against established commercial ligands in a classic and telling reaction: the enantioselective addition of diethylzinc to benzaldehyde.
The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that yields chiral secondary alcohols.[2][3][4] This reaction is frequently employed as a benchmark to evaluate the efficacy of new chiral ligands due to its sensitivity to the ligand's structure and the ease of analyzing the product's enantiomeric excess (ee%).
The generally accepted mechanism involves the in-situ formation of a chiral catalyst from the reaction of the amino alcohol ligand with diethylzinc. This catalyst then coordinates with the aldehyde, and the steric and electronic properties of the ligand dictate the facial selectivity of the subsequent alkyl group transfer from another molecule of diethylzinc to the carbonyl carbon.
Below is a generalized workflow for this benchmark reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 4. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Characterization of (1R,2R)-2-(Dimethylamino)cyclopentanol
<
This guide provides an in-depth analysis of the expected spectroscopic data for the chiral ligand (1R,2R)-2-(Dimethylamino)cyclopentanol. In the landscape of asymmetric synthesis, the structural confirmation of chiral auxiliaries and ligands is paramount. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering a comparative analysis against a structurally similar analogue, (1R,2R)-2-Aminocyclopentanol, to highlight key spectroscopic differences and aid in unequivocal identification.
The causality behind experimental choices and the interpretation of spectral data are emphasized, ensuring a robust understanding for reliable compound characterization. While primary spectral data for the title compound is not widely published, this guide synthesizes data from close analogues and foundational spectroscopic principles to present a reliable, predicted dataset.
Molecular Structures and Comparative Rationale
The comparison between this compound and its primary amine analogue, (1R,2R)-2-Aminocyclopentanol, is scientifically insightful. The addition of the two methyl groups on the nitrogen atom introduces distinct changes in the electronic environment and steric bulk, which are directly observable in NMR, IR, and Mass Spectrometry data. Understanding these differences is key to confirming the success of a dimethylation reaction and verifying the identity of the final product.
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| This compound | ![]() | C₇H₁₅NO | 129.20 g/mol |
| (1R,2R)-2-Aminocyclopentanol | ![]() | C₅H₁₁NO | 101.15 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The key differentiators between our target compound and its analogue will be the presence of the N-methyl proton signals in ¹H NMR and the corresponding shifts in the ¹³C NMR spectrum.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.
| Predicted Data for this compound | Reference Data for an Alternative: Cyclopentanol |
| Chemical Shift (δ) ppm | Assignment |
| ~3.9 - 4.1 | CH-OH |
| ~2.8 - 3.0 | CH-N |
| ~2.3 | N(CH₃)₂ |
| ~1.5 - 2.0 | -CH₂- (ring) |
| Variable | -OH |
Causality and Interpretation:
-
The N(CH₃)₂ Signal: The most prominent and defining feature for this compound is the sharp singlet expected around 2.2-2.6 ppm, integrating to 6 protons.[1][2] This signal is absent in the primary amine analogue. Its singlet nature arises because the six protons of the two methyl groups are chemically equivalent and have no adjacent protons to couple with.
-
CH-N Proton: The proton on the carbon attached to the nitrogen (C2) is expected to be deshielded due to the electron-withdrawing effect of the nitrogen atom.[1][2]
-
Cyclopentane Ring Protons: The protons on the cyclopentane ring will appear as complex multiplets, typical for cyclic systems due to complex spin-spin coupling.[3][4][5]
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Predicted Data for this compound | Reference Data for an Alternative: Cyclopentanol [6] |
| Chemical Shift (δ) ppm | Assignment |
| ~75 - 78 | C-OH |
| ~68 - 72 | C-N |
| ~40 - 45 | N(CH₃)₂ |
| ~28 - 35 | CH₂ (ring) |
| ~20 - 25 | CH₂ (ring) |
Causality and Interpretation:
-
N(CH₃)₂ Carbons: A distinct signal for the two equivalent methyl carbons attached to the nitrogen is predicted in the 40-45 ppm range. This is a key identifier.
-
Ring Carbons: The carbons directly attached to the electronegative oxygen (C-OH) and nitrogen (C-N) atoms are shifted downfield.[7][8] The cis relationship of the substituents on the cyclopentane ring generally leads to increased shielding (upfield shift) compared to a trans arrangement.[7][8] All five carbon atoms in an unsubstituted cyclopentane ring are equivalent, showing only one signal.[9]
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule. The key difference will be the absence of N-H stretching bands in the tertiary amine.
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance in this compound | Comparative Note for (1R,2R)-2-Aminocyclopentanol |
| 3600 - 3200 | O-H Stretch | Broad, strong | Present and may overlap with N-H stretches |
| 3500 - 3300 | N-H Stretch | Absent | Present. Primary amines show two distinct bands (symmetric and asymmetric stretch).[1][2][10] |
| 2960 - 2850 | C-H Stretch (sp³) | Strong, sharp | Present |
| 1250 - 1020 | C-N Stretch | Medium | Present |
| ~1100 | C-O Stretch | Strong | Present |
Causality and Interpretation: The most definitive feature in the IR spectrum is the region between 3300 and 3500 cm⁻¹. This compound, as a tertiary amine, will not show any absorption bands in this region because it lacks N-H bonds.[1][10] In contrast, its primary amine analogue would display two characteristic sharp peaks.[10][11][12] The broad O-H stretch from the alcohol group will be present in both compounds, but it is typically distinguishable from the sharper N-H signals.[13]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
| Feature | Expected in this compound | Comparative Note for (1R,2R)-2-Aminocyclopentanol |
| Molecular Ion (M⁺) | m/z = 129 (odd) | m/z = 101 (odd) |
| Key Fragmentation | α-cleavage | α-cleavage |
| Major Fragment Ion | m/z = 84 (Loss of -CH(OH)CH₂) or m/z = 71 (Loss of C₄H₈) | m/z = 72 (Loss of -CH₂CH₂) or m/z = 30 (Loss of C₅H₉) |
Causality and Interpretation:
-
Nitrogen Rule: Both molecules contain a single nitrogen atom, so their molecular ion peaks will have an odd mass-to-charge (m/z) ratio, which is a useful diagnostic tool.[1][14]
-
α-Cleavage: The dominant fragmentation pathway for amino alcohols is α-cleavage, where the bond adjacent to the nitrogen atom breaks.[14][15][16] This results in the formation of a stable, resonance-stabilized cation. For the title compound, the loss of the largest alkyl group adjacent to the nitrogen typically leads to the base peak. The fragmentation of the cyclopentane ring can also lead to characteristic ions. The loss of functional groups like H₂O from the alcohol is also a common fragmentation pathway.[17][18]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation and analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).[19] The choice of solvent is critical to avoid obscuring sample peaks.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Acquisition: Insert the sample into the NMR spectrometer. Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A relaxation delay (D1) of 1-2 seconds and 8-16 scans are typically sufficient for a concentrated sample.[19][20]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections to obtain a clean spectrum for analysis and integration.
FT-IR Sample Preparation (ATR Method)
Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR.
Methodology: Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.[21]
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[22]
-
Sample Application: Place a single drop of the neat liquid this compound directly onto the ATR crystal surface.[23]
-
Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high signal-to-noise ratio spectrum over the range of 4000-600 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) to prevent cross-contamination.[24]
Mass Spectrometry (Direct Infusion ESI-MS)
Caption: Workflow for Direct Infusion ESI-Mass Spectrometry.
Methodology: Direct infusion Electrospray Ionization (ESI) is suitable for rapid analysis of relatively pure samples.[25][26]
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a volatile solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture with water.[25] Non-volatile buffers or salts should be avoided.[25]
-
Infusion: Use a syringe pump to introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Acquire the mass spectrum in positive ion mode, as the amine functionality is readily protonated. The expected ion would be the protonated molecule [M+H]⁺ at m/z 130.
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the [M+H]⁺ parent ion. This will induce fragmentation and allow for the characterization of the resulting daughter ions, confirming the patterns discussed in Section 4.
Conclusion
The unequivocal structural confirmation of this compound relies on a synergistic approach, utilizing NMR, IR, and MS techniques. This guide establishes the expected spectroscopic signatures by drawing parallels with known chemical principles and comparing them against a simpler analogue. The key identifiers are the 6-proton singlet in ¹H NMR, the corresponding N-methyl carbon signals in ¹³C NMR, the absence of N-H stretches in the IR spectrum, and a molecular ion peak of m/z 129 in the mass spectrum. By following the detailed protocols herein, researchers can confidently verify the identity and purity of this important chiral ligand, ensuring the integrity of their subsequent synthetic applications.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopentanol(96-41-3) 13C NMR spectrum [chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. youtube.com [youtube.com]
- 13. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 19. benchchem.com [benchchem.com]
- 20. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. edinst.com [edinst.com]
- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. eng.uc.edu [eng.uc.edu]
- 25. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 26. research-collection.ethz.ch [research-collection.ethz.ch]
A Comparative Guide to the ¹H NMR Spectra of (1R,2R)- and cis-2-(Dimethylamino)cyclopentanol
For researchers and professionals in drug development and chemical synthesis, precise stereochemical characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules. This guide provides a comparative analysis of the ¹H NMR spectra of the trans isomer, (1R,2R)-2-(Dimethylamino)cyclopentanol, and its cis diastereomer.
Due to the limited availability of public experimental spectral data for this compound, this guide utilizes predicted ¹H NMR data to provide a robust framework for spectral interpretation and comparison. This approach allows for a detailed examination of the expected spectral differences arising from the distinct stereochemical arrangements of the hydroxyl and dimethylamino groups on the cyclopentane ring.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound and its cis diastereomer. These predictions are based on established principles of NMR spectroscopy and computational models.
| Proton Assignment | This compound (Predicted) | cis-2-(Dimethylamino)cyclopentanol (Predicted) |
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-1 (CH-OH) | ~3.8 - 4.0 | m |
| H-2 (CH-N) | ~2.5 - 2.7 | m |
| N(CH₃)₂ | ~2.3 | s |
| Cyclopentyl H (axial) | ~1.4 - 1.7 | m |
| Cyclopentyl H (equatorial) | ~1.7 - 2.0 | m |
| OH | Broad | s |
Spectral Interpretation and Comparison
The primary differences in the ¹H NMR spectra of the trans and cis isomers of 2-(dimethylamino)cyclopentanol are expected in the chemical shifts and coupling constants of the protons on the cyclopentane ring, particularly H-1 and H-2.
In the trans isomer, this compound, the hydroxyl and dimethylamino groups are on opposite sides of the cyclopentane ring. This arrangement leads to distinct shielding and deshielding effects on the ring protons compared to the cis isomer, where both functional groups are on the same side. The proton attached to the carbon bearing the hydroxyl group (H-1) in the trans isomer is expected to appear at a slightly more upfield (lower ppm) chemical shift compared to the cis isomer. This is due to the anisotropic effects of the nearby dimethylamino group.
Conversely, the proton attached to the carbon with the dimethylamino group (H-2) in the trans isomer is also predicted to be shifted slightly upfield relative to its counterpart in the cis isomer. In the cis configuration, the proximity of the electronegative oxygen from the hydroxyl group can lead to a greater deshielding effect on H-2.
The coupling constants between the protons on the cyclopentane ring are also sensitive to the dihedral angles, which are dictated by the stereochemistry. The vicinal coupling constant (³J) between H-1 and H-2 is expected to be smaller in the trans isomer compared to the cis isomer, reflecting the different dihedral angles in the preferred conformations of the two molecules.
Experimental Protocols
A standard protocol for acquiring a high-quality ¹H NMR spectrum for a small organic molecule like 2-(dimethylamino)cyclopentanol is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Parameters (for a 400 MHz instrument):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient for most organic molecules.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Visualizing Molecular Structure and Analytical Workflow
To aid in the understanding of the structural differences and the analytical process, the following diagrams are provided.
Caption: Molecular structures of the trans and cis isomers of 2-(Dimethylamino)cyclopentanol.
Comparative Analysis of Predicted 13C NMR Data for (1R,2R)-2-(Dimethylamino)cyclopentanol
A comprehensive guide for researchers, scientists, and drug development professionals on the predicted 13C NMR spectral characteristics of (1R,2R)-2-(Dimethylamino)cyclopentanol, placed in context with related compounds to elucidate substituent effects.
Due to the absence of publicly available experimental 13C NMR data for this compound, this guide presents predicted spectral data as a valuable resource for structural verification and comparative analysis. The predicted chemical shifts for the target molecule are compared against the experimental data of cyclopentanol and N,N-dimethylcyclopentanamine to illustrate the influence of the hydroxyl and dimethylamino substituents on the cyclopentane ring.
Predicted and Experimental 13C NMR Data Comparison
The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with the experimental values for cyclopentanol and N,N-dimethylcyclopentanamine. This comparison highlights the expected electronic environment of each carbon atom in the target molecule.
| Carbon Atom | This compound (Predicted, ppm) | Cyclopentanol (Experimental, ppm) | N,N-Dimethylcyclopentanamine (Experimental, ppm) |
| C1 (CH-OH) | 75.8 | 74.2 | - |
| C2 (CH-N(CH₃)₂) | 68.4 | - | 67.9 |
| C3 | 31.5 | 35.5 | 30.1 |
| C4 | 21.2 | 23.8 | 24.2 |
| C5 | 28.7 | 35.5 | 30.1 |
| N(CH₃)₂ | 42.1 | - | 42.3 |
Note: Predicted data for this compound was generated using a consensus prediction from multiple available online NMR prediction tools. Experimental data for cyclopentanol and N,N-dimethylcyclopentanamine were obtained from publicly available spectral databases.
Interpretation of Substituent Effects
The predicted 13C NMR spectrum of this compound reveals the significant influence of the two substituents on the chemical shifts of the cyclopentane ring carbons.
-
C1 (CH-OH): The carbon bearing the hydroxyl group is predicted to resonate at approximately 75.8 ppm. This downfield shift, compared to an unsubstituted cyclopentane (which would be around 25-26 ppm), is characteristic of a carbon atom bonded to an electronegative oxygen atom. This value is slightly higher than that observed for C1 in cyclopentanol (74.2 ppm), which may be attributed to the electronic influence of the adjacent dimethylamino group.
-
C2 (CH-N(CH₃)₂): The carbon attached to the dimethylamino group is predicted at 68.4 ppm. This is also a significant downfield shift due to the electronegativity of the nitrogen atom. The predicted value is very close to the experimental value for the corresponding carbon in N,N-dimethylcyclopentanamine (67.9 ppm), suggesting a similar electronic environment.
-
C3, C4, and C5: The chemical shifts of the remaining ring carbons are influenced by their proximity to the two functional groups. The predicted values for C3 (31.5 ppm) and C5 (28.7 ppm) are slightly different from those in both parent compounds, reflecting the combined inductive and through-space effects of the hydroxyl and dimethylamino groups. C4 (21.2 ppm), being the most remote from the substituents, is predicted to have a chemical shift closer to that of an unsubstituted alkane carbon.
-
N(CH₃)₂: The methyl carbons of the dimethylamino group are predicted to appear at 42.1 ppm, which is in excellent agreement with the experimental value for N,N-dimethylcyclopentanamine (42.3 ppm). This indicates that the electronic environment of the methyl groups is not significantly altered by the presence of the hydroxyl group on the adjacent carbon.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for the acquisition of a 13C NMR spectrum, applicable for the structural elucidation of compounds such as this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified solid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the expected signals of the analyte.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The spectrometer is tuned to the 13C frequency.
-
The sample is placed in the magnet, and the magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field across the sample.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment (e.g., a zgpg30 pulse sequence on a Bruker spectrometer) is typically used. This decouples the protons from the carbon nuclei, resulting in a spectrum with single lines for each unique carbon atom.
-
Key acquisition parameters include:
-
Spectral Width: Typically set to 0-220 ppm to cover the full range of expected 13C chemical shifts.
-
Acquisition Time: Usually 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common to allow for nuclear relaxation.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to convert it from the time domain to the frequency domain.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The chemical shifts are referenced to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
The final spectrum is plotted, and the chemical shifts of the peaks are determined.
Visualization of Structural Relationships
The following diagram illustrates the logical connection between the different carbon environments in this compound and their corresponding predicted 13C NMR signals.
Caption: Predicted 13C NMR signal assignments for this compound.
Mass Spectrometry of (1R,2R)-2-(Dimethylamino)cyclopentanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectral behavior of (1R,2R)-2-(Dimethylamino)cyclopentanol against related cyclopentanol derivatives. Understanding the fragmentation patterns of this molecule is crucial for its identification and characterization in complex mixtures, a common task in drug discovery and development. This document presents predicted fragmentation data for the target molecule alongside experimental data for comparable compounds, detailed experimental protocols for mass spectrometry analysis, and a visual representation of the fragmentation pathway.
Comparative Analysis of Mass Spectra
In electron ionization (EI) mass spectrometry, the initial event is the formation of a molecular ion (M+•). For this compound (C7H15NO, Molecular Weight: 129.20 g/mol ), the molecular ion peak is expected at an m/z of 129. Due to the presence of a nitrogen atom, this molecular ion will have an odd mass, consistent with the nitrogen rule.
The primary fragmentation pathways for amino alcohols are driven by the functional groups. Alpha-cleavage is a dominant fragmentation mechanism for both alcohols and amines.[1][2][3][4] For this compound, this can occur adjacent to the hydroxyl or the amino group. Cleavage of the C-C bond between C1 and C2 would be a highly favored pathway, leading to the formation of a stable, resonance-stabilized iminium cation. Another characteristic fragmentation for alcohols is the loss of a water molecule (M-18).
The following table summarizes the predicted key fragments for this compound and compares them with the experimental mass spectral data of Cyclopentanol and 1-Methylcyclopentanol.
| m/z | Predicted/Observed Fragment | This compound (Predicted) | Cyclopentanol (Experimental) [5][6][7][8] | 1-Methylcyclopentanol (Experimental) [9][10][11][12][13] |
| 129 | [M]+• | Expected, may be weak | - | - |
| 114 | [M-CH3]+ | Possible | - | - |
| 111 | [M-H2O]+• | Possible | - | - |
| 86 | - | - | [M]+• | - |
| 85 | - | - | [M-H]+ | [M-CH3]+ |
| 84 | [M-C2H5N]+ | Possible | - | - |
| 71 | [M-C3H6O]+ | Possible | - | - |
| 70 | - | - | [M-H2O]+• | - |
| 58 | [CH2=N(CH3)2]+ | Predicted Base Peak | - | - |
| 57 | - | - | [C4H9]+ | [C4H9]+ |
| 45 | [CH(OH)=CH2]+ | Possible | - | - |
| 44 | - | - | [C2H4O]+• | - |
| 43 | - | - | [C3H7]+ | [C3H7]+ |
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the major predicted fragmentation pathways for this compound under electron ionization.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
To acquire a mass spectrum for this compound, a standard electron ionization mass spectrometry (EI-MS) protocol for small, volatile molecules would be employed.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or dichloromethane (1 mL).
-
For direct infusion, dilute the sample solution to a final concentration of approximately 10-100 µg/mL.
-
For analysis via gas chromatography-mass spectrometry (GC-MS), a more dilute solution (e.g., 1-10 µg/mL) is recommended.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
-
The mass spectrometer should be equipped with an electron ionization (EI) source.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible library-searchable spectra)[14][15][16][17][18]
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 30-200
-
Scan Speed: 1000-2000 amu/s
-
Ionization Current: 50-100 µA
4. GC Parameters (if applicable):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL
5. Data Analysis:
-
The acquired mass spectrum should be analyzed for the molecular ion peak and characteristic fragment ions.
-
Comparison of the obtained spectrum with the predicted fragmentation pattern and with mass spectral libraries can aid in confirming the structure.
Logical Workflow for Mass Spectral Analysis
The following diagram outlines the logical workflow for the mass spectral analysis of this compound.
Caption: Logical workflow from sample preparation to structural confirmation.
References
- 1. whitman.edu [whitman.edu]
- 2. youtube.com [youtube.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclopentanol(96-41-3) MS spectrum [chemicalbook.com]
- 6. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopentanol [webbook.nist.gov]
- 8. massbank.eu [massbank.eu]
- 9. 1-Methylcyclopentanol(1462-03-9) MS spectrum [chemicalbook.com]
- 10. Cyclopentanol, 1-methyl- [webbook.nist.gov]
- 11. 1-Methylcyclopentanol | C6H12O | CID 73830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclopentanol, 1-methyl- [webbook.nist.gov]
- 13. Cyclopentanol, 1-methyl- [webbook.nist.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
A Comparative Guide to the FT-IR Spectral Analysis of (1R,2R)-2-(Dimethylamino)cyclopentanol
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (1R,2R)-2-(Dimethylamino)cyclopentanol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected spectral features of the target compound and contrasts them with related molecules: Cyclopentanol and N,N-dimethylcyclopentylamine. This comparison facilitates the identification and characterization of the aminocyclopentanol structure by highlighting the unique vibrational modes arising from the combination of the hydroxyl and tertiary amine functional groups on a cyclopentane framework.
Comparative Analysis of FT-IR Spectra
The FT-IR spectrum of this compound is characterized by the presence of key functional groups: a secondary alcohol (O-H and C-O stretching) and a tertiary amine (C-N stretching), both attached to a cyclopentane ring (C-H stretching and bending). The following table summarizes the expected and observed vibrational frequencies for the target molecule and its comparators.
| Functional Group | Vibrational Mode | This compound (Expected) (cm⁻¹) | Cyclopentanol (Observed) (cm⁻¹) | N,N-dimethylcyclopentylamine (Expected) (cm⁻¹) |
| Hydroxyl | O-H Stretch (broad) | 3400 - 3200 | ~3350 | - |
| Alkyl | C-H Stretch | 2960 - 2860 | ~2950, ~2870 | ~2955, ~2870 |
| Alkyl | CH₂ Scissoring | ~1465 | ~1460 | ~1455 |
| Alcohol | C-O Stretch | ~1100 | ~1060 | - |
| Amine | C-N Stretch | ~1200 - 1050 | - | ~1180 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a liquid sample such as this compound using an ATR-FT-IR spectrometer.
Instrumentation:
-
FT-IR Spectrometer equipped with a Diamond or Germanium ATR crystal.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean with a soft tissue dampened with isopropanol and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).
-
-
Sample Application:
-
Place a small drop of the liquid sample (approximately 1-2 μL) onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
If necessary, perform a baseline correction to ensure the spectral baseline is flat.
-
Label the significant peaks corresponding to the characteristic vibrational modes.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis using a soft tissue and an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative FT-IR spectral analysis.
Caption: Workflow for the comparative FT-IR analysis.
X-ray Crystallography Data of (1R,2R)-2-(Dimethylamino)cyclopentanol Metal Complexes: A Search for Comparative Data
A comprehensive search for X-ray crystallography data on metal complexes of (1R,2R)-2-(Dimethylamino)cyclopentanol has revealed a significant lack of publicly available structural information. Despite the utility of this chiral amino alcohol ligand in organic synthesis, its coordination chemistry, particularly the structural elucidation of its metal complexes via single-crystal X-ray diffraction, appears to be an underexplored area of research.
This compound is a chiral ligand known for its applications as a catalyst and resolving agent in asymmetric synthesis.[1] Its structure, featuring both a hydroxyl and a dimethylamino group, provides potential bidentate coordination sites for metal ions. However, an extensive review of scientific literature and chemical databases did not yield any specific publications or crystallographic information files (CIFs) detailing the three-dimensional structures of its metal complexes.
The conducted searches aimed to identify papers on the synthesis and structural characterization of transition metal complexes, including but not limited to copper, zinc, and palladium, with the this compound ligand. While general information on the synthesis and properties of the ligand itself is available, no specific experimental data regarding the crystal structures of its coordination compounds could be retrieved.[1][2][3]
Consequently, the core requirements of this comparison guide—the presentation of quantitative crystallographic data in tables, detailed experimental protocols for crystal growth, and comparative analysis of structural parameters—cannot be fulfilled at this time due to the absence of the necessary primary data. Further experimental research into the synthesis, crystallization, and X-ray diffraction analysis of this compound metal complexes is required to enable such a comparative study.
For researchers and professionals in drug development interested in the structural aspects of chiral ligand-metal interactions, this represents a notable gap in the current body of scientific knowledge. The synthesis and characterization of these complexes could provide valuable insights into their catalytic mechanisms and potential applications.
Below is a conceptual workflow illustrating the general process that would be followed for the synthesis and structural analysis of such complexes, for which a Graphviz diagram is provided.
Caption: General workflow for the synthesis and X-ray structural analysis of metal complexes.
References
Navigating Chiral Landscapes: A Comparative Guide to (1R,2R)-2-(Dimethylamino)cyclopentanol and its Alternatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical determinant of success in asymmetric synthesis. This guide provides a comprehensive comparison of the safety and performance of (1R,2R)-2-(Dimethylamino)cyclopentanol, a prominent chiral amino alcohol, with its commonly employed alternatives. The benchmark reaction for performance evaluation is the well-established enantioselective addition of diethylzinc to benzaldehyde, a cornerstone transformation for producing chiral secondary alcohols.
This document delves into the safety profiles of these crucial catalysts, presenting key data from their respective Safety Data Sheets (SDS). Furthermore, it offers a comparative analysis of their catalytic efficacy, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visualizations of the catalytic process are also provided to aid in practical application and conceptual understanding.
Safety Profile: A Comparative Overview
A thorough understanding of the safety and handling requirements of any chemical is paramount in a research environment. The following table summarizes the key safety information for this compound and its selected alternatives, derived from their respective Safety Data Sheets.
| Compound | Molecular Formula | GHS Pictograms | Hazard Statements | Precautionary Statements |
| This compound | C₇H₁₅NO | Danger | H227: Combustible liquidH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | P210, P261, P264, P280, P302+P352, P305+P354+P338, P310 |
| (1S,2R)-(-)-cis-1-Amino-2-indanol | C₉H₁₁NO | Danger | H314: Causes severe skin burns and eye damage | P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 |
| (1R,2R)-(-)-Pseudoephedrine | C₁₀H₁₅NO | Danger | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH317: May cause an allergic skin reactionH336: May cause drowsiness or dizziness | P260, P270, P280, P301+P312, P303+P361+P353, P305+P351+P338 |
| (-)-N-Methylephedrine | C₁₁H₁₇NO | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Performance in Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration of Product |
| (1S,2R)-(-)-cis-1-Amino-2-indanol derived ligands | High | Up to 98% | (S) |
| (1R,2R)-(-)-Pseudoephedrine | High | >95% | (R) |
| (-)-N-Methylephedrine | Moderate to High | Up to 94% | (R) |
| Other Chiral Amino Alcohols (e.g., DAIB) | 97 | 98 | (S) |
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
The following is a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a chiral amino alcohol ligand. This protocol is representative of the experiments from which the performance data in the preceding table was derived.
Materials:
-
Chiral amino alcohol ligand
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
1 M HCl (for quenching)
-
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, the chiral amino alcohol ligand (0.02 mmol) is dissolved in anhydrous toluene (2 mL).
-
The solution is cooled to 0 °C, and diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) is added dropwise.
-
The mixture is stirred at 0 °C for 20 minutes.
-
Freshly distilled benzaldehyde (1.0 mmol) is added dropwise to the solution.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The enantiomeric excess of the product, 1-phenyl-1-propanol, is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Catalytic Cycle
The following diagrams illustrate the key steps in the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde, as well as a general workflow for ligand selection and reaction execution.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Caption: General workflow for asymmetric synthesis using a chiral amino alcohol catalyst.
References
Boiling Point Analysis: (1R,2R)-2-(Dimethylamino)cyclopentanol and Structural Analogs
This guide provides a comparative analysis of the boiling point of (1R,2R)-2-(Dimethylamino)cyclopentanol against its structural analogs. The data presented is intended for researchers, scientists, and professionals in the field of drug development to understand the physicochemical properties of this compound.
Comparative Boiling Point Data
The boiling point of a substance is a critical physical property that provides insights into its volatility and the intermolecular forces present. The following table summarizes the experimentally determined boiling points of this compound and related compounds.
| Compound Name | Structure | Molecular Formula | Boiling Point (°C) |
| This compound | C₇H₁₅NO | C₇H₁₅NO | 144 - 147[1] |
| Cyclopentanol | C₅H₁₀O | C₅H₁₀O | 139 - 140.85[2][3][4] |
| N,N-Dimethylcyclopentanamine | C₇H₁₅N | C₇H₁₅N | 136.4 |
| trans-2-Aminocyclopentanol hydrochloride | C₅H₁₁NO·HCl | C₅H₁₁NO·HCl | 220.9[5] |
| 2-Aminocyclopentanol | C₅H₁₁NO | C₅H₁₁NO | 114 - 115 (at 13 Torr) |
Analysis of Structural Effects on Boiling Point:
The presence of a hydroxyl (-OH) group in this compound allows for hydrogen bonding, a strong intermolecular force, which significantly increases its boiling point compared to N,N-Dimethylcyclopentanamine, which lacks this functional group. Cyclopentanol also exhibits hydrogen bonding, resulting in a boiling point that is notably higher than what would be expected for a cycloalkane of similar molecular weight. The boiling point of this compound is slightly higher than that of cyclopentanol, which can be attributed to its larger molecular weight and the presence of the dimethylamino group, which can also participate in dipole-dipole interactions. The hydrochloride salt of trans-2-Aminocyclopentanol shows a much higher boiling point due to the strong ionic interactions present in the salt form. The boiling point of 2-Aminocyclopentanol is provided at reduced pressure and is therefore not directly comparable to the others, but it is expected to be lower than that of this compound at atmospheric pressure due to the smaller molecular weight.
Experimental Protocol: Boiling Point Determination
The boiling point of a liquid can be experimentally determined using several methods. The two common methods are the distillation method for larger sample volumes and the capillary method (micro boiling point determination) for smaller quantities.
Capillary Method (Siwoloboff Method)
This method is suitable for small amounts of liquid.
Apparatus:
-
Thiele tube or a beaker with a high-boiling point liquid (e.g., mineral oil, silicone oil)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube or fusion tube
-
Bunsen burner or heating mantle
-
Stirring mechanism
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube assembly is attached to a thermometer and immersed in the heating bath (Thiele tube or beaker).
-
The bath is heated gently and stirred continuously.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
-
Heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
Distillation Method
For larger volumes of liquid, the boiling point can be determined during simple distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or water bath
-
Boiling chips
Procedure:
-
The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated to boiling.
-
As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature reading will stabilize.
-
This stable temperature, at which the liquid and vapor are in equilibrium and the vapor is condensing in the condenser, is recorded as the boiling point.
Structural Relationships
The following diagram illustrates the structural relationships between this compound and its analogs discussed in this guide.
References
- 1. N,1-dimethylcyclopentan-1-amine | 585544-36-1 | Benchchem [benchchem.com]
- 2. N,N-Dimethylcyclopentanamine | CAS#:18636-91-4 | Chemsrc [chemsrc.com]
- 3. N,N-dimethylcyclopent-2-en-1-amine | C7H13N | CID 139372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentanamine, N,N-dimethyl- | C7H15N | CID 140407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentanamine,N,N-dimethyl- [webbook.nist.gov]
Comparative Analysis of the Melting Point of (1R,2R)-2-(Dimethylamino)cyclopentanol
For researchers and professionals in drug development, understanding the physical properties of chiral molecules like (1R,2R)-2-(Dimethylamino)cyclopentanol is fundamental. This guide provides a comparative analysis of its melting point with related stereoisomers and structural analogs, supported by experimental data and standardized protocols.
Melting Point Comparison
The melting point of a compound is highly sensitive to its molecular structure, including stereochemistry and functional group substitutions. The data presented below highlights the significant impact of N,N-dimethylation and cis-trans isomerism on the melting point of aminocyclopentanol derivatives.
| Compound Name | Stereochemistry | Melting Point (°C) | Molecular Structure |
| This compound | trans | -2 to -1 | C₇H₁₅NO |
| cis-2-(Dimethylamino)cyclopentanol | cis | -4.55 (Calculated) | C₇H₁₅NO |
| trans-2-Aminocyclopentanol Hydrochloride | trans | 191 to 196 | C₅H₁₂ClNO |
| cis-2-Aminocyclopentanol Hydrochloride | cis | 179 to 180 | C₅H₁₂ClNO |
Key Observations:
-
This compound , a trans isomer, exhibits a very low melting point, existing as a liquid at room temperature.
-
The calculated melting point of the corresponding cis isomer is slightly lower, suggesting subtle differences in crystal lattice packing between the two diastereomers.
-
A dramatic increase in melting point is observed upon removal of the two N-methyl groups. Both cis- and trans-2-aminocyclopentanol are solids at room temperature, and their hydrochloride salts have melting points exceeding 179°C. This stark difference underscores the significant role of the dimethylamino group in disrupting intermolecular hydrogen bonding that would otherwise lead to a more stable crystal lattice and a higher melting point. The primary amino group in the analogs allows for strong hydrogen bonding, resulting in their much higher melting points.
Experimental Protocol: Melting Point Determination (Capillary Method)
The following is a detailed methodology for determining the melting point of an organic compound, consistent with general pharmacopeial standards.
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
-
Glass capillary tubes (typically 0.8-1.2 mm internal diameter).
-
Mortar and pestle.
-
Spatula.
Procedure:
-
Sample Preparation:
-
Ensure the sample is pure and thoroughly dry. If necessary, dry the sample in a desiccator.
-
Place a small amount of the compound on a clean, dry surface.
-
Use a mortar and pestle to finely powder the sample.
-
-
Loading the Capillary Tube:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of the compound enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end.
-
Repeat until a packed column of 2-4 mm in height is achieved.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to a temperature approximately 10-15°C below the expected melting point.
-
Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the clear point).
-
The melting range is the span between these two temperatures. For a pure compound, this range is typically narrow (0.5-2°C).
-
-
Data Reporting:
-
Report the melting point as a range from the onset temperature to the clear point temperature.
-
For calibration and verification, the melting points of certified reference standards should be measured periodically.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the melting point determination and comparison process.
Caption: Workflow for Melting Point Determination and Analysis.
A Comparative Guide to the Solubility of Chiral Amino Alcohols in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the solubility of chiral amino alcohols is a critical factor in designing and optimizing synthetic routes, purification schemes, and formulation strategies. This guide provides a comparative analysis of the solubility of (1R,2R)-2-(Dimethylamino)cyclopentanol and a structurally related alternative, N-methyl-1-phenylpropan-1-amine hydrochloride, in various organic solvents. Due to the limited availability of quantitative solubility data for this compound, this guide presents qualitative descriptions alongside quantitative data for the alternative compound to provide valuable context for experimental design.
Solubility Profile Comparison
Table 1: Solubility of N-methyl-1-phenylpropan-1-amine hydrochloride in Various Organic Solvents
| Solvent | Type | Solubility (mg/mL) |
| Dimethylformamide (DMF) | Polar Aprotic | 3 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 5 |
| Ethanol | Polar Protic | 20 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | 5 |
Data sourced from Cayman Chemical product information for N-methyl-1-phenylpropan-1-amine (hydrochloride)[1].
The data for N-methyl-1-phenylpropan-1-amine hydrochloride indicates a higher solubility in the polar protic solvent ethanol compared to the polar aprotic solvents DMF and DMSO[1]. This suggests that the hydrogen bonding capability of the solvent plays a significant role in solvating this type of molecule. The solubility in aqueous buffer is also notable, highlighting the influence of the amine hydrochloride salt form on aqueous solubility.
Experimental Protocol for Solubility Determination
To empirically determine the solubility of this compound or other chiral amino alcohols, the equilibrium shake-flask method is a reliable and widely used technique.
Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
The chiral amino alcohol of interest (e.g., this compound)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the solid chiral amino alcohol to a series of vials. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a chiral amino alcohol using the shake-flask method.
Caption: Experimental workflow for solubility determination.
References
Safety Operating Guide
Proper Disposal of (1R,2R)-2-(Dimethylamino)cyclopentanol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes chemical safety goggles or a face shield, nitrile or other chemically resistant gloves, and a laboratory coat.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1] Keep the compound away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[1][3][4]
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[2][5]
-
Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of (1R,2R)-2-(Dimethylamino)cyclopentanol is through a licensed chemical waste disposal service.[2][6] Do not discharge this chemical down the drain or into the environment.[2][3]
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[6]
-
Provide them with accurate information about the waste, including its name and any known hazards.
-
-
Spill Management:
-
Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or diatomaceous earth.[7][8] Place the contaminated material into a sealed and labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. If it is safe to do so, contain the spill. Contact your institution's EHS department for assistance with the cleanup.[8]
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C7H15NO | [1] |
| Boiling Point | 144°C to 147°C | [1] |
| Flammability | Flammable liquid and vapor | [1][3] |
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
Comprehensive Safety and Operational Guide for Handling (1R,2R)-2-(Dimethylamino)cyclopentanol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of (1R,2R)-2-(Dimethylamino)cyclopentanol. The information is synthesized from safety data for structurally related compounds to ensure a conservative and robust approach to laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical to ensure personal safety. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Material/Standard |
| Eye/Face Protection | Chemical safety goggles or a face shield | ANSI Z87.1-compliant |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Standard laboratory attire |
| Respiratory Protection | Not generally required with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is poor or if handling large quantities. | NIOSH-approved respirator |
Operational and Disposal Plans
Handling and Storage:
This compound is a flammable liquid and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1] Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][3] Containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[4] It is recommended to store the compound away from strong oxidizing agents and acids.[5]
First Aid Measures:
Immediate action is crucial in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3] |
Disposal Plan:
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


